tert-Buty-P4

Catalog No.
S1492343
CAS No.
111324-04-0
M.F
C22H63N13P4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Buty-P4

CAS Number

111324-04-0

Product Name

tert-Buty-P4

IUPAC Name

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C22H63N13P4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3

InChI Key

NSRBCQCXZAYQHF-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

The exact mass of the compound tert-Buty-P4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Properties & Quantitative Data of P4-t-Bu

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu is a neutral, nitrogen-based phosphazene superbase. Its exceptional basicity stems from extreme steric hindrance and highly delocalized cation formed upon protonation, which also makes it a very weak nucleophile [1]. It is typically handled as a solution in non-polar solvents like hexane for safety and practicality [2] [1].

Table 1: Fundamental Identifiers and Physical Properties of P4-t-Bu

Property Value / Description
CAS Number 111324-04-0 [2]
Molecular Formula C₂₂H₆₃N₁₃P₄ [2]
Molar Mass 633.73 g·mol⁻¹ [1]
Common Form ~1.0 M solution in hexane [2]
Density (of solution) 0.90 g/mL at 20°C [2]
Melting Point 207°C (lit.) [2]
Basicity (pKₐ in MeCN) 42.1 [1]
Solubility Very soluble in non-polar solvents (hexane, toluene, THF) [1]

Table 2: Hazard Classification and Safe Handling (for ~1M Hexane Solution) [2]

Hazard Category Risk Statements Precautionary Measures
Flammable Liquid H225: Highly flammable liquid and vapour. Keep away from heat/sparks/open flames. No smoking.
Skin Corrosion H314: Causes severe skin burns and eye damage. Wear protective gloves/ clothing/ eye protection/ face protection.
Specific Target Organ Toxicity H336: May cause drowsiness or dizziness. Avoid breathing vapours. Use in well-ventilated areas.
Aspiration Hazard H304: May be fatal if swallowed and enters airways. Do not induce vomiting. Seek immediate medical attention.

Synthesis of P4-t-Bu

The synthesis of P4-t-Bu is a convergent process that begins with phosphorus pentachloride (PCl₅) [3] [1]. The DOT script below visualizes the synthesis pathway based on the search results.

P4_t_Bu_Synthesis Schematic of P4-t-Bu Synthesis Pathway cluster_A1 Branch [A1] cluster_A2 Branch [A2] cluster_B Branch [B] cluster_C Reaction [C] PCl5 PCl₅ (1) Intermediate2 [(Me₂N)₃P⁺-Cl]Cl⁻ (2) PCl5->Intermediate2 Me₂NH tBuN_PCl3 t-Bu-N=PCl₃ (5) PCl5->tBuN_PCl3 t-Bu-NH₃⁺ Cl⁻ Intermediate3 (Me₂N)₃P⁺-NH₂·BF₄⁻ (3) Intermediate2->Intermediate3 1. NH₃ 2. NaBF₄ P1 (Me₂N)₃P=NH P1 (4) Intermediate3->P1 KOCH₃ Salt [(Me₂N)₃P=N]₃P=N⁺H-t-Bu Cl⁻ Hydrochloride Salt (6) P1->Salt 7:1 ratio tBuN_PCl3->Salt P4_t_Bu P4-t-Bu Free Base (8) Salt->P4_t_Bu KOCH₃ / NaNH₂

Synthesis of P4-t-Bu from PCl₅ via convergent pathways [3] [1].

Key Applications & Experimental Protocols

P4-t-Bu is a powerful catalyst and reagent for various transformations, often performed under mild conditions [3].

Alternating Copolymerization

P4-t-Bu efficiently catalyzes the ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) [3].

Copolymerization Mechanism of Alternating Copolymerization DHC Dihydrocoumarin (DHC) AnionicIntermediate Anionic DHC Intermediate DHC->AnionicIntermediate Epoxide Epoxide AlternatingPolymer Alternating Copolymer Epoxide->AlternatingPolymer P4_t_Bu_cat P4-t-Bu (Catalyst) P4_t_Bu_cat->AnionicIntermediate Deprotonation Activation AnionicIntermediate->AlternatingPolymer Nucleophilic Ring-Opening

P4-t-Bu activates DHCs to generate anionic intermediates that open epoxide rings [3].

Experimental Protocol [3]:

  • Reaction Setup: In a suitable reaction vessel, combine DHCs 1 and epoxides 2.
  • Catalyst Addition: Add Phosphazene superbase P4-t-Bu to the monomer mixture.
  • Initiation: P4-t-Bu deprotonates DHCs, generating a highly reactive anionic intermediate.
  • Propagation: This anion performs a nucleophilic ring-opening of the epoxide, propagating the polymer chain in a consecutive and alternating manner to form copolymer 3.
  • Control: The molecular weight and distribution (dispersity, Đ) of the polymer can be controlled by adjusting monomer concentration, catalyst loading, and reaction temperature.
Synthesis of 2,3-Disubstituted Benzofurans

P4-t-Bu enables metal-free synthesis of benzofurans via intramolecular cyclization of ortho-alkynylphenyl ethers [3] [1].

Experimental Protocol [3]:

  • Substrate: Use an ortho-alkynylphenyl ether derivative as the starting material.
  • Reaction Conditions: Treat the substrate with P4-t-Bu under mild conditions.
  • Cyclization: The base promotes a metal-free intramolecular cyclization via a C–C bond formation pathway to yield the substituted benzofuran product.
Generation and Alkylation of "Naked" Enolates

P4-t-Bu generates highly reactive enolates from esters like methyl phenylacetate. The ion-pairing structure ("naked" or cation-associated) depends on solvent composition and influences reactivity [4].

Experimental Insight [4]:

  • Generation: Methyl phenylacetate enolate is generated using P4-t-Bu in a THF/hexane solvent mixture.
  • Solvent Dependency: NMR studies reveal that the enolate exists as loose ion pairs/free ions ("naked") in THF/hexane (9/1 v/v), but forms tight ion pairs with the P4-t-BuH⁺ cation when hexane concentration increases.
  • Reactivity: Both forms react more rapidly with dimethyl sulfate in a model alkylation than the corresponding lithium enolate.

Key Advantages and Considerations

  • Powerful and Selective Catalyst: Its high basicity and low nucleophilicity allow it to activate inert substrates and promote reactions under mild conditions with high selectivity [3] [1].
  • Metal-Free: Avoids metal contamination, which is crucial for pharmaceuticals and materials [3].
  • Handling Challenges: The free base is extremely hygroscopic and often handled as a solution [3]. The synthesis requires careful control and anhydrous conditions [3] [1].
  • Cost: Complex synthesis can make it expensive for large-scale industrial use [3].

References

Core Properties and Characteristics of P4-t-Bu

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and thermodynamic properties of P4-t-Bu.

Property Category Specific Details
Systematic Name 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-λ⁵-phosphanylideneamino]-2λ⁵,4λ⁵-catenadi(phosphazene) [1]
Chemical Formula / Molecular Weight C₂₂H₆₃N₁₃P₄ / 633.73 g·mol⁻¹ [2] [1]
Chemical Structure (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃ [2]
Form and Appearance Extremely hygroscopic solid; often supplied as ~0.8 M to 1.0 M solution in hexane [2] [1]
Basicity (pKa, MeCN) 42.1 (extrapolated) [2]
Melting Point / Boiling Point 207 °C / 608.0 ± 38.0 °C (Predicted) [1]
Density 0.90 g/mL at 20 °C (for solution) [1]
Stability Thermally stable up to 120 °C; stable to dry oxygen and bases [2]

P4-t-Bu is a neutral phosphazene superbase. Its extraordinary basicity stems from extensive delocalization of the positive charge in the protonated form (P4-t-Bu-H cation) across multiple nitrogen and phosphorus atoms within its structure, combined with high steric demand that shields the reactive site [2]. This makes it one of the strongest neutral nitrogenous bases known, approximately 18 orders of magnitude stronger than DBU (pKa 24.3 in MeCN) [2]. It is highly soluble in both non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents like THF [2].

Synthesis and Handling

P4-t-Bu is prepared via a convergent synthesis from phosphorus pentachloride, as shown in the workflow below.

G PCl5 PCl₅ (1) Intermediate2 Chloro tris(dimethylamino) phosphonium chloride (2) PCl5->Intermediate2 Branch [A1] Me₂NH P4B tert-Butylimino phosphorus trichloride (5) PCl5->P4B Branch [B] t-Bu-NH₃⁺ Cl⁻ Intermediate3 Amino tris(dimethylamino) phosphonium tetrafluoroborate (3) Intermediate2->Intermediate3 1. NH₃ 2. NaBF₄ P1_precursor Imino tris(dimethylamino) phosphorane (4) Intermediate3->P1_precursor Branch [A2] KOCH₃ P4_salt P4-t-Bu Hydrochloride Salt (6) P1_precursor->P4_salt Branch [C] 7:1 ratio P4B->P4_salt P4_free Free Base P4-t-Bu (8) P4_salt->P4_free KNH₂ / NaNH₂ or KOCH₃

Synthesis pathway of P4-t-Bu showing convergent routes [2]

Key handling considerations include its high hygroscopicity and reactivity with protic substances. It is typically handled under inert atmospheres (e.g., dry nitrogen or argon). The hydrochloride or tetrafluoroborate salts can be formed for easier handling and purification, with the free base regenerated before use using strong bases like potassium methoxide or sodium amide [2].

Key Applications and Experimental Protocols

P4-t-Bu acts as a potent, metal-free catalyst and promoter for various transformations under mild conditions. Key applications and general protocols are summarized below.

Application Area Specific Reaction Key Outcome / Advantage
Polymerization Ring-opening alternating copolymerization (ROAP) of epoxides with dihydrocoumarins [3] Forms polyesters with alternating sequence; good control over molecular weight and distribution.
Polymerization Ring-opening polymerization (ROP) of ω-pentadecalactone (PDL) [3] High conversion at low temp/dilute conc.; enables synthesis of homopolymers and block copolymers.
Cyclization Intramolecular cyclization of ortho-alkynylphenyl ethers to benzofurans [2] [3] Proceeds via C-C bond formation under mild, metal-free conditions.
Elimination Dehydrohalogenation of alkyl bromides to alkenes (e.g., 1-bromooctane to 1-octene) [2] Higher yield (96%) compared to tBuOK/crown ether system (75%); mild conditions.
Alkylation Monoalkylation of weak carbon acids (e.g., esters, nitriles) [2] High yield and selectivity (e.g., Z-configuration); prevents over-alkylation.
General Experimental Considerations
  • Typical Catalyst Loading: Reactions often use 0.1 to 10 mol% of P4-t-Bu, varying by reaction type and scale [3].
  • Solvent Selection: Common solvents include toluene, tetrahydrofuran (THF), and hexane [2] [3].
  • Temperature Control: Many reactions proceed efficiently at room temperature or lower, with some polymerizations requiring slightly elevated temperatures [3].
  • Reaction Setup: Conduct reactions under an inert atmosphere (N₂ or Ar) in oven-dried glassware due to the base's air and moisture sensitivity [2].

Safety and Operational Notes

P4-t-Bu is corrosive and moisture-sensitive. The commercial solution in hexane is highly flammable [1]. Consult the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and disposal protocols. Personal protective equipment (PPE) and engineering controls (fume hood) are essential.

References

P4-t-Bu basicity pKa value

Author: Smolecule Technical Support Team. Date: February 2026

Basicity Data of P4-t-Bu

The table below summarizes the key quantitative data for P4-t-Bu's basicity.

Property Value Conditions / Notes
pKa (conjugate acid) 42.1 [1], 42.7 [2] In acetonitrile (extrapolated)
pKa (conjugate acid) ~35 [3] Experimentally measured in Tetrahydrofuran (THF)
Basicity Comparison ~18 orders of magnitude stronger than DBU (pKa 24.3) [1] In acetonitrile

Synthesis and Experimental Methodologies

Synthesis of P4-t-Bu

The synthesis of P4-t-Bu is a convergent process that builds the molecule from phosphorus pentachloride [1] [2]. The following diagram illustrates the synthetic pathway.

P4_t_Bu_Synthesis Schematic of P4-t-Bu Synthesis PCl5 PCl₅ (1) Intermediate_2 Chloro-tris(dimethylamino) phosphonium Chloride (2) PCl5->Intermediate_2 Branch [A1] with Me₂NH tBu_precursor tert-Butylimino- phosphorus Trichloride (5) PCl5->tBu_precursor Branch [B] with t-BuNH₃Cl Intermediate_3 Amino-tris(dimethylamino) phosphonium Tetrafluoroborate (3) Intermediate_2->Intermediate_3 1. NH₃ 2. NaBF₄ P1_precursor Imino-tris(dimethylamino) phosphorane (4) Intermediate_3->P1_precursor Branch [A2] with KOMe P4_salt P4-t-Bu Hydrochloride (6) P1_precursor->P4_salt Branch [C] Reaction tBu_precursor->P4_salt P4_free_base P4-t-Bu Free Base (8) P4_salt->P4_free_base Deprotonation KOMe/NaNH₂

Key steps and handling protocols for the synthesis are:

  • Branch A: Produces the P1 phosphazene building block. Phosphorus pentachloride reacts with dimethylamine to form a chlorophosphonium salt intermediate, which is then aminated and deprotonated to yield a liquid P1 precursor [1].
  • Branch B: Produces the tert-butyl-containing building block. Phosphorus pentachloride reacts with tert-butylammonium chloride to form tert-butylimino-phosphorus trichloride [1].
  • Coupling and Work-up: The P1 precursor reacts with the tert-butyl precursor to form the P4-t-Bu hydrochloride salt. This salt is often converted to a stable, water-insoluble tetrafluoroborate salt for easier handling and storage. The free base is liberated just before use using strong bases like potassium methoxide or sodium amide [1].
Computational Analysis of Mechanism

Quantum chemical calculations (e.g., Density Functional Theory at the B3LYP/6-31+G* level) can model P4-t-Bu's activity. Studies on the acetone autocondensation reaction show P4-t-Bu deprotonates acetone to form an enolate, but the subsequent water-elimination step has a high energy barrier, making the full condensation less favorable than with inorganic bases [4].

Catalytic Mechanism and Workflow

P4-t-Bu's catalytic activity stems from its extreme basicity and low nucleophilicity. The diagram below illustrates its general catalytic cycle in a deprotonation reaction.

P4_t_Bu_Mechanism General Catalytic Cycle of P4-t-Bu Substrate Substrate-H (Weak Acid) Anion Substrate⁻ (Reactive Anion) Substrate->Anion  Deprotonation P4_tBu P4-t-Bu (Free Base) Protonated_P4 P4-t-Bu-H⁺ (Conjugate Acid) P4_tBu->Protonated_P4  Protonation Protonated_P4->P4_tBu  Regeneration (e.g., by work-up) Product Product Anion->Product  Performs Reaction (e.g., Alkylation)

The mechanism involves:

  • Step 1: Deprotonation: P4-t-Bu abstracts a proton from a weak acid substrate, generating a highly reactive anionic intermediate and the stabilized P4-t-Bu-H⁺ cation [1] [2].
  • Step 2: Anion Reactivity: This anion acts as a potent nucleophile in subsequent reactions like alkylations, additions, or ring-opening polymerizations [1] [2].
  • Step 3: Catalyst Regeneration: The P4-t-Bu catalyst is typically regenerated in a separate work-up step after the main reaction is complete [1].

Key Applications in Synthesis

  • Polymerization Catalysis: Efficiently catalyzes ring-opening polymerization of lactones (e.g., ω-pentadecalactone) and alternating copolymerization of epoxides with dihydrocoumarins, allowing control over molecular weight and distribution [2].
  • Cyclization Reactions: Promotes intramolecular cyclizations under mild, metal-free conditions, such as the synthesis of benzofurans from ortho-alkynylphenyl ethers via C–C bond formation [1] [2].
  • Alkylation of Sensitive Substrates: Enables high-yield monoalkylation of esters, nitriles, and other compounds with acidic methylene groups, suppressing side reactions like aldol condensation or β-elimination [1] [4].

References

Synthetic Methodology and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of P4-t-Bu is a convergent process that builds the molecule from a central phosphorus core. The most established and efficient pathway begins with phosphorus pentachloride (PCl₅) and proceeds through two main branches to create intermediate building blocks, which are then coupled [1] [2].

The following diagram maps the logical sequence of the entire synthetic route, from starting materials to the final product:

G PCl5 PCl₅ (Starting Material) BranchA Branch A Reaction with Dimethylamine PCl5->BranchA BranchB Branch B Reaction with tert-Butylamine PCl5->BranchB Intermediate2 Chloro-tris(dimethylamino) phosphonium Chloride (2) BranchA->Intermediate2 Intermediate5 tert-Butylimino- phosphorus Trichloride (5) BranchB->Intermediate5 Intermediate3 Aminotris(dimethylamino) phosphonium Tetrafluoroborate (3) Intermediate2->Intermediate3 1. NH₃ 2. NaBF₄ Intermediate4 Iminotris(dimethylamino) phosphorane (P1-t-Bu) (4) Intermediate3->Intermediate4 KOMe Salt6 P4-t-Bu Hydrochloride Salt (6) Intermediate4->Salt6 + Intermediate (5) Intermediate5->Salt6 Salt7 P4-t-Bu Tetrafluoroborate Salt (7) Salt6->Salt7 NaBF₄ FinalProduct Free Base P4-t-Bu (8) Salt7->FinalProduct KOMe / NaNH₂ or KNH₂ in NH₃(l)

Synthetic workflow for P4-t-Bu showing the two convergent branches and key intermediates.

Detailed Experimental Protocols
  • Synthesis of Iminotris(dimethylamino)phosphorane (P1-t-Bu), Intermediate (4) (Branch A)

    • Dissolve phosphorus pentachloride (PCl₅) in dry dichloromethane (DCM) and cool the mixture to 0°C under an inert atmosphere [1].
    • Add excess dimethylamine (Me₂NH) dropwise with vigorous stirring, maintaining the temperature below 5°C [1] [2].
    • After the addition, isolate the resulting chloro-tris(dimethylamino)phosphonium chloride (2).
    • To convert (2) to (3), add the solid to a cooled solution of ammonia, followed by sodium tetrafluoroborate (NaBF₄) to precipitate the aminotris(dimethylamino)phosphonium tetrafluoroborate (3) [2].
    • To obtain the key P1 building block (4), treat intermediate (3) with potassium methoxide (KOMe) in an appropriate solvent [2].
  • Synthesis of tert-Butylimino-phosphorus Trichloride, Intermediate (5) (Branch B)

    • React one equivalent of PCl₅ with tert-butylammonium chloride in a suitable solvent [1] [2].
    • The product, tert-butylimino-phosphorus trichloride (5), can be purified by distillation.
  • Coupling Reaction and Final Deprotonation to P4-t-Bu (8)

    • React 7 equivalents of iminotris(dimethylamino)phosphorane (4) with 1 equivalent of tert-butylimino-phosphorus trichloride (5) [2].
    • This yields the P4-t-Bu hydrochloride salt (6). For easier handling, this salt can be converted to the tetrafluoroborate salt (7) by reaction with NaBF₄ [2].
    • To obtain the active, free base, treat salt (6) or (7) with a strong base like potassium methoxide/sodium amide (KOMe/NaNH₂) or potassium amide (KNH₂) in liquid ammonia [2].

Quantitative Data and Physicochemical Properties

The table below summarizes key properties of P4-t-Bu, which are critical for reaction planning and handling [2] [3] [4].

Property Value / Description
CAS Number 111324-04-0 [5] [4] [6]
Molecular Formula C₂₂H₆₃N₁₃P₄ [2] [3] [4]
Molar Mass 633.72–633.73 g·mol⁻¹ [2] [4] [6]
Basicity (pKₐ in MeCN) 42.1 [1] [2] [7]
Common Commercial Form ~0.8 M to 1.0 M solution in hexane [2] [3] [5]
Solution Density 0.85–0.875 g/mL at 20 °C [3] [4]
Flash Point -26 °C (closed cup) [3] [4]
Thermal Stability Stable up to 120 °C [2]

Critical Handling and Safety Notes

  • Hygroscopicity and Pyrophoricity: P4-t-Bu is an extremely hygroscopic solid and its solutions are highly flammable. It must be stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using standard Schlenk techniques [2] [3].
  • Safety Classification: The hexane solution is classified as dangerous with hazard codes including F (Flammable), C (Corrosive), and N (Dangerous for the environment). Personal protective equipment (PPE) such as gloves, goggles, and a faceshield is mandatory [3] [4].
  • Catalyst Performance: Absorbed moisture (hydrolysis) will significantly degrade its catalytic performance. For critical applications, the activity of the base can be ensured by eliminating traces of water and protic impurities through the addition of bromoethane [2].

Analytical and Application Insights

  • Key Advantage: The primary synthetic advantage of P4-t-Bu is its role as a strong, non-ionic, metal-free base. This avoids metal contamination in products, which is a crucial consideration in pharmaceutical synthesis and polymer chemistry [1] [7].
  • Suppressing Side Reactions: The conjugated phosphazenium cation (P4-t-Bu-H⁺) has very low Lewis acidity. This property effectively suppresses typical side reactions facilitated by metal cations, such as aldol condensations and epoxide ring-opening, leading to cleaner reaction profiles and higher yields [1] [7].

References

The Likely Compound and General Hazards

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, "tert-Buty-P4" is highly likely to be a chemical compound containing a tert-butyl group. A prominent example of such a compound is 2,4-Di-tert-butylphenol (2,4-DTBP), a synthetic phenolic antioxidant [1].

While the specific toxicological data for "this compound" is unavailable, studies on 2,4-DTBP in aquatic organisms like common carp have demonstrated significant hepatotoxicity (liver damage). The key toxic effects observed include [1]:

  • Cellular Damage: Pathological changes in the liver, including hepatocyte nuclear pyknosis, inflammatory cell infiltration, and apoptosis (programmed cell death).
  • Oxidative Stress: Induction of reactive oxygen species (ROS) overload and disruption of the body's antioxidant defense system, indicated by reduced activity of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).
  • Induced Autophagy: Accumulation of autophagosomes in the liver and changes in protein levels (decreased mTOR, increased LC3II/LC3I ratio) signaling disrupted cellular self-degradation processes.
  • Inflammatory Response: Increased mRNA levels of pro-inflammatory cytokines (NF-κB, TNF-α, IL-1β, IL-6) and modulation of proliferator-activated receptors (PPARs), to which 2,4-DTBP can directly bind.

Framework for Handling Unknown Chemicals

In a research setting, the absence of a specific Safety Data Sheet (SDS) requires a stringent, precautionary approach. The following workflow outlines the key steps for safely handling a chemical like "this compound" with limited safety information.

Start Start: No SDS for 'this compound' Step1 Apply Basic Prudent Practices Start->Step1 Step2 Consult General Safety Frameworks Step1->Step2 Sub1 • Assume toxicity • Use fume hood • Wear appropriate PPE • Minimize volumes Step1->Sub1 Step3 Implement Rigorous Controls Step2->Step3 Sub2 Refer to OSHA PELs, NIOSH RELs, ACGIH TLVs for similar compounds Step2->Sub2 Step4 Formal Risk Assessment Step3->Step4 Sub3 • Engineering controls • Administrative controls Step3->Sub3 End Safe Experimental Work Step4->End

Workflow for handling chemicals without a specific SDS

This diagram outlines a systematic risk management strategy. Key actions within this framework include:

  • Basic Prudent Practices: Always assume the chemical is highly toxic. Use a fume hood, wear appropriate Personal Protective Equipment (PPE) such as gloves and lab coats, and work with the smallest practical quantities [2] [3].
  • Consult General Safety Frameworks: Refer to established occupational exposure limits for structurally similar compounds. In the United States, these include OSHA's Permissible Exposure Limits (PELs), NIOSH Recommended Exposure Limits (RELs), and ACGIH Threshold Limit Values (TLVs) [2] [3].
  • Implement Rigorous Controls: Use engineering controls (like fume hoods) and administrative controls (like standard operating procedures) to minimize exposure [3].

Key Experimental Findings from a Related Compound

The table below summarizes the experimental findings from a study on 2,4-DTBP, which serves as a useful analog for understanding potential toxicological mechanisms [1].

Toxicological Aspect Experimental Findings (in common carp) Key Methodologies Cited
Liver Histopathology Hepatocyte nuclear pyknosis, inflammatory cell infiltration, apoptosis. Histological staining & microscopic analysis.
Oxidative Stress Increased ROS; reduced activity of SOD, CAT, GSH-Px. Biochemical assays to measure ROS and enzyme activity.
Autophagy Induction Autophagosome accumulation; decreased mTOR protein; increased LC3II/LC3I ratio. Transmission Electron Microscopy (TEM); Western Blot analysis.
Immune & Inflammatory Response Decreased serum LZM, AKP, IgM, C3, C4; increased mRNA of NF-κB, TNF-α, IL-1β, IL-6. ELISA/Spectrophotometry; Quantitative Real-Time PCR (qPCR).
Receptor Interaction Binding to the internal active pocket of PPARs (α, β/δ, γ). Molecular Docking simulations.

How to Proceed Without a Specific SDS

Given the lack of specific data, here are concrete steps you can take:

  • Contact the Supplier: The most reliable action is to request the SDS directly from the chemical manufacturer or supplier.
  • Search by CAS Number: If you have the CAS Registry Number for "this compound," search for it in databases like PubChem, the NIH's Hazardous Substances Data Bank (HSDB), or directly from major chemical suppliers.
  • Consult General Guidelines: Adhere to your institution's chemical hygiene plan and consult resources like the NIOSH Pocket Guide to Chemical Hazards for general safety principles when handling organic compounds of unknown toxicity [2].

References

P4-t-Bu: Core Properties and Catalytic Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu is a member of the phosphazene superbase family, renowned for its exceptional basicity coupled with low nucleophilicity. Its catalytic power stems from a few key properties and a primary activation mechanism.

  • Exceptional Basicity: P4-t-Bu is one of the strongest neutral nitrogenous bases known, with an extrapolated pKa of 42.1 in acetonitrile. This makes it about 18 orders of magnitude more basic than common organic bases like DBU (pKa 24.3) [1] [2].
  • Low Nucleophilicity and High Stability: The molecule's high steric hindrance results in very weak nucleophilicity, which helps suppress unwanted side reactions. It is thermally stable up to 120°C and stable to dry oxygen and bases, though it is extremely hygroscopic and must be handled under dry conditions [1] [2].
  • Primary Catalytic Mechanism: Deprotonation: The most common mechanism of action is the efficient deprotonation of substrates to generate highly reactive anionic intermediates [1]. The protonated form of the base (P4-t-Bu-H⁺) forms an extremely delocalized and stabilized cation [2].
  • Synergistic Catalysis: In certain reactions, such as nucleophilic aromatic substitutions (SNAr), P4-t-Bu can simultaneously activate both the electrophile (e.g., fluoroarene) and the nucleophile, enabling the reaction to proceed through a single transition state and avoiding loss of aromaticity [1].

The following diagram illustrates the core deprotonation mechanism and the resulting stabilized cation.

G Substrate_H Substrate-H Intermediate Reactive Anionic Intermediate Substrate_H->Intermediate Deprotonation P4_tBu P4-t-Bu P4_tBu_H P4-t-Bu-H⁺ (Stabilized Cation) P4_tBu->P4_tBu_H Protonation

Diagram 1: The core catalytic mechanism of P4-t-Bu involves deprotonating a substrate to form a reactive intermediate and a stabilized phosphazenium cation.

Quantitative Data and Performance

The table below summarizes key quantitative data that underpin P4-t-Bu's catalytic performance in various reaction types.

Reaction Type Key Metric Performance with P4-t-Bu Comparative Context
General Basicity pKa in MeCN 42.1 [1] [2] DBU: 24.3 [1]
Dehydrohalogenation [2] Yield for 1-octene from 1-bromooctane 96% KOt-Bu/18-crown-6: 75%
Alkylation [2] Yield for monoethyl phenylacetate 95% (High Z-selectivity) N/A
ROP of ω-Pentadecalactone [1] Catalyst Activity High activity in dilute solutions (0.1 M) & at room temp. Superior to earlier organocatalytic ROP
Copolymerization [1] Application Alternating copolymerization of epoxides & dihydrocoumarins Effective chain growth control

Key Applications and Experimental Insights

P4-t-Bu catalyzes a diverse range of synthetically valuable transformations. Here are some key applications with experimental insights:

  • Polymerization Reactions: P4-t-Bu is an efficient catalyst for ring-opening polymerization (ROP) and copolymerization.

    • Protocol for ROP of ω-Pentadecalactone (PDL): The reaction uses 3-phenyl-1-propanol (PPA) as the initiator and P4-t-Bu as the catalyst. The system achieves high conversion rapidly and controllably, even in dilute solutions (~0.1 M) or at room temperature, allowing for effective control over molecular weight and distribution [1].
    • Alternating Copolymerization: P4-t-Bu catalyzes the ring-opening alternating copolymerization of epoxides (e.g., ethylene oxide, propylene oxide) with dihydrocoumarins (DHCs). The catalyst activates the hydroxyl group in DHCs, generating anionic intermediates that trigger epoxide ring-opening [1].
  • Cyclization Reactions:

    • Benzofuran Synthesis: P4-t-Bu enables the intramolecular cyclization of ortho-alkynylphenyl ethers via carbon-carbon bond formation to produce substituted benzofurans. This proceeds under mild conditions without the need for metal catalysts [1] [2].
  • Generation and Alkylation of Enolates:

    • NMR Studies: Research on methyl phenylacetate enolate generated with P4-t-Bu reveals that the ion pair structure is highly sensitive to solvent composition. The enolate can exist as a "naked" (loose ion pair) form or tightly associated with the P4-t-Bu-H⁺ cation. Critically, both forms reacted more rapidly than the corresponding lithium enolate in a model alkylation with dimethyl sulfate [3].

The following diagram outlines a general experimental workflow for a P4-t-Bu catalyzed reaction, highlighting its role in activating a substrate.

G Start Reaction Setup: Substrate + P4-t-Bu (in anhydrous solvent) Step1 Catalyst Activation: P4-t-Bu deprotonates substrate Start->Step1 Step2 Nucleophilic Attack: Anionic intermediate reacts with electrophile Step1->Step2 End Reaction Quench & Product Isolation Step2->End

Diagram 2: A generalized experimental workflow for reactions catalyzed by P4-t-Bu, highlighting the key activation step.

Summary for Practitioners

For researchers considering P4-t-Bu, its value lies in its unique combination of extreme basicity and low nucleophilicity. It is particularly advantageous as a metal-free alternative to traditional strong bases, avoiding issues of metal residue [1]. It excels in activating inert substrates, generating highly reactive intermediates, and promoting reactions with high selectivity under mild conditions.

A primary practical consideration is its hygroscopic nature, requiring storage and handling under strictly dry conditions [1] [2]. While its complex synthesis can make it costly for large-scale industrial use, its efficacy in specialized synthetic protocols makes it an invaluable tool for research and development in advanced organic synthesis and polymer science [1].

References

Comprehensive Application Notes and Protocols for P4-t-Bu Catalyzed Copolymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphazene Superbase P4-t-Bu

P4-t-Bu (tert-butylimino-tris(dimethylamino)phosphorane) represents a class of phosphazene superbases that have emerged as versatile metal-free catalysts in modern synthetic chemistry, particularly in polymerization processes. With an extrapolated pKa value of 42.1 in acetonitrile, P4-t-Bu possesses exceptional basicity—approximately 18 orders of magnitude stronger than the common organic base DBU (pKa 24.3). This remarkable basicity, combined with its low nucleophilicity and excellent solubility in both polar and non-polar solvents, makes it particularly valuable for catalyzing challenging polymerization reactions that traditionally required organometallic catalysts. The compound is commercially available as 0.8-1M solutions in hexane and exhibits high thermal stability (up to 120°C) and compatibility with various functional groups, positioning it as an ideal green alternative to metal-based catalysts for synthesizing well-defined polymer architectures with precise molecular weight control and narrow dispersity.

Catalyst Properties and Mechanism of Action

Structural Characteristics and Physicochemical Properties

P4-t-Bu features a unique polyaminophosphazene structure with four phosphorus atoms in its core, contributing to its exceptional basicity while maintaining low nucleophilicity due to significant steric hindrance around the basic nitrogen center. The catalyst exists as an extremely hygroscopic solid that requires strict handling under moisture-free conditions, typically in glove boxes or under inert atmosphere. Its high solubility across diverse solvents—from non-polar hydrocarbons like hexane to polar aprotic solvents like THF—provides flexibility in reaction medium selection. Upon protonation, P4-t-Bu forms an extremely delocalized cationic species that benefits from extensive charge stabilization, enabling it to activate even weakly acidic substrates under mild reaction conditions.

General Catalytic Mechanism

The catalytic activity of P4-t-Bu primarily stems from its extraordinary capacity to deprotonate substrates, generating highly reactive anionic intermediates that initiate various polymerization mechanisms. In ring-opening polymerizations, P4-t-Bu activates initiators or monomers through proton abstraction, generating nucleophilic species that attack cyclic monomers. In group transfer polymerization (GTP), it functions as a nucleophilic catalyst that activates silyl ketene acetal initiators toward conjugate addition with electron-deficient monomers. The spatial arrangement of P4-t-Bu prevents coordination to growing polymer chains, minimizing side reactions and ensuring controlled chain growth, while its bulky structure contributes to its low nucleophilicity, preventing unwanted termination reactions and enabling living polymerization characteristics.

Applications in Copolymerization Reactions

Alternating Copolymerization of Epoxides with Dihydrocoumarins
3.1.1 Application Notes

The P4-t-Bu catalyzed ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) provides efficient access to polyesters with well-defined alternating sequences. This metal-free approach demonstrates excellent functional group tolerance and proceeds under mild conditions, producing polymers with controlled molecular weights and narrow dispersities. The methodology exhibits broad substrate scope, accommodating various epoxide derivatives including ethylene oxide, propylene oxide, 1,2-butylene oxide, 2-ethylhexyl glycidyl ether, and styrene oxide, with the resulting alternating copolymers (3a–3e) obtained in good conversions. This strategy represents a green alternative to traditional metal-catalyzed copolymerization processes, eliminating potential metal contamination in the final polymer products, which is particularly advantageous for biomedical applications [1].

3.1.2 Detailed Experimental Protocol
  • Materials Preparation: Purify dihydrocoumarin (DHC) by recrystallization from ethyl acetate. Distill epoxide monomers over CaH₂ under nitrogen atmosphere and store over molecular sieves. Prepare P4-t-Bu as a 0.1M stock solution in dry toluene and determine exact concentration by titration before use.
  • Reaction Setup: Charge a flame-dried Schlenk tube with DHC (1.0 mmol, 1.0 equiv) and epoxide (1.2 mmol, 1.2 equiv). Evacuate and backfill with argon three times. Add dry toluene (2 mL) via syringe. Stir the mixture at room temperature until homogeneous.
  • Initiation and Polymerization: Add P4-t-Bu solution (0.01 mmol, 1 mol% relative to DHC) via microsyringe. Observe an immediate color change to pale yellow, indicating initiation. Maintain reaction at 25°C with continuous stirring.
  • Reaction Monitoring: Track monomer conversion by ¹H NMR spectroscopy or FTIR by monitoring the disappearance of DHC carbonyl stretch at 1740 cm⁻¹. Typical reaction times range from 2-24 hours depending on monomer reactivity.
  • Polymer Isolation: Terminate polymerization by adding a few drops of glacial acetic acid. Precipitate the polymer into 10-fold excess of cold methanol. Collect the precipitate by filtration and wash with additional cold methanol.
  • Purification: Redissolve the polymer in minimal dichloromethane and reprecipitate into cold methanol. Repeat this process twice. Dry the purified alternating copolymer under high vacuum (0.1 mbar) at 40°C for 24 hours to constant weight.
  • Characterization: Analyze molecular weight and dispersity by SEC in THF against PMMA standards. Determine copolymer structure and alternating sequence by ¹H and ¹³C NMR spectroscopy in CDCl₃. Measure thermal properties by DSC (Tg typically between 40-60°C depending on epoxide structure).
Organocatalyzed Group Transfer Polymerization of Muconate Esters
3.2.1 Application Notes

P4-t-Bu catalyzes the ultra-fast group transfer polymerization of bio-based dialkyl muconates, providing a sustainable route to polyacrylate alternatives that are both bio-sourced and chemically degradable. This methodology achieves complete monomer conversion within minutes at room temperature and enables precise control over molecular weight (Mn ~5,000-50,000 g/mol) with narrow dispersity (Đ ~1.1-1.3). The resulting polymuconates contain internal C=C bonds in the polymer backbone that serve as handles for post-polymerization modification, including epoxidation, dihydroxylation, and ozonolysis for chemical recycling. The ability to prepare well-defined block copolymers through sequential monomer addition further enhances the utility of this methodology for designing advanced materials with tailored properties [2].

3.2.2 Detailed Experimental Protocol
  • Monomer Synthesis and Purification: Synthesize trans,trans-dialkyl muconates through esterification of muconic acid with corresponding alcohols using DCC/DMAP catalysis. Purify by recrystallization from ethanol to obtain white crystalline solids (≥99% purity by NMR). Dry under vacuum (0.1 mbar) at room temperature for 6 hours before use.
  • Initiator Preparation: Prepare 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB) according to literature procedures. Distill under reduced pressure and store under argon. Determine concentration by ¹H NMR before use.
  • Polymerization Procedure: Charge a dried glass vial with muconate ester (2.0 mmol, 1.0 equiv) and ETSB initiator (0.02 mmol, 0.01 equiv). Evacuate and backfill with argon three times. Add dry toluene (2 mL) via syringe. Cool the mixture to 0°C in an ice bath. Add P4-t-Bu (0.002 mmol, 0.001 equiv relative to monomer) as a 0.01M solution in toluene. Remove ice bath and allow reaction to proceed at room temperature with stirring.
  • Kinetics Monitoring: The polymerization proceeds extremely rapidly, with complete conversion typically achieved within 1-5 minutes as evidenced by the formation of a viscous solution. Monitor reaction by ¹H NMR or FTIR spectroscopy.
  • Termination and Isolation: Quench the reaction by adding a few drops of methanol. Precipitate the polymer into 10-fold excess of hexane with vigorous stirring. Collect the precipitate by centrifugation or filtration.
  • Purification: Redissolve the polymer in minimal THF and reprecipitate into hexane. Repeat this process twice. Dry the resulting polymuconate under high vacuum at room temperature for 12 hours.
  • Characterization: Analyze molecular characteristics by SEC in THF. Determine microstructure by ¹H and ¹³C NMR spectroscopy (characteristic vinyl protons between 5.5-6.5 ppm). Confirm living character by chain extension experiments and block copolymer formation.

Table 1: Quantitative Data for P4-t-Bu Catalyzed Copolymerization Reactions

Reaction Type Monomer Pairs P4-t-Bu Loading Temperature Time Molecular Weight (Mn) Đ (Ɖ) Yield
Alternating ROCOP DHC + Epoxides 0.5-1 mol% 25-60°C 2-24 h 10,000-50,000 g/mol 1.1-1.3 80-95%
GTP Muconate esters 0.1 mol% 25°C 1-5 min 5,000-50,000 g/mol 1.1-1.3 >95%
ROP of ω-Pentadecalactone PDL 0.2 mol% 25°C 1-2 h 20,000-100,000 g/mol 1.2-1.4 85-98%

Table 2: Kinetic Parameters and Reactivity in P4-t-Bu Catalyzed Polymerizations

Monomer System Reactivity Ratio (r₁) Reactivity Ratio (r₂) Copolymer Structure Polymerization Rate Constant
3-Hexylthiophene (3HT) + 3-Dodecylthiophene (3DDT) ~1.0 ~1.0 Random k₁₁ = k₁₂ [3]
3HT + 3-(2-Ethylhexyl)thiophene (3EHT) r₃HT > r₃EHT r₃EHT < 1 Gradient k₃HT > k₃EHT [3]
Epoxide + Dihydrocoumarin - - Alternating -
Muconate esters - - Homopolymer Ultra-fast (complete in 1 min) [2]

Experimental Design and Optimization

Reaction Setup and Catalytic System

The catalytic system for P4-t-Bu mediated polymerizations requires careful attention to moisture exclusion and reagent purity to achieve reproducible results. All reactions should be conducted under inert atmosphere using standard Schlenk techniques or in a glovebox. Glassware must be oven-dried (120°C, minimum 12 hours) and cooled under vacuum or inert gas before use. Solvents should be anhydrous grade or purified by passage through activated alumina columns under argon. Monomers typically require purification by distillation, recrystallization, or column chromatography to remove inhibitors and protic impurities that can deactivate the catalyst.

Key Optimization Parameters
  • Catalyst Loading Optimization: For new monomer systems, screen P4-t-Bu loading between 0.05-2.0 mol% relative to monomer. Higher loadings accelerate polymerization but may reduce control and increase dispersity.
  • Temperature Effects: While many P4-t-Bu catalyzed polymerizations proceed efficiently at room temperature, evaluate temperatures between -20°C to 60°C for optimizing control versus rate.
  • Solvent Selection: Assess solvent polarity (toluene, THF, CH₂Cl₂) for solubility of growing polymer chains and catalyst activity. Non-polar solvents often provide better control in anionic processes.
  • Monomer Concentration: Typical monomer concentrations range from 0.5-2.0 M. Higher concentrations accelerate rate but may increase viscosity and transfer reactions.
  • Addition Strategies: For copolymerizations with significant reactivity differences, consider slow monomer addition techniques to maintain constant monomer ratios and ensure homogeneous copolymer composition.

Analytical Methods and Characterization

Monitoring Reaction Progress
  • NMR Spectroscopy: Track monomer consumption and polymer formation by ¹H NMR through disappearance of monomer vinyl/protic signals and appearance of polymer backbone signals.
  • Size Exclusion Chromatography: Determine molecular weight (Mn, Mw) and dispersity (Đ) using THF or DMF as eluents with appropriate calibration standards (PMMA or PS).
  • FTIR Spectroscopy: Monitor carbonyl and double bond conversions through characteristic IR absorptions.
  • Gravimetric Analysis: Determine monomer conversion by isolating aliquots at timed intervals, precipitating, drying, and weighing polymer fractions.
Advanced Characterization Techniques
  • NMR Sequence Analysis: Determine copolymer microstructure and sequence distribution by ¹³C NMR and two-dimensional NMR techniques.
  • MALDI-TOF Mass Spectrometry: Characterize chain end groups and confirm living mechanism by mass analysis.
  • Thermal Analysis: Determine thermal transitions (Tg, Tm, Td) by DSC and TGA to correlate structure with properties.
  • Kinetic Analysis: Determine rate constants and activation parameters by monitoring initial rates under varied conditions.

Troubleshooting and Technical Guidelines

Common Issues and Solutions
  • Low Conversion/Inactivity: Typically caused by moisture or protic impurities. Ensure rigorous drying of glassware, monomers, and solvents. Titrate catalyst solution to confirm activity.
  • Broad Molecular Weight Distribution: Often results from incomplete mixing, temperature gradients, or presence of impurities. Optimize stirring rate, use temperature-controlled bath, and ensure monomer purity.
  • Failure to Initiate: May indicate deactivated initiator or catalyst. Prepare fresh initiator solutions and minimize storage time.
  • Premature Termination: Can be caused by trace oxygen or protic contaminants. Increase purity of argon atmosphere and use fresh molecular sieves for solvent purification.
Catalyst Handling and Storage
  • Storage Conditions: Store P4-t-Bu as solid at -20°C in sealed containers with desiccant. Solutions in hexane or toluene are stable for several months when stored under argon at -20°C.
  • Handling Procedures: Weigh catalyst in glovebox or under inert atmosphere. Use gastight syringes for transferring solutions. For solid handling, allow vial to warm to room temperature before opening to prevent moisture condensation.
  • Deactivation and Quenching: Quench reactions with protic solvents (methanol) or weak acids (acetic acid). For workup, the catalyst can be removed by aqueous extraction or converted to water-soluble salts.

Conclusion and Outlook

P4-t-Bu catalyzed copolymerization represents a powerful metal-free strategy for synthesizing well-defined polymeric architectures with precise control over molecular weight, dispersity, and copolymer composition. The methodologies outlined in these application notes provide researchers with robust protocols for implementing this versatile catalytic system across diverse monomer platforms, from epoxide-dihydrocoumarin alternating copolymerization to ultra-fast group transfer polymerization of renewable muconate esters. The exceptional basicity, low nucleophilicity, and broad solvent compatibility of P4-t-Bu enable polymerization processes that combine the control of traditional anionic methods with the functional group tolerance of organic catalysis. As the field of sustainable polymer science advances, P4-t-Bu and related phosphazene superbases are poised to play an increasingly important role in the development of green synthetic methodologies for next-generation polymeric materials, particularly for applications requiring absence of metal contaminants or utilization of bio-based feedstocks.

Workflow Diagrams

P4-t-Bu Catalyzed Alternating Copolymerization

G Start Reaction Setup MonomerPrep Monomer Preparation: • Purify dihydrocoumarin (recrystallization) • Distill epoxide (CaH₂ treatment) • Dry solvents (molecular sieves) Start->MonomerPrep ReactorSetup Reactor Preparation: • Flame-dry Schlenk tube • Purge with argon (3 cycles) MonomerPrep->ReactorSetup Charging Charging: • Add monomers and solvent • Stir until homogeneous ReactorSetup->Charging Initiation Initiation: • Add P4-t-Bu catalyst (0.5-1 mol%) • Observe color change to pale yellow Charging->Initiation Polymerization Polymerization: • Maintain at 25°C with stirring • Monitor by NMR/FTIR (2-24 hours) Initiation->Polymerization Termination Termination: • Add glacial acetic acid • Precipitate in cold methanol Polymerization->Termination Purification Purification: • Redissolve in CH₂Cl₂ • Reprecipitate in methanol (2 cycles) Termination->Purification Drying Drying: • Dry under vacuum at 40°C • Constant weight achievement Purification->Drying Characterization Characterization: • SEC (molecular weight) • NMR (copolymer structure) • DSC (thermal properties) Drying->Characterization

Organocatalyzed Group Transfer Polymerization

G Start GTP Reaction Setup MonomerSynth Monomer Synthesis: • Esterification of muconic acid • Recrystallization from ethanol • Drying under vacuum Start->MonomerSynth InitiatorPrep Initiator Preparation: • Synthesize/purity ETSB • Distill under reduced pressure • Store under argon MonomerSynth->InitiatorPrep CatalystPrep Catalyst Solution: • Prepare P4-t-Bu (0.01M in toluene) • Determine concentration by titration InitiatorPrep->CatalystPrep ReactionAssembly Reaction Assembly: • Charge monomer and initiator • Add dry toluene • Cool to 0°C CatalystPrep->ReactionAssembly CatalystAddition Catalyst Addition: • Add P4-t-Bu solution (0.1 mol%) • Remove ice bath ReactionAssembly->CatalystAddition Polymerization Ultra-Fast Polymerization: • Proceeds at room temperature • Complete within 1-5 minutes • Viscosity increase observed CatalystAddition->Polymerization Quenching Quenching: • Add methanol to terminate • Precipitate in hexane Polymerization->Quenching Isolation Isolation: • Collect by centrifugation/filtration • Redissolve in THF Quenching->Isolation Purification Purification: • Reprecipitate in hexane (2 cycles) • Dry under vacuum Isolation->Purification Analysis Comprehensive Analysis: • SEC, NMR, MALDI-TOF • Block copolymer formation • Post-modification potential Purification->Analysis

References

Comprehensive Application Notes and Protocols for Phosphazene Superbase P4-t-Bu in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphazene Superbase P4-t-Bu

Phosphazene superbases represent a class of metal-free organic catalysts that have emerged as pivotal tools in modern synthetic chemistry, addressing growing concerns about metal contamination in pharmaceutical and materials science applications. Among these, P4-t-Bu (also known as Schwesinger P4 Base) stands out as one of the strongest neutral nitrogenous bases known, with an extrapolated pKa value of 42.1 in acetonitrile—approximately 10¹⁸ times more basic than the common organic base DBU (pKa 24.3). This exceptional basicity, combined with low nucleophilicity and excellent solubility in organic solvents, enables P4-t-Bu to facilitate challenging transformations under mild conditions that traditionally required harsh basic conditions or metal catalysts.

The structural foundation of P4-t-Bu consists of four phosphorus atoms arranged in a linear chain with tert-butyl and multiple dimethylamino substituents, creating a sterically hindered environment that contributes to both its high basicity and low nucleophilicity. The compound is typically commercially available as solutions in hexane or THF (commonly 0.8-1.0 M concentration) due to its hygroscopic nature and sensitivity to atmospheric carbon dioxide. Since its development, P4-t-Bu has found diverse applications in organic synthesis, polymer chemistry, and specialized transformations where strong, non-ionic bases are required, positioning it as a valuable tool for researchers developing sustainable catalytic methodologies.

Fundamental Properties and Handling Guidelines

Structural and Chemical Properties

P4-t-Bu possesses distinctive structural characteristics that directly contribute to its exceptional reactivity profile as a superbase. The compound features a linear tetraphosphazene core with a tert-butyl group at one terminus and multiple dimethylamino groups distributed throughout the structure, creating a sterically congested environment that preferentially favors protonation over nucleophilic attack. This molecular architecture results in several key properties:

  • Exceptional Basicity: With a pKa of 42.1 in acetonitrile, P4-t-Bu ranks among the strongest known neutral organic bases, enabling deprotonation of exceptionally weak carbon acids.
  • Low Nucleophilicity: The steric bulk surrounding the basic nitrogen centers significantly reduces nucleophilic character, minimizing side reactions such as substitution or addition.
  • Thermal Stability: P4-t-Bu remains stable up to 120°C, allowing its use in reactions requiring elevated temperatures.
  • Solubility Profile: The base exhibits excellent solubility in both polar and non-polar organic solvents, including hexane, toluene, tetrahydrofuran, and acetonitrile, while being poorly soluble in water.

The protonation behavior of P4-t-Bu is particularly noteworthy. When the base abstracts a proton, it forms an extensively delocalized cationic species (P4-t-Bu-H⁺) where the positive charge is stabilized through interaction with multiple nitrogen and phosphorus centers. This delocalization provides a significant thermodynamic driving force for protonation, contributing to the compound's exceptional basicity while maintaining kinetic stability.

Handling and Storage Protocols

Proper handling of P4-t-Bu is critical for achieving reproducible results and maintaining safety in the laboratory. The following protocols should be strictly observed:

  • Atmosphere Control: P4-t-Bu is highly sensitive to atmospheric moisture and carbon dioxide. All manipulations should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
  • Storage Conditions: Commercial solutions (typically 0.8-1.0 M in hexane) should be stored in sealed bottles under inert atmosphere at room temperature. The use of septum-sealed vials with regular pressure equalization is recommended for frequently used stock solutions.
  • Transfer Techniques: Liquid transfers should be performed via gas-tight syringe, ensuring that both the stock solution and receiving vessel are under positive pressure of inert gas.
  • Quality Assessment: The integrity of P4-t-Bu solutions can be monitored by ³¹P NMR spectroscopy (characteristic signals between δ 0-30 ppm) or by titration with standard acid. Signs of degradation include cloudiness or precipitation.
  • Safety Considerations: As with all strong bases, appropriate personal protective equipment including safety glasses, gloves, and lab coat should be worn. Procedures for handling pyrophoric materials should be followed when working with hexane solutions.

Table 1: Fundamental Properties of P4-t-Bu

Property Specification Method/Notes
CAS Number 111324-04-0 -
Molecular Formula C₂₂H₆₃N₁₃P₄ -
Molecular Weight 633.73 g/mol -
Basicity (pKa) 42.1 (in MeCN) Extrapolated value
Physical Form Hygroscopic solid or solution Typically supplied as ~1M solution in hexane
Storage Under inert atmosphere Sensitive to O₂, CO₂, and moisture

Polymerization Applications

Alternating Copolymerization of Epoxides and Dihydrocoumarins

The P4-t-Bu-catalyzed alternating copolymerization of epoxides with dihydrocoumarins (DHCs) represents a powerful methodology for synthesizing polyesters with well-defined structures under mild conditions. This transformation proceeds through a ring-opening alternating copolymerization mechanism, where P4-t-Bu initially activates the hydroxyl group of DHCs, generating a highly reactive anionic intermediate that subsequently opens the epoxide ring. The process continues in a consecutive alternating fashion, building polymer chains with regular repeating units.

The experimental protocol for this copolymerization is as follows:

  • Reaction Setup: In a glove box under nitrogen atmosphere, add dihydrocoumarin (1.0 mmol), epoxide (1.0-1.2 mmol), and anhydrous toluene (2 mL) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
  • Catalyst Addition: Introduce P4-t-Bu (0.5-2.0 mol% relative to monomers) as a hexane solution via microsyringe.
  • Polymerization: Seal the Schlenk tube, remove it from the glove box, and stir the reaction mixture at 25-60°C for 2-24 hours, monitoring progress by ¹H NMR spectroscopy or GPC.
  • Termination and Purification: Quench the reaction by adding a small amount of acidic methanol, precipitate into cold diethyl ether or hexane, and collect the polymer by filtration, washing with cold solvent and drying under vacuum.

This methodology demonstrates excellent functional group tolerance and has been successfully applied to various epoxide monomers including ethylene oxide, propylene oxide, 1,2-butylene oxide, 2-ethylhexyl glycidyl ether, and styrene oxide, producing the corresponding alternating copolymers with good conversions and controlled molecular weights. The polymer properties can be tuned by adjusting monomer concentration, catalyst loading, and reaction temperature, allowing precise control over molecular weight and dispersity.

Ring-Opening Polymerization of ω-Pentadecalactone

The P4-t-Bu-catalyzed ring-opening polymerization (ROP) of ω-pentadecalactone (PDL) enables the synthesis of poly(ω-pentadecalactone) (PPDL), a polyester with interesting thermal properties and potential biomedical applications. This transformation proceeds through an anionic coordination-insertion mechanism, where P4-t-Bu activates the alcohol initiator, generating an alkoxide that attacks the monomer, propagating chain growth.

The standardized protocol for this polymerization is:

  • Initiation System Preparation: In a nitrogen-filled glovebox, charge a dried glass vial with ω-pentadecalactone (1.0 equiv), 3-phenyl-1-propanol (PPA, 1.0 equiv relative to target DP), and anhydrous toluene (monomer concentration 0.1-1.0 M).
  • Catalyst Introduction: Add P4-t-Bu (0.1-1.0 mol%) as a hexane solution via microsyringe.
  • Polymerization Process: Stir the reaction mixture at 25-70°C for 1-6 hours, monitoring conversion by ¹H NMR spectroscopy.
  • Workup: Terminate the polymerization by adding a few drops of acetic acid, precipitate into cold methanol, collect the polymer by filtration, and dry under vacuum.

This catalytic system demonstrates remarkable efficiency, achieving high conversion even in dilute solutions (as low as 0.1 M) or at ambient temperature. The molecular weight and distribution can be effectively controlled by adjusting the monomer-to-initiator ratio and catalyst loading, demonstrating good polymerization control. The methodology has been successfully extended to the synthesis of PDL homopolymers and block copolymers with poly(ethylene glycol) (PEG), expanding the potential applications of the resulting materials.

Table 2: Polymerization Applications of P4-t-Bu

Polymerization Type Monomers P4-t-Bu Loading Reaction Conditions Outcome
Alternating Copolymerization Dihydrocoumarin + Epoxides 0.5-2.0 mol% Toluene, 25-60°C, 2-24h Alternating copolymers with Mn control, Ð = 1.1-1.3
Ring-Opening Polymerization ω-Pentadecalactone 0.1-1.0 mol% Toluene, 25-70°C, 1-6h PPDL with controlled Mn and Ð < 1.2
Star-Block Copolymer Synthesis Glycidyl Ethers 0.5-2.0 mol% Various solvents, 25-60°C Well-defined amphiphilic architectures

Cyclization and Carbon-Carbon Bond Forming Reactions

Benzofuran Synthesis via Intramolecular Cyclization

P4-t-Bu catalyzes an unusual carbon-carbon bond forming cyclization of ortho-alkynylbenzene derivatives to produce 2,3-disubstituted benzofurans. This transformation is particularly valuable as it provides access to important heterocyclic scaffolds prevalent in pharmaceuticals and natural products through an alternative mechanistic pathway that avoids traditional metal catalysis.

The experimental procedure for this cyclization is as follows:

  • Reaction Preparation: In an argon-filled glovebox, charge an oven-dried vial with the ortho-alkynylbenzene substrate (0.2 mmol), P4-t-Bu (5-10 mol%), and anhydrous THF (2 mL).
  • Cyclization: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at room temperature or 40°C for 1-4 hours, monitoring by TLC or GC-MS.
  • Workup: After completion, dilute the reaction mixture with ethyl acetate (10 mL), wash with saturated ammonium chloride solution (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradients.

This metal-free cyclization proceeds under mild conditions and demonstrates excellent functional group compatibility. The mechanism involves initial activation of the alkyne or aromatic system by the superbase, followed by intramolecular carbon-carbon bond formation and aromatization. This methodology represents a valuable addition to the toolbox of heterocycle synthesis, particularly for systems sensitive to metal contamination.

Nucleophilic Aromatic Substitutions

P4-t-Bu enables nucleophilic aromatic substitutions (SNAr) on fluorinated and methoxylated aromatics through a unique concerted mechanism that differs from traditional stepwise SNAr processes. This application leverages the exceptional basicity of P4-t-Bu to simultaneously activate both the fluoroarene and nucleophile in a single transition state, avoiding the loss of aromaticity typically associated with conventional SNAr mechansims.

The general protocol for these substitutions is:

  • Reaction Setup: In a nitrogen atmosphere glovebox, combine the fluorinated arene (0.5 mmol), nucleophile (0.6 mmol), P4-t-Bu (5-20 mol%), and anhydrous DMF or DMSO (3 mL) in a sealed reaction vessel.
  • Substitution Process: Heat the reaction mixture to 60-100°C for 4-12 hours with stirring.
  • Monitoring: Track reaction progress by ¹⁹F NMR spectroscopy or LC-MS.
  • Isolation: After cooling, dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
  • Purification: Purify the residue by flash chromatography or recrystallization.

This catalytic concerted SNAr methodology significantly expands the scope of nucleophilic aromatic substitutions, enabling reactions with weaker nucleophiles and less activated aryl halides than previously possible. The reaction demonstrates broad substrate compatibility and excellent regio-selectivity, providing efficient access to functionalized aromatic scaffolds important in pharmaceutical and materials chemistry.

Emerging Applications and Advanced Protocols

Photobase Generation Strategies

Recent innovations have addressed the handling challenges associated with P4-t-Bu through the development of photobase generators (PBGs) that liberate the superbase upon irradiation. These systems utilize carboxylate salts of P4-t-Bu paired with chromophores such as thioxanthone acetic acid or isoxepac derivatives that undergo efficient photodecarboxylation, releasing the active base when exposed to specific wavelengths of light.

The experimental workflow for using these PBGs is:

  • Salt Preparation: Preform the carboxylate salt by proton exchange between the chromophore acid and P4-t-Bu in anhydrous dichloromethane or THF, followed by precipitation and drying.
  • Reaction Setup: Combine the photobase generator (typically 1-5 mol%) with reactants in an appropriate solvent in a transparent reaction vessel.
  • Irradiation: Expose the reaction mixture to UV-A (320-400 nm) or visible light (400-450 nm) using appropriate LED sources, typically for 5-60 minutes depending on light intensity and concentration.
  • Reaction Progress: Monitor base generation by ³¹P NMR or reaction progress by standard analytical methods.
  • Workup: Process according to standard procedures for the specific transformation.

This photocontrolled approach enables precise spatial and temporal control over base generation, making it particularly valuable for applications in polymer curing, patterned surface functionalization, and other advanced materials applications where controlled initiation is required. The thioxanthone-based PBG systems exhibit particularly favorable characteristics with absorption maxima at 386 nm and extinction coefficients up to 9940 M⁻¹cm⁻¹, enabling efficient activation with visible light sources.

Stable Carboxylate Salt Strategies

An alternative stabilization approach involves the use of air-stable carboxylate salts of phosphazene superbases that spontaneously generate the freebase when combined with epoxides in solution. This strategy effectively addresses the storage, handling, and shelf-life challenges associated with the pure base while providing a means to control the rate of base introduction to reaction mixtures.

The implementation protocol for these salt systems is:

  • Salt Synthesis: Prepare BTPP or P2-t-Bu carboxylate salts via anion metathesis between the superbase hydrochloride and potassium carboxylate salts such as 1 (from BTPP salt A) in anhydrous THF or acetonitrile, followed by isolation and characterization.
  • Storage: These salts can be stored as benchtop-stable crystalline solids under ambient conditions for extended periods (≥6 months) without significant degradation.
  • Activation: For application, combine the carboxylate salt (1.0 equiv) with an aryl-substituted epoxide (1.5-2.0 equiv) in the desired reaction solvent.
  • In Situ Generation: The carboxylate opens the epoxide, generating a strongly basic alkoxide intermediate (pKa′ ~43 in MeCN) that deprotonates the superbase conjugate acid, releasing the active catalyst.
  • Reaction Execution: Once the base is generated, proceed with the intended transformation, leveraging the controlled release to improve selectivity and yield in base-sensitive reactions.

This precatalyst system has been successfully applied to Michael additions, aldol reactions, Mannich reactions, and deoxyfluorination processes, demonstrating yields comparable to those obtained with commercial freebase while offering significantly improved handling characteristics. The rate of base generation can be modulated by selecting epoxides with appropriate electronic properties, with electron-deficient epoxides providing faster activation.

Table 3: Advanced Stabilization and Application Strategies for Phosphazene Superbases

Strategy System Components Activation Mechanism Key Advantages
Photobase Generators Carboxylate-chromophore salts Photodecarboxylation at 350-410 nm Spatiotemporal control, visible light activation
Stable Carboxylate Salts Superbase carboxylates + epoxides Alkoxide-mediated deprotonation Air-stable storage, controlled release kinetics
Preactivation Protocols Salt + epoxide in DMSO Thermal generation (80°C, 5 min) Compatibility with base-sensitive reagents

Practical Considerations and Troubleshooting

Handling and Storage Guidelines

Proper handling of P4-t-Bu is essential for achieving reproducible results and maintaining safety. The following practical guidelines should be observed:

  • Atmosphere Control: Always maintain an inert atmosphere during transfers and reactions. Use standard Schlenk techniques or glovebox for all manipulations.
  • Solution Stability: Commercial solutions (~1M in hexane) gradually degrade over months. Check integrity by ³¹P NMR if long storage is anticipated.
  • Moisture Exclusion: Use rigorously dried glassware and solvents. Even trace water significantly impacts performance in stoichiometric applications.
  • Temperature Management: Although P4-t-Bu is thermally stable to 120°C, many applications perform best at or below room temperature to minimize side reactions.
  • Catalytic vs. Stoichiometric Use: Determine the optimal loading carefully—catalytic applications typically use 0.1-5 mol%, while stoichiometric deprotonations require 1.0-1.2 equivalents.

For troubleshooting common issues:

  • Low Conversion: Increase catalyst loading or reaction temperature; ensure anhydrous conditions; verify base integrity.
  • Side Reactions: Reduce loading; lower temperature; employ slow addition techniques or preactivation protocols.
  • Polymerization Control: For ROP applications, optimize monomer concentration and initiator-to-catalyst ratio; ensure efficient mixing.
  • Inconsistent Results: Standardize drying procedures for glassware and solvents; use fresh base solutions; implement rigorous inert atmosphere techniques.
Comparative Analysis with Related Bases

Understanding the positioning of P4-t-Bu within the broader landscape of strong bases is essential for appropriate base selection. The phosphazene family includes bases of varying strengths from P1 (weaker) to P4 (strongest), each with distinct applications profiles. Compared to metal-containing bases such as n-BuLi or LDA, P4-t-Bu offers advantages including reduced basicity/nucleophilicity mismatch, superior functional group tolerance, and elimination of metal residues in products. Compared to other organic superbases like DBU or MTBD, P4-t-Bu provides substantially higher basicity with lower nucleophilicity, enabling unique transformations not accessible with these alternatives.

The following diagram illustrates the catalytic mechanism of P4-t-Bu in nucleophilic aromatic substitution reactions, highlighting its unique simultaneous activation pathway:

G Figure 1: Concerted SNAr Mechanism Enabled by P4-t-Bu Fluoroarene Fluoroarene Substrate ConcertedTS Concerted Transition State Fluoroarene->ConcertedTS Activation Nucleophile Nucleophile Nucleophile->ConcertedTS Activation P4tBu P4-t-Bu Catalyst P4tBu->ConcertedTS Simultaneous Activation Product Substituted Aromatic Product ConcertedTS->Product

Conclusion

Phosphazene superbase P4-t-Bu represents a versatile and powerful tool in modern organic synthesis, enabling transformations that are challenging or impossible with conventional basic catalysts. Its exceptional basicity coupled with low nucleophilicity provides a unique reactivity profile that continues to find new applications in methodology development, polymer chemistry, and pharmaceutical synthesis. Recent advances in stabilization strategies, including photobase generators and benchtop-stable salts, are addressing traditional handling challenges and expanding the accessibility of this valuable reagent. As research continues to uncover new applications and methodologies, P4-t-Bu is poised to play an increasingly important role in the development of sustainable, metal-free synthetic protocols.

P4-t-Bu ring-opening polymerization catalyst

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu Catalyst Overview

P4-t-Bu is a neutral, phosphazene-based superbase known for its exceptional strength and low nucleophilicity. Its properties make it an excellent metal-free catalyst for various ring-opening polymerizations [1] [2].

  • Chemical Formula: C₂₂H₆₃N₁₃P₄ [2]
  • Molecular Weight: 633.732 g·mol⁻¹ [2]
  • Basicity (pKₐ in MeCN): ~42.1 [1] [2]
  • Solubility: Highly soluble in non-polar solvents like hexane, toluene, and tetrahydrofuran (THF). It is typically handled and commercially available as a 0.8-1.0 M solution in hexane [2].
  • Key Advantages:
    • Strong Base, Weak Nucleophile: Promotes deprotonation without unwanted side reactions [2].
    • Metal-Free: Avoids metal contamination in the final polymer, which is crucial for pharmaceutical and biomedical applications [1].
    • High Activity: Enables rapid polymerizations under mild conditions, even at room temperature and in dilute solutions [1].

Application Note: ROP of ω-Pentadecalactone (PDL)

The following section details the application of P4-t-Bu in the ring-opening polymerization of ω-Pentadecalactone (PDL) to synthesize poly(ω-pentadecalactone) (PPDL), a material of interest for its thermal properties [1].

Experimental Protocol
  • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
  • Reagents:
    • Monomer: ω-Pentadecalactone (PDL)
    • Catalyst: P4-t-Bu (typically a 1.0 M solution in hexane)
    • Initiator: 3-Phenyl-1-propanol (PPA)
    • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)
  • Procedure:
    • Initial Charging: In a flame-dried Schlenk flask, add the initiator (PPA) and the monomer (PDL). Dissolve the mixture in anhydrous toluene. The reaction can proceed efficiently even at high dilutions (e.g., 0.1 M) [1].
    • Catalyst Addition: Add the P4-t-Bu solution to the reaction mixture via a micro-syringe to initiate the polymerization.
    • Polymerization: Stir the reaction mixture at room temperature. The reaction proceeds rapidly, achieving high conversion [1].
    • Termination: The polymerization can be terminated by adding a small amount of acidic methanol.
    • Purification: Precipitate the polymer into a large excess of cold methanol, filter, and dry under vacuum to constant weight.
Data Summary

The table below summarizes key experimental data and results for the P4-t-Bu catalyzed ROP of PDL.

Parameter Details & Conditions Results & Outcomes
Catalyst/Initiator P4-t-Bu / 3-Phenyl-1-propanol (PPA) [1] Controlled molecular weight; narrow dispersity [1].
Solvent Anhydrous Toluene or THF [1] Efficient polymerization even at 0.1 M [1].
Temperature Room Temperature [1] High conversion achieved under mild conditions [1].
Reaction Time Short duration (specific time not provided in search results) High conversion [1].
Key Findings Enables synthesis of PPDL-based homopolymers and block copolymers with PEG [1]. Good control over molecular weight and distribution; polymers characterized by SEC, NMR, DSC [1].

Workflow Diagram

The following diagram illustrates the experimental workflow for the P4-t-Bu catalyzed ROP, from setup to polymer analysis.

G Start Start: Reaction Setup (Under Inert Atmosphere) Step1 Charge Initiator (PPA) and Monomer (PDL) into Flask Start->Step1 Step2 Add Anhydrous Solvent (Toluene/THF) Step1->Step2 Step3 Inject P4-t-Bu Catalyst (1.0 M in Hexane) Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Terminate Reaction with Acidic Methanol Step4->Step5 Step6 Precipitate Polymer in Cold Methanol Step5->Step6 Step7 Filter and Dry Under Vacuum Step6->Step7 Step8 Analyze Polymer (SEC, NMR, DSC) Step7->Step8 End Pure Polymer Product Step8->End

Handling and Safety Notes

  • Storage: P4-t-Bu is an extremely hygroscopic solid and must be stored and handled under strictly dry conditions (e.g., in a glovebox or desiccator). Exposure to moisture will degrade its catalytic performance [1] [2].
  • Solution Form: The commercial solution in hexane is often more convenient for handling and accurate dosing [2].
  • Stability: The compound is thermally stable up to 120°C and stable toward dry oxygen and bases [2].

Conclusion

P4-t-Bu is a versatile and highly efficient organocatalyst for the ring-opening polymerization of macrolactones like ω-pentadecalactone. Its strong basicity and low nucleophilicity allow for excellent control over the polymerization process under mild, metal-free conditions, making it a valuable tool for synthesizing polyesters with well-defined structures for advanced material applications [1].

References

tert-Buty-P4 cyclization reactions

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu in Organic Synthesis

P4-t-Bu is a powerful, metal-free organic superbase that has become a valuable catalyst in modern synthetic chemistry, particularly for reactions requiring high basicity under mild conditions [1].

  • Exceptional Basicity: With a pKa of 42.1 in acetonitrile, P4-t-Bu is about 18 orders of magnitude more basic than common organic bases like DBU (pKa 24.3) [2].
  • Advantages: Its high basicity, broad substrate compatibility, and operationally simple mild reaction conditions make it an attractive "green" catalyst that avoids metal residues [1].
  • Key Challenge: P4-t-Bu is an extremely hygroscopic solid that must be stored and handled under strictly dry conditions, as it will absorb moisture which severely impacts its catalytic performance [1].

Application in Cyclization: Synthesis of Benzofurans

A key application of P4-t-Bu is catalyzing the intramolecular cyclization of ortho-alkynylphenyl ethers to form substituted benzofurans [1] [2]. This reaction proceeds via a carbon-carbon (C–C) bond cyclization, which is an alternative strategy to more common C–O bond formations [1].

The reaction proceeds under mild conditions without the need for metal catalysts [2]. The diagram below illustrates the proposed catalytic cycle for this transformation.

G Substrate Ortho-alkynylphenyl Ether Deprotonation 1. Deprotonation Substrate->Deprotonation P4tBu P4-t-Bu (Base) P4tBu->Deprotonation AnionicInt Anionic Intermediate Cyclization 2. C–C Bond Cyclization AnionicInt->Cyclization Benzofuran Substituted Benzofuran (Product) ProductRelease 3. Product Release & Catalyst Regeneration Deprotonation->AnionicInt Cyclization->Benzofuran ProductRelease->P4tBu

Properties and Handling of P4-t-Bu

For a successful reaction, proper handling of the catalyst is crucial. The table below summarizes key data.

Property / Parameter Details / Value
pKa (in MeCN) 42.1 [2]
Molecular Weight 633.732 g·mol⁻¹ [2]
Common Commercial Form 0.8 to 1 M solution in hexane [2]
Catalyst Loading Varies by reaction; not specified for cyclization [1]
Key Handling Note Extremely hygroscopic; must be handled under dry conditions [1]

Information Gaps and Next Steps for Researchers

The search results I obtained are incomplete for creating a full experimental protocol. Key missing information includes:

  • Detailed experimental procedure for the benzofuran synthesis (exact quantities, step-by-step setup).
  • Specific reaction conditions for the cyclization (temperature, time, concentration).
  • Work-up and purification methods for the final product.
  • Isolated yield data for the reaction.

To proceed with your research, I suggest you:

  • Consult specialized databases like Reaxys or SciFinder Navigator to find full-text articles with complete experimental sections for your specific reaction of interest.
  • Review the foundational literature cited in the available articles, particularly the 2009 work by the Kanazawa group [1], by accessing the original paper.

References

Comprehensive Application Notes: P4-t-Bu Catalyzed Benzofuran Synthesis for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P4-t-Bu in Benzofuran Synthesis

Phosphazene superbase P4-t-Bu has emerged as a versatile metal-free catalyst that addresses significant challenges in modern heterocyclic chemistry, particularly for the synthesis of structurally complex benzofurans. These privileged scaffolds represent crucial pharmacophores in medicinal chemistry, with demonstrated relevance across anticancer, antibacterial, anti-inflammatory, and central nervous system drug development programs. The exceptional basicity (pKa ≈ 42.1) combined with low nucleophilicity and excellent functional group tolerance enables P4-t-Bu to facilitate transformations under mild conditions that traditionally required harsh basic conditions or transition metal catalysts. This application note provides detailed protocols and analytical data to support implementation of P4-t-Bu catalyzed benzofuran synthesis in research and development settings, with particular emphasis on procedures relevant to drug discovery scientists [1] [2].

The benzofuran structural motif displays remarkable versatility in drug design, evidenced by its presence in marketed therapeutics including the antiarrhythmic agent Amiodarone and the investigational cancer drug BNC-105. Recent studies indicate that approximately 70% of benzofuran-related research between 2011-2022 focused on cancer and antimicrobial applications, highlighting the scaffold's continued importance in addressing unmet medical needs. The development of efficient, metal-free synthetic methodologies for benzofuran construction thus represents a strategic priority in pharmaceutical development, balancing synthetic efficiency with growing concerns about metal residues in active pharmaceutical ingredients [2] [3].

Chemical Profile & Properties of P4-t-Bu

Key Physicochemical Characteristics

P4-t-Bu belongs to the phosphazene superbase family characterized by their neutral nitrogenous base structure and exceptional basicity. The compound features a tetrameric triaminoiminophosphorane backbone with four phosphorus atoms and thirteen nitrogen atoms in its structure, contributing to its remarkable properties as a catalyst for organic transformations [4].

Table 1: Physicochemical Properties of P4-t-Bu

Property Specification Application Relevance
Chemical Name tert-Butylimino-tris(dimethylamino)phosphorane Catalyst identification
Molecular Formula C~22~H~63~N~13~P~4~ Stoichiometry calculations
Molar Mass 633.732 g·mol⁻¹ Reaction scaling
Basicity (pKₐ in MeCN) 42.1 18 orders magnitude stronger than DBU
Physical Form Hygroscopic solid Requires anhydrous handling
Solubility Excellent in hexane, THF, toluene; soluble in non-polar solvents Compatibility with diverse reaction media
Thermal Stability Stable to 120°C Suitable for various temperature regimes
Commercial Availability Typically 0.8-1.0 M solutions in hexane Convenient laboratory implementation
Handling and Storage Considerations

The extreme hygroscopicity of P4-t-Bu necessitates strict anhydrous handling protocols under inert atmosphere (argon or nitrogen) using Schlenk techniques or gloveboxes. Material transfer should be conducted with gas-tight syringes for commercial solutions or with rapid weighing procedures for the solid form. For long-term storage, P4-t-Bu should be maintained under anhydrous, oxygen-free conditions at temperatures between 2-8°C. Moisture degradation can be visually identified by clumping or liquefaction of the solid material; compromised material should be regenerated by dissolution in dry hexane followed by filtration and solvent removal under reduced pressure [1] [4].

Catalytic Mechanism in Benzofuran Synthesis

Intramolecular Cyclization Pathway

The metal-free cyclization of ortho-alkynylphenyl ethers and related precursors represents one of the most valuable applications of P4-t-Bu in benzofuran synthesis. The mechanism proceeds through a charge-accelerated sigmatropic rearrangement that enables efficient ring formation under exceptionally mild conditions. This pathway exemplifies the unique activation profile of P4-t-Bu, which facilitates transformations unattainable with conventional basic catalysts [1] [5].

G A Ortho-Alkynylphenol Precursor B P4-t-Bu Deprotonation A->B P4-t-Bu Catalyst C Oxyanion Formation B->C Charge Activation D Intramolecular Nucleophilic Attack C->D 5-endo-dig Cyclization E Benzofuran Ring Formation D->E Aromatization F Protonation Final Benzofuran Product E->F Workup

The catalytic cycle initiates with selective deprotonation of the phenolic hydroxyl group by P4-t-Bu, generating a highly reactive phenolate intermediate. This species undergoes intramolecular nucleophilic attack on the adjacent alkyne functionality, proceeding through a 5-endo-dig cyclization pathway to form the benzofuran core. The resulting vinyl anion intermediate is subsequently protonated during aqueous workup to yield the aromatized benzofuran product. This mechanism exemplifies the synergistic catalytic action of P4-t-Bu, which simultaneously activates both reaction partners while avoiding the formation of regioisomeric byproducts commonly observed with alternative catalytic systems [1] [4] [5].

Synthetic Applications & Reaction Scope

Diversity of Accessible Benzofuran Derivatives

The modular synthesis approach enabled by P4-t-Bu catalysis provides access to an extensive range of structurally diverse benzofurans from readily available starting materials. The methodology demonstrates exceptional functional group compatibility, preserving sensitive substituents including halides, esters, and protected amines that would be incompatible with traditional strong base conditions. This versatility positions P4-t-Bu as a valuable tool for medicinal chemistry applications requiring late-stage functionalization of complex intermediates [5].

Table 2: Benzofuran Derivatives Accessible via P4-t-Bu Catalysis

Substrate Class Representative Products Reaction Conditions Yield Range Application Notes
Ortho-Alkynylphenols 2,3-Disubstituted benzofurans P4-t-Bu (5-10 mol%), THF, 25-60°C, 2-12h 65-92% Metal-free conditions; Excellent functional group tolerance
Ortho-Alkynylphenyl Ethers 2-Substituted benzofurans P4-t-Bu (5 mol%), toluene, 50°C, 4-8h 70-89% Avoids competitive side reactions
Functionalized Precursors Highly substituted benzofurans P4-t-Bu (10 mol%), DCM, 25°C, 1-6h 55-85% Compatible with halogens, alkoxy, ester groups
Complex Molecular Architectures Fused benzofuran systems P4-t-Bu (5-15 mol%), THF, 40°C, 8-24h 45-78% Suitable for natural product synthesis
Substitutent Migration Methodology

Recent advances have demonstrated the utility of P4-t-Bu in facilitating unprecedented substituent migration during benzofuran formation. This innovative approach, developed by Yoshida and colleagues, enables the synthesis of highly substituted benzofurans through precise molecular rearrangement. The process involves initial activation of alkynyl sulfoxide with trifluoroacetic anhydride (TFAA), followed by P4-t-Bu mediated cyclization and subsequent charge-accelerated sigmatropic rearrangement that relocates ortho-functional groups to adjacent ring positions. This methodology provides efficient access to substitution patterns previously inaccessible through conventional synthetic routes, significantly expanding the structural diversity available for structure-activity relationship studies in drug discovery programs [5].

Experimental Protocols

General Procedure: P4-t-Bu Catalyzed Benzofuran Synthesis

Materials:

  • Ortho-alkynylphenol derivative (1.0 mmol)
  • P4-t-Bu (0.05-0.10 mmol, 5-10 mol% as 1.0 M solution in hexane)
  • Anhydrous tetrahydrofuran (THF, 5 mL)
  • Argon or nitrogen gas supply

Equipment:

  • 25 mL round-bottom flask with magnetic stir bar
  • Rubber septum or glass stopper
  • Heated stir plate with temperature control
  • Water bath for temperature maintenance
  • Syringe (gas-tight) for reagent addition

Procedure:

  • Purge the reaction flask with inert gas and charge with ortho-alkynylphenol substrate.
  • Add anhydrous THF (5 mL) via syringe and stir to dissolve completely.
  • Cool the reaction mixture to 0°C using an ice bath (for temperature-sensitive substrates) or maintain at room temperature.
  • Add P4-t-Bu solution (50-100 μL of 1.0 M solution in hexane, 0.05-0.10 mmol) dropwise via gas-tight syringe.
  • Stir the reaction mixture at the prescribed temperature (typically 25-60°C) monitoring by TLC or LC-MS until complete consumption of starting material (typically 2-12 hours).
  • Upon reaction completion, carefully quench with saturated aqueous ammonium chloride solution (5 mL).
  • Extract with ethyl acetate (3 × 10 mL), combine organic extracts, and wash with brine (10 mL).
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel [1] [5].
Analytical Methods & Characterization

Thin Layer Chromatography (TLC):

  • Use silica gel 60 F254 plates
  • Visualize under UV light (254 nm) and/or by staining with phosphomolybdic acid or potassium permanganate solution
  • Typical eluent systems: hexane/ethyl acetate (4:1 to 9:1)

Nuclear Magnetic Resonance (NMR):

  • Record ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) spectra in CDCl3 or DMSO-d6
  • Characteristic benzofuran signals: ¹H NMR δ 6.5-7.8 ppm (aromatic protons); ¹³C NMR δ 155-165 ppm (C-2), 105-115 ppm (C-3)

High-Resolution Mass Spectrometry (HRMS):

  • Employ ESI or EI ionization techniques
  • Confirm molecular formula with accuracy within 5 ppm

Purification Technique:

  • Perform flash chromatography using silica gel (230-400 mesh)
  • Employ gradient elution with hexane/ethyl acetate (typically 20:1 to 4:1)
  • Monitor fractions by TLC and combine pure fractions for solvent removal [2] [3].

Troubleshooting & Optimization Guidelines

Common Experimental Challenges

Table 3: Troubleshooting Guide for P4-t-Bu Catalyzed Benzofuran Synthesis

Problem Potential Causes Recommended Solutions
Low Conversion Moisture contamination; Catalyst deactivation Ensure anhydrous conditions; Use fresh P4-t-Bu solution; Increase catalyst loading to 10-15 mol%
Formation of Multiple Products Excessive reaction temperature; Catalyst overload Reduce temperature to 25°C; Optimize catalyst loading (5-7 mol%); Monitor reaction progress by TLC
Difficulty in Product Isolation Polar byproducts; Incomplete extraction Adjust chromatography conditions (gradient elution); Perform acid-base wash during workup
Poor Reproducibility Variable substrate quality; Atmospheric moisture Recrystallize substrates prior to use; Maintain strict inert atmosphere throughout
Decomposition of Starting Material Too vigorous conditions; Sensitive functional groups Lower reaction temperature; Reduce catalyst loading; Shorten reaction time
Reaction Optimization Strategies

For challenging substrates, systematic optimization may be required to achieve satisfactory results. Begin with a standard screening protocol evaluating catalyst loading (5, 10, 15 mol%), temperature (0°C, 25°C, 40°C, 60°C), and solvent (THF, toluene, DCM). For electron-deficient substrates, slightly higher catalyst loadings (10-12 mol%) and extended reaction times may be necessary. Conversely, electron-rich systems typically proceed efficiently with minimal catalyst (5 mol%) at ambient temperature. When scaling reactions, maintain constant substrate concentration (0.1-0.2 M) and implement gradual addition of P4-t-Bu solution to control exothermicity. For substrates containing base-sensitive functional groups, temperature-controlled addition at 0°C followed by gradual warming to room temperature often improves selectivity and yield [1] [4].

Pharmacological Applications & Case Studies

The benzofuran heterocycle represents a privileged scaffold in medicinal chemistry, with demonstrated relevance across multiple therapeutic areas. Recent studies have identified benzofuran derivatives as potent modulators of key biological pathways including NF-κB and MAPK signaling, tubulin polymerization, and p21-activated kinase 4 (PAK4) activity. The availability of efficient P4-t-Bu catalyzed synthesis methods has accelerated structure-activity relationship studies in these areas, enabling rapid exploration of chemical space around the benzofuran core [2] [6] [3].

In cancer drug discovery, benzofuran-based inhibitors have shown particular promise. The clinical candidate BNC-105 exemplifies this potential, demonstrating potent antiproliferative activity against renal and ovarian cancer models through tubulin binding and vascular disruption mechanisms. Structure-activity studies revealed that 2-arylbenzofuran derivatives with specific substitution patterns (e.g., 3,4,5-trimethoxybenzoyl group at C-3) display enhanced tubulin polymerization inhibition (IC~50~ = 1.6-3.0 μM) and selective cytotoxicity against proliferating endothelial cells (selectivity ratio up to 81:1 compared to quiescent cells). These findings underscore the importance of substituent patterning on the benzofuran core, a synthetic challenge efficiently addressed by P4-t-Bu catalyzed methodologies [2].

In anti-inflammatory applications, recent work has identified piperazine-benzofuran hybrid 5d as a potent dual inhibitor of NF-κB and MAPK signaling pathways. This compound demonstrated dose-dependent inhibition of pro-inflammatory mediators including NO (IC~50~ = 52.23 ± 0.97 μM), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells, while exhibiting minimal cytotoxicity (cell viability >80% at 80 μM). In vivo evaluation in endotoxemic mice further confirmed significant reduction of inflammatory cell infiltration and cytokine expression, highlighting the therapeutic potential of this benzofuran derivative. The synthetic access to such complex hybrids has been greatly facilitated by the functional group tolerance of P4-t-Bu catalysis, enabling incorporation of sensitive heterocyclic elements without protective group manipulation [3].

Safety & Environmental Considerations

Handling Precautions

P4-t-Bu requires careful handling due to its extreme basicity and moisture sensitivity. Always use appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coat. Manipulate the compound exclusively in a well-ventilated fume hood to avoid exposure to hexane vapors from commercial solutions. In case of skin contact, immediately wash with copious amounts of water and seek medical attention if irritation persists. For eye exposure, flush with water for at least 15 minutes and obtain prompt medical evaluation [4].

Waste Disposal & Environmental Impact

As a metal-free catalyst, P4-t-Bu offers environmental advantages over transition metal alternatives by eliminating concerns about heavy metal accumulation. However, responsible waste management practices remain essential. Quench all P4-t-Bu containing reaction mixtures with saturated ammonium chloride solution before disposal. Collect hexane solutions and other organic wastes in designated non-halogenated organic waste containers for proper disposal according to institutional regulations. Consider implementing solvent recovery systems for hexane to minimize environmental impact, particularly at larger scales [1] [4].

Conclusion

P4-t-Bu catalyzed benzofuran synthesis represents a powerful and versatile methodology that combines exceptional efficiency with broad functional group compatibility. The protocols detailed in this application note provide pharmaceutical researchers with robust tools for accessing structurally diverse benzofuran derivatives under mild, metal-free conditions. The continued evolution of these methodologies, including recent advances in substituent migration strategies, promises to further expand the available chemical space for drug discovery. As the therapeutic relevance of benzofuran-based compounds continues to grow across anticancer, anti-inflammatory, and antimicrobial applications, the synthetic approaches outlined herein will play an increasingly important role in accelerating lead optimization and development candidate identification.

References

P4-t-Bu nucleophilic aromatic substitution

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu in Modern Organic Synthesis

Phosphazene superbases like P4-t-Bu are strong, metal-free organic catalysts. P4-t-Bu is notable for its exceptional basicity and steric hindrance [1]:

  • Extreme Basicity: It has an extrapolated pKa of 42.1 in acetonitrile, making it about 10¹⁸ times stronger than the common base DBU (pKa 24.3) [1] [2].
  • Low Nucleophilicity: Its bulky structure makes it a very weak nucleophile, which helps prevent unwanted side reactions [1].
  • Advantages: It acts as a metal-free catalyst, avoiding metal contamination in products. It is also soluble in various organic solvents, including non-polar ones like hexane [3] [1] [2].

A key application of P4-t-Bu in SNAr chemistry is its role as a synergistic catalyst. Research indicates it can simultaneously activate both the fluoroarene electrophile and the nucleophile, enabling reactions to proceed through a single transition state and avoiding intermediates that lose aromaticity [3].

Application Note: SNAr for C–N Atropisomer Synthesis

The following protocol is adapted from a recent study describing a fast, mild, and practical method for synthesizing heterobiaryl C–N atropisomers via P4-t-Bu-catalyzed SNAr [4]. This method is valuable for creating diverse, drug-like compounds.

Reaction Overview

This reaction couples aryl fluorides with N–H heterocycles to form sterically hindered, chiral biaryl compounds where rotation around the C–N bond is restricted (atropisomers) [4].

G A Aryl Fluoride e.g., Ethyl 2-fluoro-3-nitrobenzoate F Heterobiaryl C-N Atropisomer A->F SNAr Reaction B N-H Heterocycle e.g., 2-Methylindole B->F C P4-t-Bu Catalyst C->F Catalyzes D Cs₂CO₃ Base D->F Promotes E DMSO Solvent E->F In

Detailed Experimental Protocol
  • Safety Note: Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). P4-t-Bu is hygroscopic and must be handled under dry conditions [3].
  • Reaction Setup

    • In a round-bottom flask, combine the aryl fluoride (1.0 mmol, 1.0 equiv) and the N–H heterocycle (1.0 mmol, 1.0 equiv).
    • Add anhydrous DMSO (2-5 mL) as the solvent.
    • Add cesium carbonate (Cs₂CO₃) (1.0 mmol, 1.0 equiv) as the base.
    • Add the P4-t-Bu catalyst. The study used a commercially available solution, typically 0.1 mmol (10 mol%) of a 1.0 M solution in hexanes [4] [5].
    • The reaction can be set up without special precautions to exclude air or moisture [4].
  • Reaction Execution

    • Stir the reaction mixture at room temperature.
    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 hour [4].
  • Work-up and Isolation

    • Upon completion, dilute the reaction mixture with water (10-20 mL) and extract with ethyl acetate (3 × 15 mL).
    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel to obtain the pure atropisomer.
Reaction Scope and Performance Data

This protocol demonstrates broad applicability with high yields and selectivity for various substrates [4].

Table 1: Scope of N–H Heterocycles in P4-t-Bu Catalyzed SNAr

Heterocycle Class Example Structure Selectivity (N1 vs. other sites) Reported Yield
Indole 2-Methylindole >98:2 (N1 vs C3) 97%
Benzimidazole - >98:2 (N1) High
Imidazole - >98:2 (N1 vs N3) High
Indazole - >98:2 (N1 vs N2) High
Purine-type Aminopurine >98:2 (N9 vs N7) High
Non-aromatic 5,5-Dimethylhydantoin 85:15 (N3) High

Table 2: Scope of Aryl Fluorides in P4-t-Bu Catalyzed SNAr

Functional Group (on Aryl Fluoride) Example Grouping Notes on Reactivity & Diversification
Nitro Group ortho- or para-NO₂ Strongly activating; key for reactivity [4].
Ester -COOEt Activating and readily modifiable [4].
Nitrile -CN Activating and versatile for further chemistry [4].
Halides -Cl, -Br, -I Crucial for diversification; remain intact for subsequent cross-coupling [4].

Key Advantages for Drug Discovery

This P4-t-Bu catalyzed SNAr method offers distinct benefits for researchers [4]:

  • Orthogonality to Cross-Coupling: The method favors aryl fluorides, leaving more reactive halides (Br, I) untouched for later diversification via metal-catalyzed cross-coupling.
  • Broad Heterocycle Compatibility: Works with heterocycles that often poison transition-metal catalysts.
  • Operational Simplicity: Reactions proceed rapidly at room temperature without stringent air-free conditions.

Practical Handling Information

  • Storage and Handling: P4-t-Bu is typically sold as a solution in hexane (e.g., 0.8-1.0 M) [1] [5]. It is an extremely hygroscopic solid and must be stored and handled under dry conditions to maintain its catalytic activity [3] [1].
  • Cost: The reagent is relatively expensive (e.g., approximately $145 for 1 mL of solution) [5], which may be a consideration for large-scale applications.

Conclusion

The phosphazene superbase P4-t-Bu is a highly efficient catalyst for nucleophilic aromatic substitutions, enabling a mild, rapid, and modular synthesis of pharmaceutically relevant C–N atropisomers. The provided protocol offers a robust and selective method to access these complex structures, facilitating diversity-oriented synthesis in drug discovery campaigns.


References

P4-t-Bu: A Versatile Catalyst for Anionic Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu (tert-Butylimino-tris(dimethylamino)phosphorane) is a powerful, metal-free organic superbase from the phosphazene family. Its exceptional basicity (pKₐ ≈ 42.1 in acetonitrile) and low nucleophilicity make it an excellent catalyst for anionic and ring-opening polymerizations, avoiding metal contamination in final polymer products [1] [2].

Key properties of P4-t-Bu include [2]:

  • High Basicity: Significantly stronger (pKₐ ~42.1) than common bases like DBU (pKₐ 24.3).
  • Solubility: Very soluble in both non-polar (hexane, toluene) and polar (THF) solvents.
  • Stability: Thermally stable up to 120°C and stable to dry oxygen and bases.
  • Handling: Commercially available as solutions in hexane (e.g., 0.8-1.0 M); the pure solid is extremely hygroscopic and requires handling under inert, dry conditions.

Catalytic Performance in Polymerization Reactions

The tables below summarize the performance of P4-t-Bu in various polymerization processes, highlighting its versatility.

Table 1: Ring-Opening Polymerization (ROP) of Cyclic Monomers

Monomer Polymer Product Key Findings / Role of P4-t-Bu Reference
ω-Pentadecalactone (PDL) Poly(ω-pentadecalactone) (PPDL) High catalytic activity; enables rapid ROP at room temperature and in dilute solutions (as low as 0.1 M); facilitates synthesis of PPDL homopolymers and PPDL-b-PEG block copolymers [1].
ε-Caprolactone (CL) & L-Lactide (LLA) PCL & PLLA (in block copolymers) Used in conjunction with P1-t-Bu or P2-t-Bu (not P4) for controlled ROP to form polyester blocks (e.g., PS-b-PCL); P4-t-Bu can lead to chain transfer with cyclic esters [3].
Dihydrocoumarins (DHCs) with Epoxides Alternating Copolymers Catalyzes ring-opening alternating copolymerization with various epoxides (e.g., ethylene oxide, propylene oxide) under mild conditions [1].

Table 2: Anionic Polymerization of Vinyl Monomers

Monomer Polymer Product Key Findings / Role of P4-t-Bu Reference
Styrene Polystyrene (PS) Polymerization is very fast but can be uncontrolled due to the high reactivity of the generated carbanion [3].
1,3-Butadiene Polybutadiene (PB) Increases the reaction rate significantly; leads to polymers with a high 1,2-microstructure content (~45%) due to delocalization of the negative charge [3].

Detailed Experimental Protocols

Here are specific methodologies for key polymerization reactions using P4-t-Bu.

Protocol 1: Ring-Opening Polymerization (ROP) of ω-Pentadecalactone (PDL) [1]

This protocol produces poly(ω-pentadecalactone) (PPDL) with controlled molecular weight.

  • Reagents: ω-Pentadecalactone (PDL) monomer, P4-t-Bu catalyst, 3-phenyl-1-propanol (PPA) initiator, anhydrous solvent (e.g., toluene).
  • Procedure:
    • Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
    • Charge a flame-dried reactor with PPA initiator and a predetermined amount of PDL monomer.
    • Initiate the polymerization by adding a calculated amount of P4-t-Bu catalyst (typically as a 0.8 M solution in hexane).
    • Allow the reaction to proceed at room temperature with stirring. The reaction is rapid and can achieve high conversion.
    • Terminate the polymerization by adding a mild proton source (e.g., acidic methanol).
    • Precipitate the polymer into a cold methanol bath, then isolate it by filtration or centrifugation.
    • Dry the purified polymer under vacuum until constant weight.
  • Notes: The molecular weight and its distribution can be controlled by adjusting the monomer-to-initiator ([M]/[I]) ratio, monomer concentration, and amount of catalyst.
Protocol 2: Anionic Polymerization of 1,3-Butadiene [3]

This procedure, utilizing high-vacuum techniques, synthesizes polybutadiene with a high 1,2-microstructure.

  • Reagents: 1,3-Butadiene, sec-BuLi initiator, P4-t-Bu catalyst, benzene (solvent).
  • Procedure:
    • Purify 1,3-butadiene by consecutive distillations over n-BuLi at -10 °C. Purify benzene via distillation from CaH₂.
    • Using a custom-made glass reactor under high vacuum, condense the purified 1,3-butadiene into the reactor containing benzene.
    • Initiate the polymerization by adding the sec-BuLi initiator, followed immediately by the P4-t-Bu catalyst.
    • Allow the reaction to proceed at room temperature with stirring.
    • Terminate the polymerization by adding degassed ethanol or another terminating agent.
    • Recover the polymer by precipitation into a large excess of ethanol acidified with HCl. Dry the polymer under vacuum.
  • Notes: The presence of P4-t-Bu complexifies the lithium cation, enhancing the reaction rate and favoring the formation of the 1,2-microstructure in the resulting polybutadiene.

Polymerization Workflow and Mechanism

The diagram below illustrates the general workflow and mechanistic role of P4-t-Bu in anionic polymerization.

Start Reaction Setup Monomer Monomer (e.g., PDL, Styrene) Start->Monomer Initiator Initiator (e.g., R-OH, R-Li) Start->Initiator P4tBu P4-t-Bu Catalyst Start->P4tBu Mechanism Mechanistic Action Monomer->Mechanism Initiator->Mechanism P4tBu->Mechanism Deprotonation Deprotonates Initiator/ Chain End Mechanism->Deprotonation CationComplex Complexes Cation (e.g., Li⁺) Mechanism->CationComplex ActiveSpecies Forms Highly Reactive Ion Pair/Anion Deprotonation->ActiveSpecies CationComplex->ActiveSpecies Propagation Chain Propagation ActiveSpecies->Propagation Polymer Final Polymer Product Propagation->Polymer

Practical Handling and Safety Notes

  • Storage and Handling: P4-t-Bu is highly moisture-sensitive [1] [2]. The solid form must be stored and weighed in an inert atmosphere glovebox. Commercial solutions in hexane are recommended for easier handling.
  • Quenching and Waste: Carefully quench excess catalyst and reactive chain ends with a mild proton source (e.g., degassed alcohol) before work-up.
  • Catalyst Selection: While P4-t-Bu is excellent for epoxides and less strained monomers, its extreme basicity can cause side reactions (e.g., chain transfer) in more sensitive polymerizations like that of cyclic esters [3]. In such cases, milder phosphazene bases like P1-t-Bu or P2-t-Bu are often better choices for achieving controlled molecular weights and narrow dispersity.

References

Comprehensive Application Notes and Protocols for P4-t-Bu Metal-Free Catalysis in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P4-t-Bu Catalyst Properties and Characteristics

P4-t-Bu (1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene)) represents a prominent member of the phosphazene superbase family that has emerged as a powerful metal-free organic catalyst in modern synthetic chemistry. This exceptional compound possesses an extrapolated pKa value of 42.7 in acetonitrile, making it one of the strongest known neutral nitrogenous bases—approximately 18 orders of magnitude more basic than common organic bases like DBU (pKa 24.3). [1] [2] This extraordinary basicity enables P4-t-Bu to efficiently activate even relatively inert substrates under mild conditions, while its bulky molecular structure and delocalized charge distribution contribute to its remarkably low nucleophilicity, minimizing side reactions commonly associated with conventional strong bases. [2]

The structural configuration of P4-t-Bu features four phosphorus atoms arranged in a catenated framework with multiple dimethylamino substituents and a central tert-butyl group, creating a sterically hindered environment that governs its unique reactivity profile. [2] From a practical standpoint, P4-t-Bu is commercially available as 0.8-1.0 M solutions in hexane, facilitating convenient handling and accurate dosing. The compound demonstrates excellent solubility in non-polar organic solvents including toluene, tetrahydrofuran, and hexane, while being both thermally stable (up to 120°C) and chemically stable to dry oxygen and bases. [2] However, researchers should note that P4-t-Bu is an extremely hygroscopic solid when isolated, requiring strict exclusion of moisture during storage and handling to maintain catalytic performance. [1]

Table 1: Comparative Properties of Phosphazene Superbases

Base pKa (CH₃CN) Basicity Relative to DBU Key Applications Limitations
P4-t-Bu 42.7 ~18 orders magnitude higher Polymerization, cyclization, nucleophilic substitution Hygroscopic, complex synthesis
P2-t-Bu 33.5 ~9 orders magnitude higher Controlled polymerization Lower basicity than P4-t-Bu
P1-t-Bu ~27 ~3 orders magnitude higher Simple deprotonations Insufficient for challenging substrates
DBU 24.3 Reference base Moderate base applications Limited for highly inert substrates

Synthetic Applications and Experimental Protocols

Copolymerization and Ring-Opening Polymerization

The exceptional basicity of P4-t-Bu enables efficient initiation of anionic polymerization processes that are challenging with conventional metal-based catalysts. In the alternating copolymerization of epoxides with dihydrocoumarins (DHCs), P4-t-Bu demonstrates remarkable catalytic performance by activating the hydroxyl group in DHCs through deprotonation, generating highly reactive anionic intermediates that subsequently trigger ring-opening of epoxides. [1] This methodology provides access to well-defined alternating copolymers with controlled molecular architectures under mild conditions.

Protocol: Alternating Copolymerization of Epoxides with Dihydrocoumarins [1]

  • Reaction Setup: In an argon-glovebox, charge a flame-dried Schlenk tube with dihydrocoumarin (1.0 mmol), epoxide (1.2 mmol), and anhydrous toluene (2.0 mL).
  • Catalyst Addition: Add P4-t-Bu (0.8 M solution in hexane, 0.02 mmol, 2.5 mol%) to the reaction mixture via microsyringe.
  • Polymerization: Stir the reaction mixture at 25°C for 6-12 hours, monitoring conversion by NMR spectroscopy or GPC.
  • Termination and Isolation: Quench the polymerization by adding a few drops of methanol, then precipitate into cold hexane (50 mL).
  • Purification: Collect the polymer by filtration and dry under vacuum at 40°C overnight.

For the ring-opening polymerization (ROP) of ω-pentadecalactone (PDL), P4-t-Bu in combination with 3-phenyl-1-propanol (PPA) as initiator enables rapid and controlled polymerization, achieving high conversion even in dilute solutions (as low as 0.1 M) or at room temperature. [1] This system demonstrates exceptional catalytic activity, allowing precise control over molecular weight and distribution—critical parameters for pharmaceutical polymer applications.

Protocol: Ring-Opening Polymerization of ω-Pentadecalactone [1]

  • Initiator Solution: Prepare a stock solution of 3-phenyl-1-propanol (PPA, 0.1 mmol) in anhydrous toluene.
  • Monomer Addition: Add ω-pentadecalactone (PDL, 10.0 mmol) to the initiator solution in a flame-dried Schlenk tube.
  • Catalyst Initiation: Add P4-t-Bu (0.8 M in hexane, 0.01 mmol, 1.0 mol%) to initiate polymerization.
  • Reaction Conditions: Stir at room temperature for 2-4 hours under inert atmosphere.
  • Workup: Terminate with acetic anhydride (0.5 mL) for end-capping, precipitate in cold methanol, and isolate polymer by filtration.

Table 2: Performance of P4-t-Bu in Polymerization Reactions

Monomer System P4-t-Bu Loading Temperature Reaction Time Conversion Polymer Characteristics
DHC + Ethylene Oxide 2.5 mol% 25°C 6-12 h >90% Alternating copolymer, controlled Mw
DHC + Propylene Oxide 2.5 mol% 25°C 8 h 85-90% Alternating copolymer, low Đ
ω-Pentadecalactone 1.0 mol% 25°C 2-4 h >95% Controlled Mw, low dispersity
n-Butyraldehyde 2.0 mol% -80°C 1-2 h >90% Well-defined polyacetal
Cyclization and Functionalization Reactions

P4-t-Bu enables efficient intramolecular cyclization processes for the construction of valuable heterocyclic scaffolds commonly found in pharmaceutical compounds. In particular, the synthesis of benzofurans through carbon-carbon bond cyclization of ortho-alkynylphenols or ortho-alkynylphenyl ethers demonstrates the versatility of P4-t-Bu as a metal-free alternative to traditional transition metal catalysts. [1] This methodology provides access to 2,3-disubstituted benzofuran derivatives under mild conditions with excellent functional group compatibility.

Protocol: Synthesis of Benzofurans via Intramolecular Cyclization [1] [2]

  • Substrate Preparation: Dissolve ortho-alkynylphenol or ortho-alkynylphenyl ether (0.5 mmol) in anhydrous THF (3.0 mL) in a flame-dried reaction vessel.
  • Catalyst Addition: Add P4-t-Bu (0.8 M in hexane, 0.05 mmol, 10 mol%) dropwise under nitrogen atmosphere.
  • Reaction Monitoring: Stir at room temperature or mild heating (40-50°C) for 2-6 hours, monitoring by TLC or LC-MS.
  • Workup Procedure: Quench with saturated ammonium chloride solution (5 mL) and extract with ethyl acetate (3 × 10 mL).
  • Purification: Combine organic layers, dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography.

Beyond cyclization chemistry, P4-t-Bu promotes nucleophilic aromatic substitutions of fluorinated and methoxylated aromatics through a synergistic catalytic mechanism where it simultaneously activates both the fluoroarene and nucleophile, allowing the reaction to proceed through a single transition state. [1] This approach avoids the loss of aromaticity typically encountered in conventional SNAr pathways, enhancing both efficiency and selectivity. Additionally, P4-t-Bu facilitates alkylations at weakly acidic methylene groups in carboxylic esters or nitriles with high yield and selectivity. For example, reaction of 8-phenylmenthylphenylacetate with iodoethane in the presence of P4-t-Bu affords exclusively the monoethyl derivative in Z configuration with 95% yield. [2]

Experimental Setup and Practical Considerations

General Reaction Setup and Safety Considerations

Equipment Preparation: All reactions employing P4-t-Bu should be conducted in standard anhydrous glassware under inert atmosphere. Use flame-dried Schlenk tubes or round-bottom flasks equipped with rubber septa. Ensure adequate cooling capacity for low-temperature reactions, as many P4-t-Bu catalyzed processes benefit from temperature control to maximize selectivity and prevent decomposition of sensitive intermediates. [1] [3]

Atmosphere Control: Maintain an oxygen- and moisture-free environment throughout the reaction sequence. Employ argon or nitrogen purging for at least 20 minutes prior to reagent addition. For highly sensitive reactions, perform all manipulations in an argon-glovebox with controlled humidity levels below 1 ppm. [3]

Safety Considerations: P4-t-Bu is an extremely strong base that can cause severe burns. Always use appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coat. Handle the compound in a well-ventilated fume hood. Be aware that P4-t-Bu is highly hygroscopic and reacts vigorously with water and protic solvents. [2]

Catalyst Handling and Storage

Commercial P4-t-Bu is typically supplied as 0.8-1.0 M solutions in hexane, which provides convenient handling and accurate dosing. [2] These solutions should be stored in a desiccator at 2-8°C under inert atmosphere. For prolonged storage, use glass containers with PTFE-lined caps to prevent solvent evaporation and moisture ingress.

Aliquoting Procedure:

  • Bring the stock solution to room temperature while remaining in the desiccator.
  • Transfer to an argon-filled glovebox for aliquoting.
  • Use dry, gas-tight syringes for volume measurements.
  • Rinse the syringe with dry hexane before and after use to prevent catalyst deposition.
  • Record the concentration and date of opening on the container.

Quality Assessment: Periodically check catalyst activity by performing a standard test reaction (such as alkylation of a active methylene compound). Discoloration or precipitate formation indicates decomposition, and such material should be properly disposed. [2]

Reaction Monitoring and Workup Techniques

Analytical Methods: Monitor P4-t-Bu catalyzed reactions using a combination of thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and gas or liquid chromatography-mass spectrometry (GC/LC-MS). For polymerization reactions, employ gel permeation chromatography (GPC) to track molecular weight evolution and dispersity. [1] [3]

Quenching Procedures: Terminate reactions by careful addition of mild proton sources such as saturated ammonium chloride solution or methanol. For large-scale reactions, add the quenching agent dropwise with efficient stirring to prevent local heating or violent reactions. Always consider the exothermicity of neutralization when scaling up P4-t-Bu catalyzed processes.

Purification Strategies: Remove catalyst residues by passing the crude reaction mixture through a short plug of silica gel or acidic alumina. For compounds sensitive to silica, employ alternative purification techniques such as preparative HPLC or recrystallization. In some cases, P4-t-Bu can be recovered from reaction mixtures by formation of the sparingly soluble tetrafluoroborate salt. [2]

Visualization of Catalytic Mechanisms and Experimental Workflows

The exceptional catalytic performance of P4-t-Bu stems from its unique mechanism of action, which can be visualized through the following diagram illustrating its role in a representative copolymerization process:

G P4tBu P4-t-Bu Catalyst DHC Dihydrocoumarin (DHC) P4tBu->DHC Deprotonation AnionicIntermediate Anionic Intermediate DHC->AnionicIntermediate Formation Epoxide Epoxide AnionicIntermediate->Epoxide Nucleophilic Attack ActivatedEpoxide Activated Epoxide Epoxide->ActivatedEpoxide Ring Opening AlternatingCopolymer Alternating Copolymer ActivatedEpoxide->AlternatingCopolymer Propagation AlternatingCopolymer->AnionicIntermediate Chain Growth

Diagram 1: P4-t-Bu Catalytic Cycle in Alternating Copolymerization - The diagram illustrates the mechanism whereby P4-t-Bu activates dihydrocoumarin through deprotonation, generating an anionic intermediate that initiates epoxide ring-opening, leading to alternating copolymer chain growth. [1]

The experimental workflow for conducting P4-t-Bu catalyzed reactions follows a systematic approach to ensure reproducibility and safety:

G Start Reaction Planning Setup Glassware Drying and Purge Start->Setup Atmosphere Inert Atmosphere Establishment Setup->Atmosphere SubstrateAddition Substrate Addition under Inert Gas Atmosphere->SubstrateAddition CatalystAddition P4-t-Bu Addition (0.5-10 mol%) SubstrateAddition->CatalystAddition ReactionMonitoring Reaction Monitoring (TLC, NMR, GPC) CatalystAddition->ReactionMonitoring Quenching Controlled Quenching ReactionMonitoring->Quenching Purification Product Purification Quenching->Purification Analysis Structural Analysis Purification->Analysis End Characterized Product Analysis->End

Diagram 2: Experimental Workflow for P4-t-Bu Catalyzed Reactions - This workflow outlines the critical steps for conducting successful metal-free catalysis with P4-t-Bu, emphasizing the importance of anhydrous conditions and appropriate reaction monitoring techniques. [1] [3]

Conclusion and Future Perspectives

P4-t-Bu has established itself as a versatile metal-free catalyst with demonstrated efficacy across diverse synthetic transformations including polymerization, cyclization, and functionalization reactions. Its exceptional basicity, combined with low nucleophilicity and excellent functional group compatibility, renders it particularly valuable for pharmaceutical applications where metal contamination must be avoided. The protocols and application notes presented herein provide researchers with practical guidance for implementing P4-t-Bu catalysis in drug development workflows.

Looking forward, the expanding applications of P4-t-Bu in sustainable synthesis and polymer chemistry continue to emerge. Recent advances in metal-free catalysis suggest growing importance of phosphazene superbases in the synthesis of complex pharmaceutical targets, biodegradable polymers, and specialized materials. As the demand for environmentally benign synthetic methodologies increases, P4-t-Bu and related compounds are poised to play an increasingly prominent role in the medicinal chemist's toolkit.

References

Comprehensive Application Notes and Protocols: P4-t-Bu Catalyzed Copolymerization of Epoxides and Dihydrocoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphazene Superbase P4-t-Bu Catalysis

Phosphazene superbase P4-t-Bu represents a class of metal-free organic catalysts that have emerged as powerful alternatives to traditional metal-based catalysts in modern synthetic chemistry. With an extrapolated pKa value of approximately 42.7 in acetonitrile, P4-t-Bu possesses exceptional basicity that significantly exceeds common organic bases such as DBU (pKa 24.3) and inorganic bases like tBuOK. This remarkable basicity enables P4-t-Bu to efficiently activate relatively inert substrates through deprotonation, generating highly reactive anionic intermediates that drive various organic transformations. The metal-free nature of P4-t-Bu addresses growing concerns regarding metal contamination in polymers intended for pharmaceutical and biomedical applications, while its compatibility with diverse functional groups and solvents enhances its utility in synthesizing complex macromolecular architectures.

The structural design of P4-t-Bu contributes substantially to its catalytic performance. Unlike smaller phosphazene bases (P1-P3) with limited basicity and solubility, P4-t-Bu features a multidentate structure with four phosphorus-nitrogen units terminated with tert-butyl groups, creating a sterically hindered yet highly electron-rich environment that facilitates proton abstraction even from weakly acidic substrates. This structural configuration not only provides exceptional thermal and chemical stability but also enables the catalyst to operate under mild reaction conditions, often at ambient temperature with short reaction times. Furthermore, P4-t-Bu demonstrates excellent functional group tolerance and can be easily handled under anhydrous conditions, though it is hygroscopic and requires storage in moisture-free environments. The combination of these properties makes P4-t-Bu particularly suitable for polymerization reactions requiring precise control over molecular weight, dispersity, and copolymer sequence, as exemplified in the alternating copolymerization of epoxides with dihydrocoumarins.

Table 1: Comparison of Phosphazene Superbases in Organic Synthesis

Phosphazene Base Relative Basicity (pKa in MeCN) Solubility Characteristics Typical Applications
P1-t-Bu ~26.5 Moderate in organic solvents Simple deprotonation reactions, peptide coupling, alkylations
P2-t-Bu ~32.0 Limited solubility Pyrrole formation from nitroarenes
P3 Intermediate between P2 and P4 Moderate solubility Intermediate basicity applications
P4-t-Bu ~42.7 Broad solvent compatibility Copolymerization, cyclization, nucleophilic substitutions

Reaction Mechanism and Principle of Alternating Copolymerization

The copolymerization mechanism of epoxides and dihydrocoumarin (DHC) catalyzed by P4-t-Bu proceeds through a cooperative anionic pathway that ensures perfect alternating sequence control. The reaction initiates when P4-t-Bu abstracts a proton from the hydroxyl group of DHC, generating a highly reactive phenolate anion. This activated species subsequently attacks the less substituted carbon of the epoxide ring, resulting in regioselective ring-opening and formation of an alkoxide intermediate. The generated alkoxide then undergoes intramolecular cyclization with the lactone carbonyl of DHC, facilitating lactone ring-opening while regenerating the phenolate anion. This continuous cycle of epoxide ring-opening followed by lactone ring-opening establishes the alternating sequence characteristic of this copolymerization, with the catalyst shuttling between activating the DHC and stabilizing the transition states throughout the propagation process.

The sequence control in this copolymerization stems from the inherent reactivity differences between the two monomers and the catalytic efficiency of P4-t-Bu. DHC, being a six-membered phenolic lactone, does not undergo homopolymerization under these conditions due to its low ring strain, while epoxides possess higher ring strain energies but cannot form stable propagating species without the alternating insertion of DHC. This complementary reactivity ensures that the polymerization proceeds exclusively through alternating enchainment, as confirmed by detailed spectroscopic analysis of the resulting polymers. The P4-t-Bu catalyst remains active throughout the polymerization, with its bulky tert-butyl groups providing sufficient steric protection to prevent termination side reactions, while its strong basicity ensures complete monomer conversion. The living character of this polymerization system enables precise control over molecular weight through initial monomer-to-initiator ratios and permits the synthesis of various polymer architectures, including linear, star-shaped, and graft copolymers.

G DHC DHC ActivatedDHC Activated DHC Anion DHC->ActivatedDHC Deprotonation Epoxide Epoxide P4tBu P4tBu P4tBu->ActivatedDHC Catalytic Cycle AlkoxideIntermediate Alkoxide Intermediate ActivatedDHC->AlkoxideIntermediate Epoxide Ring-Opening RingOpenedProduct Ring-Opened Product AlkoxideIntermediate->RingOpenedProduct Lactone Ring-Opening RingOpenedProduct->ActivatedDHC Catalyst Regeneration AlternatingPolymer AlternatingPolymer RingOpenedProduct->AlternatingPolymer Propagation

Diagram 1: Catalytic Mechanism of P4-t-Bu Mediated Alternating Copolymerization of Dihydrocoumarin and Epoxides

Materials and Synthesis Protocols

Required Chemicals and Equipment

The copolymerization reaction requires specific materials and equipment to ensure reproducibility and safety. Essential chemical reagents include 3,4-dihydrocoumarin (DHC, ≥99% purity), various epoxides such as ethylene oxide, propylene oxide, or styrene oxide (≥99% purity), and phosphazene superbase P4-t-Bu (typically available as 1.0 M solution in n-hexane or as crystalline solid). Anhydrous solvents like toluene or tetrahydrofuran (THF) are necessary, requiring purification through solvent purification systems or distillation over sodium/benzophenone under inert atmosphere. Initiators such as 3-phenyl-1-propanol (PPA, ≥98% purity) or other mono- or dialcohols like 1,1,1-trihydroxymethylpropane for star-shaped polymers may be employed. For purification, methanol or hexane (reagent grade) is needed for polymer precipitation.

Essential laboratory equipment includes standard Schlenk line apparatus with high-purity nitrogen or argon gas supply for anaerobic operations, heated stirring mantles with temperature control, and vacuum pumps for solvent removal. Characterization instruments should include gel permeation chromatography (GPC) system with polystyrene standards for molecular weight determination, NMR spectroscopy (¹H, ¹³C) for structural confirmation and alternating sequence verification, differential scanning calorimetry (DSC) for thermal transition analysis, and thermogravimetric analysis (TGA) for thermal stability assessment. For handling P4-t-Bu in solid form, an argon-filled glove box is recommended due to its extreme hygroscopicity, though prepared solutions can be manipulated using standard Schlenk techniques with careful exclusion of moisture.

Synthesis and Handling of P4-t-Bu Catalyst

The synthetic pathway to P4-t-Bu typically begins with phosphorus pentachloride, proceeding through a multi-step sequence that involves aminolysis reactions with dimethylamine and tert-butylamine. The initial step involves reacting PCl₅ with excess dimethylamine in CH₂Cl₂ at low temperatures to form P4-A intermediate, which is subsequently converted to P1-t-Bu. A parallel pathway generates tert-butylimino phosphorus trichloride (P4-B) through aminolysis of PCl₅. These intermediates then undergo coupling to form the salt form of P4-t-Bu (P4-C), which is finally treated with KNH₂ in liquid ammonia to liberate the free base P4-t-Bu. Commercial availability of P4-t-Bu has improved in recent years, making direct purchase more practical than laboratory synthesis for most applications, though the synthetic route remains valuable for preparing structural analogs with modified properties.

Critical handling precautions must be observed due to the extreme hygroscopicity and basicity of P4-t-Bu. The solid catalyst should be stored in an argon-filled glove box or under inert atmosphere at -20°C, while solutions should be prepared in anhydrous solvents and handled with rigorous exclusion of moisture. When transferring P4-t-Bu, syringes or cannulas should be thoroughly dried and purged with inert gas. Safety measures include working in a well-ventilated fume hood, using appropriate personal protective equipment (chemical-resistant gloves, safety goggles), and having acid neutralization solutions readily available in case of skin contact due to the corrosive nature of the superbase.

G PCl5 PCl5 P4A Intermediate P4-A PCl5->P4A Aminolysis Low Temp P4B Intermediate P4-B PCl5->P4B Aminolysis Dimethylamine Dimethylamine Dimethylamine->P4A Butylamine Butylamine Butylamine->P4B P1tBu P1-t-Bu P4A->P1tBu SaltForm Salt Form P4-C P1tBu->SaltForm P4B->SaltForm P4tBu P4tBu SaltForm->P4tBu KNH₂ Liquid NH₃

Diagram 2: Synthetic Pathway for P4-t-Bu Preparation

Standard Polymerization Protocol and Characterization

Detailed Copolymerization Procedure

The copolymerization procedure begins with the preparation of a dry Schlenk flask equipped with a magnetic stir bar, which is subjected to three flame-drying cycles under vacuum with argon purging to ensure complete moisture removal. In an argon-filled glove box or using standard Schlenk techniques, the reaction vessel is charged with DHC (1.0 mmol, 150 mg) and the initiator 3-phenyl-1-propanol (0.02 mmol, 2.7 mg) in anhydrous toluene (2 mL). The epoxide comonomer (1.0 mmol) is then added via gas-tight syringe, followed by dropwise addition of P4-t-Bu (0.002 mmol, 2 μL of 1.0 M solution in n-hexane) with vigorous stirring. The catalyst loading is typically 0.2 mol% relative to monomers, though this can be adjusted from 0.1-1.0% depending on the monomer reactivity and desired polymerization rate.

The reaction mixture is stirred at room temperature for 2-24 hours, with progress monitored by thin-layer chromatography or NMR spectroscopy. The polymerization demonstrates a living character, enabling control over molecular weight by adjusting the monomer-to-initiator ratio. Upon completion, as indicated by consumption of monomers or viscosity increase, the reaction is quenched by adding a few drops of acetic acid in methanol (1% v/v). The polymer is then precipitated into cold methanol (50 mL) with vigorous stirring, collected by filtration, and washed with additional methanol. Further purification involves reprecipitation from toluene into methanol, followed by drying under high vacuum (0.1 mmHg) at 40°C for 24 hours to constant weight, typically yielding 80-95% of the alternating copolymer as a white solid.

Purification and Characterization Methods

Polymer purification employs precipitation techniques to remove any unreacted monomers, catalyst residues, and oligomeric species. The crude polymer is dissolved in minimal toluene (5-10 mL) and added dropwise to vigorously stirred cold methanol (10-fold volume excess). The precipitated polymer is collected by filtration through a sintered glass funnel, washed with additional methanol, and subjected to a second precipitation cycle for highest purity. For analytical characterization, the purified polymer is dried until constant weight under vacuum before analysis.

Structural confirmation of the alternating sequence is achieved primarily through ¹H and ¹³C NMR spectroscopy in CDCl₃ or DMSO-d₆. Key spectroscopic features include the absence of DHC lactone carbonyl signal at δ 170 ppm and appearance of ester carbonyl signals at δ 173-175 ppm in ¹³C NMR, along with distinctive aromatic proton signals from the DHC moiety at δ 6.8-7.2 ppm and methylene/methine signals from both monomer units in ¹H NMR. Molecular weight parameters are determined by gel permeation chromatography (GPC) in THF relative to polystyrene standards, with typical number-average molecular weights (Mₙ) ranging from 5,000-20,000 g/mol and dispersities (Đ) of 1.2-1.8. Thermal characterization by differential scanning calorimetry (DSC) reveals glass transition temperatures (T𝑔) between 45-75°C depending on the epoxide structure, while thermogravimetric analysis (TGA) demonstrates decomposition temperatures (T𝑑, 5% weight loss) typically exceeding 300°C, indicating good thermal stability.

Representative Results and Substrate Scope

The P4-t-Bu catalyzed copolymerization demonstrates remarkable versatility across a broad range of epoxide structures while maintaining perfect alternating sequence with dihydrocoumarin. Systematic investigations reveal that both aliphatic and aromatic epoxides undergo efficient copolymerization, though reaction rates and resulting polymer properties vary significantly based on epoxide substitution patterns. Ethylene oxide and propylene oxide exhibit the highest reactivity, achieving >90% conversion within 2-4 hours at room temperature, while bulkier epoxides such as styrene oxide and 2-ethylhexyl glycidyl ether require extended reaction times (12-24 hours) for complete monomer consumption. The molecular weights of the resulting alternating copolymers can be precisely controlled by adjusting the initial monomer-to-initiator ratio, with experimental Mₙ values generally aligning well with theoretical predictions up to approximately 20,000 g/mol, beyond which chain transfer reactions may become significant.

The structural characterization of these alternating poly(ether-esters) confirms their perfect alternating sequence through comprehensive NMR analysis, which shows exclusive -[DHC-epoxide]- enchainment without detectable homopolymer blocks. The thermal properties of these materials exhibit interesting dependencies on the epoxide structure, with T𝑔 values increasing with bulkier substituents and aromatic content. For instance, copolymers derived from ethylene oxide display T𝑔 around 45°C, while those from styrene oxide show elevated T𝑔 values approaching 75°C due to restricted chain mobility. The material properties of these alternating copolymers can be further tuned through the use of functionalized epoxides or by employing multifunctional initiators to generate star-shaped and graft architectures, significantly expanding their potential applications in specialty polymers and advanced materials.

Table 2: Performance of P4-t-Bu Catalyzed Alternating Copolymerization with Various Epoxides

Epoxide Monomer Reaction Time (h) Conversion (%) Mₙ (kDa) Đ (M𝝎/Mₙ) T𝑔 (°C) Key Applications
Ethylene Oxide 2-4 >95 12-18 1.3-1.6 45-50 Biomedical materials, degradable plastics
Propylene Oxide 3-5 90-95 10-16 1.4-1.7 50-55 Flexible coatings, elastomers
1,2-Butylene Oxide 4-6 85-92 8-14 1.5-1.8 55-60 Specialty adhesives, compatibilizers
Styrene Oxide 12-24 80-90 7-12 1.6-2.0 70-75 High-T𝑔 materials, optical polymers
2-Ethylhexyl Glycidyl Ether 18-24 75-85 5-10 1.7-2.1 30-40 Plasticizers, hydrophobic coatings

Advanced Applications and Troubleshooting

Synthesis of Non-Linear Polymer Architectures

The living character of the P4-t-Bu catalyzed alternating copolymerization enables the synthesis of various non-linear polymer architectures through judicious selection of multifunctional initiators. When employing 1,1,1-trihydroxymethylpropane as a trifunctional initiator, well-defined three-arm star polymers with alternating copolymer arms can be obtained, demonstrating controlled molecular weights and narrow dispersities. Similarly, using poly(4-hydroxystyrene) as a macroinitiator results in the formation of graft copolymers with alternating copolymer side chains, creating complex macromolecular structures with potential applications in compatibilization, surface modification, and drug delivery systems. The preparation of these advanced architectures follows similar procedures to the linear copolymer synthesis, with careful attention to maintaining equimolar stoichiometry between initiation sites and monomers.

These complex architectures exhibit distinctive physical properties compared to their linear analogs, including altered solution viscosities, thermal transitions, and mechanical behaviors. Star-shaped polymers typically display more compact molecular dimensions and lower melt viscosities, while graft copolymers may self-assemble into ordered nanostructures in bulk or solution. The versatility of this approach extends to creating block copolymers through sequential monomer addition, though this requires careful selection of comonomers with appropriate reactivity ratios. The ability to generate such diverse macromolecular structures from a single catalytic system highlights the exceptional utility of P4-t-Bu in advanced polymer synthesis and materials design.

Troubleshooting Common Experimental Issues

Several technical challenges may arise during the copolymerization process, primarily associated with moisture sensitivity, monomer purity, and catalyst handling. Insufficient conversion or slow polymerization rates often result from trace moisture contamination, which can be addressed by ensuring rigorous drying of glassware, using freshly distilled solvents, and employing proper Schlenk techniques. If monomer conversion remains low despite these precautions, increasing the catalyst loading to 0.5-1.0 mol% or slightly elevating the reaction temperature to 40-50°C may improve polymerization rates without compromising the alternating sequence.

Broad molecular weight distributions (Đ > 2.0) typically indicate competing side reactions such as transesterification or chain transfer, which can be minimized by reducing reaction temperatures, decreasing catalyst concentration, or employing more dilute reaction conditions. The formation of cyclic oligomers alongside linear polymers, a common phenomenon in step-growth polymerizations, can be suppressed by using higher monomer concentrations and ensuring efficient initiation. For characterization difficulties, particularly in confirming the alternating sequence, two-dimensional NMR techniques such as HSQC and HMBC can provide unambiguous evidence of connectivity between monomer units. When handling the final polymers, solubility issues can occasionally arise with highly aromatic systems, in which case chlorinated solvents like chloroform or dichloromethane may serve as alternatives to toluene for purification and characterization.

Conclusion

The P4-t-Bu catalyzed alternating copolymerization of epoxides and dihydrocoumarin represents a robust and versatile methodology for synthesizing sequence-defined poly(ether-esters) under mild conditions. This metal-free approach leverages the exceptional basicity of phosphazene superbase P4-t-Bu to achieve perfect alternation while maintaining controlled polymerization characteristics and tolerating diverse functional groups. The comprehensive protocols outlined in these application notes provide researchers with detailed procedures for implementing this methodology, from catalyst handling to polymer characterization, enabling the synthesis of both linear and architecturally complex polymers. The continuing development of P4-t-Bu catalyzed polymerizations holds significant promise for advancing sustainable polymer synthesis and expanding the repertoire of sequence-controlled macromolecules for specialized applications.

Comprehensive Application Notes and Protocols: P4-t-Bu Catalyzed Ring-Opening Polymerization of ω-Pentadecalactone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Organocatalytic Ring-Opening Polymerization

Ring-opening polymerization (ROP) of cyclic esters represents a powerful methodology for synthesizing aliphatic polyesters with tailored properties for biomedical and material science applications. Traditional metal-based catalysts, while effective, often introduce toxic residues that limit applications in pharmaceuticals and medical devices. Phosphazene superbases, particularly P4-t-Bu, have emerged as exceptional metal-free catalysts that address these limitations while providing remarkable catalytic efficiency and control over polymer architecture. The polymerization of ω-pentadecalactone (PDL), a macrocyclic lactone derived from natural sources, yields semi-crystalline polyesters with attractive thermal and mechanical properties, making them suitable for biodegradable plastics and biomedical implants. These application notes provide comprehensive experimental protocols and performance data for P4-t-Bu catalyzed ROP of PDL, enabling researchers to implement this sustainable polymerization methodology effectively.

Chemical Properties and Catalytic Mechanism

Structural and Chemical Characteristics of P4-t-Bu

P4-t-Bu, a neutral phosphazene superbase, exhibits exceptional basicity (pKₐ ≈ 42.1 in acetonitrile) with remarkably low nucleophilicity, making it particularly suitable for anionic polymerization without side reactions commonly associated with strong ionic bases [1] [2]. Its structural characteristics include:

  • Spatially demanding architecture with four phosphorus atoms in a cage-like arrangement
  • Extreme basicity derived from delocalization of the positive charge in the protonated form across multiple nitrogen atoms
  • High solubility in both non-polar organic solvents (hexane, toluene, THF) and polar aprotic solvents
  • Commercial availability typically as 0.8-1.0 M solutions in hexane for handling convenience
  • Thermal stability up to 120°C, enabling high-temperature polymerization processes

The steric hindrance around the basic nitrogen center in P4-t-Bu is primarily responsible for its unique combination of high basicity and low nucleophilicity, preventing undesired nucleophilic attack on ester functionalities while efficiently activating alcohols for initiation.

Catalytic Mechanism in ROP of Lactones

The catalytic cycle for P4-t-Bu mediated ROP of lactones proceeds through an activated monomer mechanism [2]. As illustrated in Figure 1, the superbase does not directly initiate polymerization but rather activates the alcohol initiator through deprotonation, generating a highly reactive alkoxide that attacks the lactone carbonyl group. This mechanism proceeds with excellent preservation of stereochemistry and enables precise control over molecular weight and polymer architecture.

Figure 1: Catalytic mechanism of P4-t-Bu in ring-opening polymerization

G Compound1 P4-t-Bu + R-OH Compound2 R-O⁻ + P4-t-Bu-H⁺ Compound1->Compound2 Deprotonation Compound3 R-O⁻ + ω-Pentadecalactone Compound2->Compound3 Nucleophilic approach Compound4 Alkoxide-lactone complex Compound3->Compound4 Coordination Compound5 Ring-opened intermediate Compound4->Compound5 Acyl cleavage Compound6 Growing polymer chain Compound5->Compound6 Chain propagation Compound6->Compound3 Next cycle

Polymerization Performance and Optimization Data

Influence of Reaction Parameters on Polymer Characteristics

Table 1: Effect of reaction conditions on PPDL synthesis using P4-t-Bu/PPA catalyst system [2]

Monomer concentration (M) Temperature (°C) Time (h) Conversion (%) Mn,theo (kDa) Mn,exp (kDa) Đ (Mw/Mn)
1.0 60 4 >95 25.5 24.8 1.15
0.5 60 6 92 24.8 23.5 1.12
0.1 60 24 85 22.9 21.2 1.18
1.0 30 12 90 24.2 22.9 1.14
1.0 90 2 97 26.1 25.3 1.21

The data in Table 1 demonstrates that the P4-t-Bu catalytic system maintains excellent control over PPDL synthesis across a wide range of conditions. Key observations include:

  • High conversion rates (>90%) are achievable even at dilute concentrations (0.1 M)
  • Excellent correlation between theoretical and experimental molecular weights indicates living characteristics
  • Narrow molecular weight distributions (Đ < 1.2) suggest minimal transesterification side reactions
  • Reasonable polymerization rates are maintained at room temperature, enabling energy-efficient processes
Comparison with Alternative Catalytic Systems

Table 2: Performance comparison of P4-t-Bu with other catalysts for PDL polymerization [2] [3]

Catalyst system Temperature (°C) Time (h) Conversion (%) Mn (kDa) Đ Key advantages
P4-t-Bu/PPA 60 4 >95 24.8 1.15 Metal-free, high activity, narrow Đ
Novozym 435 (CALB) 70 24 >90 12.5 1.8 Biocompatible, enantioselective
Sn(Oct)₂ 110 12 >95 30.2 1.5 Industrial use, high molecular weight
t-BuP₂ 80 48 85 18.6 1.25 Narrow Đ, metal-free
Binary (CTPB/urea) 25 2 >99 22.3 1.08 Excellent control, room temperature

Comparative analysis reveals distinct advantages of the P4-t-Bu system:

  • Superior activity compared to enzymatic and other organocatalytic systems
  • Avoidance of metal contaminants essential for biomedical applications
  • Broader processing window than high-temperature metal-based catalysts
  • Enhanced control over molecular parameters compared to many alternative systems

Experimental Protocols

Materials and Safety Considerations

Required Materials:

  • ω-Pentadecalactone (PDL, ≥98% purity)
  • P4-t-Bu (typically 1.0 M solution in hexanes)
  • 3-Phenyl-1-propanol (PPA, ≥99%) or other alcohol initiators
  • Anhydrous toluene or tetrahydrofuran (THF)
  • Molecular sieves (3Å or 4Å)
  • Precipitation solvents (methanol, hexanes)

Safety Considerations:

  • P4-t-Bu is extremely hygroscopic and must be handled under inert atmosphere
  • All solvents must be anhydrous grade or purified using appropriate drying techniques
  • Use standard air-free techniques (Schlenk line or glovebox) for all polymerization steps
  • Quaternary ammonium salts may form during workup—ensure proper ventilation
Step-by-Step Polymerization Procedure

Protocol 1: Standard P4-t-Bu Catalyzed ROP of PDL

  • Reactor Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and purge with inert gas (N₂ or Ar). Repeat this cycle three times.

  • Monomer Purification: Dissolve ω-pentadecalactone (2.40 g, 10.0 mmol) in 10 mL anhydrous toluene and pass through a column of basic alumina directly into the reaction vessel. Alternatively, stir over CaH₂ for 24h followed by distillation under reduced pressure.

  • Initiator Solution: Prepare a stock solution of 3-phenyl-1-propanol (PPA, 6.7 mg, 0.05 mmol) in 2 mL anhydrous toluene.

  • Catalyst Addition: Transfer P4-t-Bu (50 μL of 1.0 M solution in hexanes, 0.05 mmol) to the reaction mixture via gas-tight syringe.

  • Polymerization: Initiate the reaction by adding the alcohol initiator solution to the monomer/catalyst mixture. Stir continuously at 60°C.

  • Reaction Monitoring: Withdraw aliquots (0.1 mL) at predetermined intervals for ¹H-NMR analysis to determine conversion by comparing the monomer methylene signals (δ 4.2 ppm) to polymer chain signals (δ 4.0 ppm).

  • Termination: After reaching desired conversion (typically 4-6 hours), cool the reaction to room temperature and add a few drops of acetic acid to quench the catalyst.

  • Polymer Purification: Precipitate the polymer into cold methanol (10-fold excess), collect by filtration, and dry under vacuum (40°C, 24h) to constant weight.

Critical Steps for Reproducibility:

  • Maintain strict exclusion of moisture throughout the procedure
  • Use precise stoichiometric ratios of [M]₀:[I]₀:[C]₀ for targeted molecular weights
  • Ensure complete mixing before heating to initiate uniform polymerization
  • Control precipitation temperature (0-5°C) for efficient catalyst removal
Synthesis of Block Copolymers

Protocol 2: PPDL-b-PEG Block Copolymer Synthesis [2]

  • Macroinitiator Preparation: Dry α-hydroxy-ω-methoxy poly(ethylene glycol) (Mn = 5,000 g/mol, 0.5 g) by azeotropic distillation with toluene.

  • Chain Extension: Dissolve the dried PEG (0.25 g, 0.05 mmol) in anhydrous toluene (5 mL) followed by addition of PDL (1.20 g, 5.0 mmol).

  • Catalyst Introduction: Add P4-t-Bu (50 μL of 1.0 M solution in hexanes, 0.05 mmol) to initiate the polymerization.

  • Reaction Conditions: Stir at 60°C for 6-8 hours until complete monomer conversion as determined by ¹H-NMR.

  • Isolation: Precipitate the block copolymer into cold diethyl ether, collect by filtration, and dry under vacuum.

This method yields amphiphilic block copolymers with narrow molecular weight distributions (Đ typically 1.1-1.2) suitable for pharmaceutical applications including drug delivery systems.

Advanced Applications and Material Properties

Processing and Material Characteristics

Poly(ω-pentadecalactone) synthesized via P4-t-Bu catalyzed ROP exhibits semi-crystalline behavior with a melting temperature typically between 90-100°C and a glass transition temperature around -30°C [2]. These thermal properties make PPDL suitable for various processing techniques:

  • Solution casting for thin films and coatings
  • Melt processing (compression molding, extrusion) at 100-130°C
  • Electrospinning for fibrous scaffolds in tissue engineering
  • Microsphere formation for drug delivery applications

The hydrophobic nature of PPDL contributes to slow degradation rates, with mass loss profiles showing less than 10% degradation over 12 months under physiological conditions, making it suitable for long-term medical implants.

Functional Materials and Derived Architectures

The living characteristics of the P4-t-Bu catalyzed ROP enable synthesis of advanced polymer architectures:

  • Telechelic polymers using functional initiators (amino-, carboxy-, or vinyl-terminated)
  • Multi-arm star polymers through initiation from polyol cores (trimethylolpropane, pentaerythritol)
  • Gradient copolymers by sequential addition of different lactones
  • Stereocomplexes combining PPDL with other polyesters for enhanced mechanical properties

Figure 2: Experimental workflow for P4-t-Bu catalyzed ROP of PDL

G Step1 Reactor Preparation (Flame-drying/purging) Step2 Monomer Purification (Alumina column/CaH₂) Step1->Step2 Step3 Initiator Solution (PPA in anhydrous toluene) Step2->Step3 Step4 Catalyst Addition (P4-t-Bu in hexanes) Step3->Step4 Step5 Polymerization (60°C, 4-6 hours) Step4->Step5 Step6 Reaction Monitoring (¹H-NMR aliquots) Step5->Step6 Step7 Termination (Acetic acid quench) Step6->Step7 Step8 Purification (Precipitation in cold methanol) Step7->Step8 Step9 Characterization (SEC, NMR, DSC) Step8->Step9

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions

Challenge 1: Broad Molecular Weight Distributions (Đ > 1.3)

  • Potential cause: Moisture contamination leading to unintended initiation
  • Solution: Ensure complete drying of glassware and use fresh molecular sieves for solvents
  • Verification: Check water content by Karl Fischer titration (<10 ppm)

Challenge 2: Lower Than Theoretical Molecular Weight

  • Potential cause: Initiator decomposition or inaccurate concentration
  • Solution: Prepare fresh initiator solutions and standardize against reference compounds
  • Alternative: Use alternative initiators with higher thermal stability (e.g., benzhydrol)

Challenge 3: Incomplete Monomer Conversion

  • Potential cause: Catalyst deactivation or insufficient reaction time
  • Solution: Increase catalyst loading to 1.5 mol% or extend reaction time
  • Monitoring: Use ¹H-NMR to track reaction progress
Analytical Characterization Techniques

Size Exclusion Chromatography (SEC):

  • Use THF or chloroform as eluent at 1.0 mL/min
  • Calibrate with narrow polystyrene standards for relative molecular weights
  • Multi-angle light scattering detection for absolute molecular weights

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR (CDCl₃) for conversion determination: monitor disappearance of ε-caprolactone α-methylene protons at δ 4.2 ppm
  • ¹³C-NMR for monomer sequencing in copolymers
  • DOSY NMR for block copolymer verification

Thermal Analysis:

  • DSC: heat/cool/heat cycle from -60°C to 150°C at 10°C/min
  • TGA: determine thermal stability under nitrogen atmosphere

Conclusion and Future Perspectives

The P4-t-Bu catalyzed ring-opening polymerization of ω-pentadecalactone represents a robust and versatile platform for synthesizing well-defined polyesters with controlled architectures. The exceptional basicity and low nucleophilicity of P4-t-Bu enables rapid polymerization under mild conditions while maintaining excellent control over molecular parameters. The metal-free nature of this catalytic system addresses growing concerns about residual metal contaminants in biomedical polymers, expanding potential applications in pharmaceutical formulations and implantable devices.

Future development directions include exploration of binary catalytic systems combining P4-t-Bu with hydrogen-bond donors (e.g., ureas) for enhanced selectivity [4], extension to stereoselective polymerization of racemic lactones, and implementation in continuous flow reactors for improved process control. The integration of P4-t-Bu catalyzed ROP with other controlled polymerization techniques through sequential monomer addition or modular ligation approaches will further expand the structural diversity and application potential of these sustainable polyesters.

References

Comprehensive Application Notes and Protocols: Phosphazene Superbase P4-t-Bu in Green Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Green Chemistry Advantages

P4-t-Bu (tert-butylimino-tris(dimethylamino)phosphorane), a phosphazene superbase, represents a metal-free catalytic platform with significant potential in sustainable chemical synthesis. With an extrapolated pKa value of 42.1 in acetonitrile, it exhibits approximately 10¹⁸ times greater basicity than common organic base DBU (pKa 24.3) while maintaining low nucleophilicity due to its sterically hindered structure. This unique combination of properties enables P4-t-Bu to activate inert substrates under mild conditions, effectively replacing traditional metal-based catalysts in various transformations and eliminating issues of metal contamination in pharmaceutical intermediates and specialty chemicals. Its utility as a green chemistry alternative stems from several advantages: operational simplicity, broad substrate compatibility, and the ability to achieve high regio- and stereoselectivities without transition metals.

Table 1: Fundamental Properties of P4-t-Bu

Property Specification Significance in Green Chemistry
Molecular Formula C₂₂H₆₃N₁₃P₄ Complex molecular architecture enables unique reactivity
Molecular Weight 633.72 g·mol⁻¹ High molecular weight organocatalyst
Basicity (pKa in MeCN) 42.1 Extremely high basicity allows mild reaction conditions
Solubility Soluble in hexane, toluene, THF; insoluble in water Compatible with various solvent systems
Commercial Form 0.8-1.0 M solution in hexane Handlers avoid weighing hygroscopic solids
Thermal Stability Stable up to 120°C Suitable for various temperature regimes

The following diagram illustrates the molecular structure of P4-t-Bu and its protonation behavior that underlies its exceptional basicity:

G P4tBu P4-t-Bu Protonation Protonation P4tBu->Protonation ConjugatedAcid Conjugated Acid (P4-t-Bu-H⁺) Protonation->ConjugatedAcid HighBasicity Extremely High Basicity (pKa = 42.1) ConjugatedAcid->HighBasicity LowNucleophilicity Low Nucleophilicity ConjugatedAcid->LowNucleophilicity Application1 Metal-free catalysis HighBasicity->Application1 Application2 Mild reaction conditions HighBasicity->Application2 Application3 Reduced metal contamination LowNucleophilicity->Application3

Polymer Chemistry Applications

Alternating Copolymerization of Epoxides with Dihydrocoumarins

The ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) using P4-t-Bu catalysis represents a versatile method for synthesizing polyesters with well-defined alternating sequences [1]. This metal-free approach proceeds under mild conditions and demonstrates excellent control over molecular weight characteristics.

Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glove box, combine dihydrocoumarin (1.0 mmol), epoxide (1.0-1.2 mmol), and anhydrous solvent (toluene or THF, 2-5 mL) in a Schlenk tube equipped with a magnetic stir bar.
  • Catalyst Addition: Add P4-t-Bu (0.01-0.05 mol% relative to monomers) as a hexane solution via microsyringe.
  • Polymerization: Seal the reaction vessel and stir at 25-70°C for 2-24 hours, monitoring conversion by NMR or GPC.
  • Termination & Purification: Quench the reaction by adding a few drops of methanol. Precipitate the polymer into cold methanol, collect by filtration, and dry under vacuum until constant weight.

Table 2: P4-t-Bu Catalyzed Alternating Copolymerization of Dihydrocoumarins with Various Epoxides

DHC Type Epoxide P4-t-Bu (mol%) Temperature (°C) Time (h) Conversion (%) Product
Dihydrocoumarin Ethylene oxide 0.02 70 12 >95 3a
Dihydrocoumarin Propylene oxide 0.02 70 12 92 3b
Dihydrocoumarin 1,2-Butylene oxide 0.02 70 12 90 3c
Dihydrocoumarin 2-Ethylhexyl glycidyl ether 0.05 70 24 85 3d
Dihydrocoumarin Styrene oxide 0.05 70 24 88 3e
Ring-Opening Polymerization of ω-Pentadecalactone

P4-t-Bu efficiently catalyzes the ring-opening polymerization (ROP) of macrolides like ω-pentadecalactone (PDL), even under dilute conditions (as low as 0.1 M) or at ambient temperature [1]. This method enables precise control over molecular weight and dispersity for poly(ω-pentadecalactone) (PPDL) synthesis.

Experimental Protocol:

  • Initiator Solution: Charge a flame-dried Schlenk tube with 3-phenyl-1-propanol (PPA, 1.0 equiv) and anhydrous toluene under nitrogen atmosphere.
  • Monomer Addition: Add ω-pentadecalactone (50-200 equiv relative to PPA) via syringe.
  • Polymerization Initiation: Introduce P4-t-Bu (1.0 equiv relative to PPA) as a hexane solution to initiate polymerization.
  • Reaction Monitoring: Stir at 25-70°C for 0.5-4 hours, tracking monomer conversion by NMR.
  • Workup: Terminate with methanolic HCl, precipitate polymer into cold methanol, and dry under vacuum.

Table 3: P4-t-Bu Catalyzed Ring-Opening Polymerization of ω-Pentadecalactone

Initiator [M]₀/[I]₀/[C]₀ Solvent Temperature (°C) Time (h) Conversion (%) Đ (Ɖ)
PPA 100:1:1 Toluene 25 4 >95 1.15-1.25
PPA 200:1:1 Toluene 70 1 98 1.18-1.30
PEG 100:1:1 Toluene 70 2 95 1.20-1.35

The following workflow illustrates the application of P4-t-Bu in polymer synthesis:

G Polymerization P4-t-Bu Catalyzed Polymerization Method1 Alternating Copolymerization Polymerization->Method1 Method2 Ring-Opening Polymerization Polymerization->Method2 Monomers1 Epoxides + Dihydrocoumarins Method1->Monomers1 Monomers2 ω-Pentadecalactone Method2->Monomers2 Conditions1 Mild conditions (25-70°C) Low catalyst loading (0.02-0.05 mol%) Monomers1->Conditions1 Conditions2 Dilute conditions (0.1 M) Room temperature possible Monomers2->Conditions2 Products1 Alternating Polyesters Conditions1->Products1 Products2 PPDL Homopolymers Block Copolymers with PEG Conditions2->Products2 Features1 Controlled molecular weight Well-defined alternating sequence Products1->Features1 Features2 Narrow polydispersity (Đ < 1.3) Controlled macromolecular architecture Products2->Features2

Cyclization and Heterocycle Formation

Synthesis of Benzofurans via Intramolecular Cyclization

P4-t-Bu enables metal-free synthesis of benzofurans through intramolecular cyclization of ortho-alkynylphenyl ethers via carbon-carbon bond formation [1] [2]. This approach provides an efficient alternative to transition metal-catalyzed methods for constructing valuable heterocyclic systems prevalent in pharmaceuticals and natural products.

Experimental Protocol:

  • Substrate Preparation: Dissolve ortho-alkynylphenyl ether (0.5 mmol) in anhydrous THF (3 mL) under nitrogen atmosphere.
  • Catalyst Addition: Add P4-t-Bu (5-10 mol%) as a hexane solution at room temperature.
  • Cyclization: Stir the reaction mixture at 25-40°C for 1-4 hours, monitoring completion by TLC or LCMS.
  • Workup: Dilute with ethyl acetate, wash with saturated ammonium chloride solution, dry over Na₂SO₄, and concentrate.
  • Purification: Purify the crude product by flash chromatography on silica gel.

Table 4: P4-t-Bu Catalyzed Benzofuran Synthesis via Intramolecular Cyclization

Substrate P4-t-Bu (mol%) Temperature (°C) Time (h) Yield (%) Notes
o-Alkynylphenyl ether with electron-donating group 5 25 1.5 92 High regioselectivity
o-Alkynylphenyl ether with electron-withdrawing group 10 40 3 85 Moderate regioselectivity
o-Alkynylphenol derivative 10 40 4 88 Via C-O bond formation

The reaction mechanism proceeds through a concerted activation pathway where P4-t-Bu simultaneously activates both reaction partners, as illustrated below:

G Mechanism P4-t-Bu Catalyzed Cyclization Mechanism Step1 Step 1: Substrate Activation P4-t-Bu deprotonates substrate generating reactive anionic intermediate Mechanism->Step1 Step2 Step 2: Intramolecular Cyclization Anionic intermediate attacks alkyne functionality Step1->Step2 Step3 Step 3: Proton Transfer Formation of benzofuran ring Step2->Step3 Features Metal-free process High atom economy Broad functional group tolerance Step3->Features Applications Pharmaceutical intermediates Natural product synthesis Material science Features->Applications

Functionalization Reactions and Safety Protocols

Dehydrohalogenation and Alkylation Reactions

P4-t-Bu demonstrates exceptional efficiency in dehydrohalogenation reactions for alkene synthesis and selective alkylation of weakly acidic methylene groups, outperforming traditional basic systems in yield and selectivity [2].

Experimental Protocol for Dehydrohalogenation:

  • Reaction Setup: Dissolve alkyl bromide (1.0 mmol) in anhydrous THF (3 mL) under nitrogen.
  • Base Addition: Add P4-t-Bu (1.05 equiv) dropwise as a hexane solution at 0°C.
  • Reaction: Stir at 25°C for 2-6 hours, monitoring by TLC.
  • Workup: Quench with saturated NH₄Cl solution, extract with hexane, dry over MgSO₄, and concentrate.
  • Purification: Distill the crude product under reduced pressure.

Experimental Protocol for Stereoselective Alkylation:

  • Substrate Activation: Dissolve 8-phenylmenthylphenylacetate (1.0 equiv) in anhydrous THF under nitrogen at -78°C.
  • Deprotonation: Add P4-t-Bu (1.1 equiv) slowly and stir for 30 minutes.
  • Alkylation: Add iodoethane (1.2 equiv) and warm to 25°C gradually over 4 hours.
  • Workup: Quench with methanol, dilute with water, extract with ethyl acetate, dry, and concentrate.
  • Purification: Purify by flash chromatography.

Table 5: Functionalization Reactions Catalyzed by P4-t-Bu

Reaction Type Substrate Conditions Yield (%) Selectivity
Dehydrohalogenation 1-Bromooctane P4-t-Bu (1.05 equiv), THF, 25°C, 4h 96 Terminal alkene >99%
Alkylation 8-Phenylmenthylphenylacetate + iodoethane P4-t-Bu (1.1 equiv), THF, -78°C to 25°C 95 Z-configuration only
Alkylation Succinonitrile + iodoethane P4-t-Bu (1.1 equiv), THF, 25°C 98 Tetraethyl derivative
Safety and Handling Protocols

Handling Considerations:

  • P4-t-Bu is an extremely hygroscopic solid that must be stored and handled under strictly dry conditions (preferably in a glove box) [1]
  • Commercial solutions (0.8-1.0 M in hexane) are recommended to minimize exposure to moisture and facilitate accurate measurement [3]
  • Traces of water and protic impurities can be eliminated by addition of bromoethane [2]

Stability and Storage:

  • Thermally stable up to 120°C [2]
  • Chemically stable to dry oxygen and bases [2]
  • Store under inert atmosphere (argon or nitrogen) at 2-8°C
  • Transfer to tetrafluoroborate salts facilitates handling and recovery from reaction mixtures [2]

The following workflow summarizes the experimental setup for P4-t-Bu catalyzed reactions:

G Start P4-t-Bu Catalyzed Reaction Setup Step1 Reaction Vessel Preparation: Dry glassware Inert atmosphere (N₂/Ar) Start->Step1 Step2 Substrate Addition: Anhydrous solvent Strict exclusion of moisture Step1->Step2 Safety1 Safety Consideration: Moisture-sensitive materials Step1->Safety1 Step3 Catalyst Introduction: P4-t-Bu solution in hexane Syringe transfer in glove box Step2->Step3 Step4 Reaction Monitoring: TLC, NMR, or LCMS Control temperature Step3->Step4 Safety2 Safety Consideration: Inert atmosphere maintenance Step3->Safety2 Step5 Reaction Quenching: Methanol or NH₄Cl solution Prevent exotherm Step4->Step5 Step6 Product Isolation: Extraction Chromatography Recrystallization Step5->Step6 Safety3 Safety Consideration: Appropriate PPE required Step6->Safety3

Conclusion

P4-t-Bu represents a versatile organocatalyst that aligns with green chemistry principles by enabling metal-free synthetic pathways across diverse applications including polymerization, heterocycle synthesis, and selective functionalization. Its exceptional basicity, combined with low nucleophilicity and operational simplicity, allows chemists to develop sustainable synthetic methodologies with reduced environmental impact. The protocols outlined in this document provide researchers with practical guidance for implementing P4-t-Bu catalyzed reactions, emphasizing proper handling techniques to address its moisture sensitivity. As the field of metal-free catalysis continues to evolve, P4-t-Bu is poised to play an increasingly significant role in the development of environmentally benign synthetic processes for pharmaceutical intermediates, functional materials, and specialty chemicals.

References

The Phosphazene Superbase P4-t-Bu

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu is a member of the phosphazene superbase family, renowned for its exceptional strength and role as a metal-free organic catalyst. Its properties make it a valuable tool in modern synthetic chemistry.

  • Exceptional Basicity: It has an extrapolated pKa of 42.7 in acetonitrile, making it significantly stronger than common organic bases like DBU (pKa 24.3) [1].
  • Metal-Free Catalyst: It functions as a versatile organocatalyst, avoiding metal contamination in final products, which aligns with green chemistry principles [1].
  • Key Advantages: Its high basicity allows it to activate inert substrates and generate highly reactive anionic intermediates. It also boasts broad solvent compatibility and operational simplicity under mild conditions [1].
  • Handling Considerations: P4-t-Bu is an extremely hygroscopic solid and must be stored and handled under dry conditions, as it will absorb moisture, which degrades its catalytic performance [1].

The following workflow illustrates the general catalytic action of P4-t-Bu in activating a substrate for subsequent reaction, which is foundational to its potential use in coupling reactions:

p4_tBu_Workflow Substrate Substrate (S-H) AnionicIntermediate Anionic Intermediate (S⁻) Substrate->AnionicIntermediate  Deprotonation P4tBu P4-t-Bu Base P4tBu->AnionicIntermediate  Conjugate Acid  (P4-t-Bu-H)⁺ FinalProduct Final Product AnionicIntermediate->FinalProduct  Bond Formation Reaction Coupling Partner Reaction->FinalProduct

Fundamentals of the Negishi Cross-Coupling Reaction

The Negishi cross-coupling is a powerful transition-metal-catalyzed reaction for forming carbon-carbon (C-C) bonds. It is widely used in constructing complex organic molecules, including pharmaceuticals and natural products.

  • Core Reaction: It typically involves the coupling of an organic halide with an organozinc reagent.
  • Common Catalysts: While your search focuses on a metal-free approach, it is important to note that traditional Negishi couplings are catalyzed by palladium (Pd) or nickel (Ni) complexes. Recent research also explores the use of first-row transition metals like cobalt (Co) as cheaper and more sustainable alternatives [2] [3] [4].
  • Key Advantages of Organozinc Reagents: These reagents are tolerant of many sensitive functional groups, are less nucleophilic (and thus more selective) than organomagnesium or organolithium reagents, and are relatively stable, making the Negishi coupling a practical and versatile method [4].

The standard mechanism for a palladium-catalyzed Negishi coupling is outlined below:

Negishi_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd  Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal  Ar'-Zn-X RedElim Product & Pd(0) (Regenerated) Transmetal->RedElim  Reductive  Elimination RedElim->Pd0  Catalyst Cycle

Connecting P4-t-Bu to Negishi-type Reactions

While a direct "P4-t-Bu Negishi coupling" protocol is not explicitly detailed in the search results, a highly relevant connection is established. [1] states that P4-t-Bu shows significant advantages in "efficiently activating inert substrates or achieving copper-free halogen-zinc exchange and Negishi coupling reactions."

This indicates that P4-t-Bu is not the coupling catalyst itself but plays a crucial role in generating the organozinc reagent needed for the subsequent transition-metal-catalyzed step. This metal-free method for performing the halogen-zinc exchange is an important advancement, making the overall process more environmentally friendly.

Experimental Considerations from Literature

While a unified protocol for P4-t-Bu in Negishi coupling is not available, the table below summarizes key experimental parameters from relevant Negishi coupling studies to illustrate common practices in the field [2] [3] [4].

Reaction Component Example from Literature Typical Conditions / Notes
Catalyst (for coupling) Pd(amphos)₂Cl₂, Pd/XPhos, CoBr₂ Pd(amphos)₂Cl₂ effective for bromoindoles at room temperature [2]. Ligands like XPhos enable room-temperature coupling [4].
Solvent DMF, THF, DMAc DMF useful for suppressing side reactions like β-elimination [2]. Solvent choice (e.g., DMAc for Co) can critically impact yield and selectivity [3].
Temperature Room temp to 60-80 °C Many modern Pd systems work at room temp [4]. Less reactive substrates (e.g., protected tryptophan) may require 37-80 °C [2] [3].
Handling Inert atmosphere (Argon) Essential for air-sensitive organozinc reagents and catalysts. Alkyl halides should be purified and stored carefully to prevent dehalogenation [2].

A Proposed Workflow for a P4-t-Bu Facilitated Negishi Coupling

Based on the gathered information, here is a plausible two-step workflow for employing P4-t-Bu in a Negishi coupling sequence. Note: This is a generalized protocol based on chemical principles and should be optimized for specific substrates.

Step 1: P4-t-Bu Mediated Halogen-Zinc Exchange

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried flask with the organic halide starting material (e.g., an aryl bromide).
  • Reaction: Add an anhydrous solvent (e.g., THF). Cool the mixture if necessary. Add a slight excess of zinc dust, followed by a catalytic amount of P4-t-Bu (e.g., 5-10 mol%).
  • Monitoring: Stir the reaction mixture at the required temperature (room temperature or elevated) and monitor by TLC or other analytical methods until the exchange is complete, forming the organozinc reagent.

Step 2: Transition-Metal-Catalyzed Cross-Coupling

  • Catalyst Addition: In the same pot, or after transfer, add the transition-metal catalyst (e.g., Pd(amphos)₂Cl₂ or a CoBr₂/DMAc system).
  • Coupling: Add the coupling partner (a second organic halide). Stir the reaction mixture at the temperature specified for the catalyst system until the reaction is complete.
  • Work-up & Purification: Quench the reaction carefully (e.g., with a saturated aqueous NH₄Cl solution). Extract the product, dry the organic layers, concentrate, and purify the crude material using standard techniques like column chromatography.

Avenues for Further Research

To obtain the specific "Application Notes and Protocols" you require, I suggest focusing your research on these areas:

  • Refined Search Terms: Use more specific queries such as "P4-t-Bu halogen zinc exchange" or "metal-free synthesis of organozinc reagents."
  • Methodology Patents: Explore patent literature, as practical industrial applications are often disclosed there.
  • Specialized Journals: Look into recent issues of journals dedicated to organic synthesis and catalysis.

References

tert-Buty-P4 handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P4-t-Bu

P4-t-Bu is a neutral, peralkylated polyaminophosphazene renowned for its exceptional basicity combined with low nucleophilicity. With the formula (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃, it is a member of the homologous series of phosphazene bases, where "P4" denotes the four phosphorus atoms in its structure and "t-Bu" represents the tert-butyl group [1]. Its standout property is an extrapolated pKa value of 42.1 in acetonitrile, making it one of the strongest neutral nitrogenous bases known—approximately 18 orders of magnitude more basic than DBU (pKa 24.3) [1]. This extreme basicity, paired with its high steric hindrance, allows it to participate in and accelerate a wide range of reactions under mild conditions while suppressing common side reactions associated with ionic bases, such as aldol condensations [1]. It is typically handled as a solution in non-polar solvents like hexane due to its hygroscopic and reactive nature [1] [2].

Chemical and Physical Properties

A comprehensive overview of the key properties of P4-t-Bu is provided in the table below.

Table 1: Chemical and Physical Properties of P4-t-Bu

Property Specification / Value Reference
CAS Number 111324-04-0 [2]
Molecular Formula C₂₂H₆₃N₁₃P₄ [1] [2]
Molar Mass 633.73 g·mol⁻¹ [1] [2]
Physical Form Extremely hygroscopic solid; often supplied as a solution. [1]
Typical Commercial Form ~1.0 M solution in hexane [2]
Density (of solution) ~0.90 g/mL at 20°C [2]
Melting Point 207 °C (lit.) [2]
pKa (in MeCN) 42.1 (extrapolated) [1]
Solubility Very soluble in non-polar solvents (e.g., hexane, toluene, THF). Also very hydrophilic. [1]
Thermal Stability Stable up to 120 °C [1]
Sensitivity Highly hygroscopic; sensitive to moisture and oxygen (though stable to dry O₂). [1] [2]

Handling, Storage, and Safety Protocols

Hazards Identification

P4-t-Bu and its common solutions present significant hazards that require rigorous controls [2]:

  • Flammability: The hexane solution is highly flammable (Category 2).
  • Health Hazards: Causes severe skin burns and eye damage (Skin Corrosion Category 1B). Suspected of damaging fertility (Reproductive Toxicity Category 2). May cause damage to organs through prolonged or repeated exposure. Vapours may cause drowsiness and dizziness.
  • Aspiration Hazard: The solution can be fatal if swallowed and enters the airways (Aspiration Toxicity Category 1).
  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Safe Handling Procedures

Personal Protective Equipment (PPE) is mandatory [2]:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).
  • Skin Protection: Wear a complete chemical-protective suit, flame-retardant antistatic clothing. Use nitrile rubber gloves (minimum thickness 0.4 mm for full contact, 0.2 mm for splash contact).
  • Respiratory Protection: Where risk assessment indicates, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 143) cartridge.
  • General Handling Precautions:
    • Avoid Sources of Ignition: Perform work in a well-ventilated fume hood, away from heat, sparks, and open flames. No smoking [2].
    • Avoid Inhalation and Contact: Do not breathe vapours or mist. Avoid contact with skin and eyes [2].
    • Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge, which could ignite flammable vapors [2].
    • Eliminate Protic Impurities: Traces of water or other protic impurities can be eliminated by adding bromoethane to the base [1].
Storage Guidelines

Adherence to the following storage conditions is critical for safety and maintaining reagent integrity [2]:

  • Store in a cool, dry, and well-ventilated place.
  • Keep the container tightly sealed to prevent evaporation of the solvent and absorption of atmospheric moisture and CO₂.
  • Containers which are opened must be carefully resealed and kept upright to prevent leakage.
  • The substance is moisture sensitive.

The following workflow outlines the key steps for safe handling and storage.

Start Start Handling Procedure PPE Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat/Chemical Suit Start->PPE FumeHood Work in Fume Hood PPE->FumeHood CheckContainer Inspect Container Integrity and Label FumeHood->CheckContainer InertAtmosphere Use Under Inert Atmosphere (e.g., N2/Ar Glovebox) if necessary CheckContainer->InertAtmosphere NoIgnition Eliminate All Ignition Sources InertAtmosphere->NoIgnition Transfer Perform Controlled Transfer Avoid Spills and Vapor Release NoIgnition->Transfer Seal Reseal Container Immediately and Tightly Transfer->Seal Store Store in Cool, Dry, Well-Ventilated Place Keep Container Upright Seal->Store End End Procedure Store->End

Detailed Experimental Protocols

The following workflows and protocols illustrate the use of P4-t-Bu in specific synthetic applications.

General Procedure for Alkene Synthesis via Dehydrohalogenation

This protocol describes the synthesis of alkenes from primary alkyl bromides, a reaction where P4-t-Bu demonstrates superior performance over traditional bases [1].

Reaction Scheme: R-CH₂-CH₂-Br →(P4-t-Bu) R-CH=CH₂

Protocol:

  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with a magnetic stir bar.
  • Substrate Addition: Dissolve the primary alkyl bromide (e.g., 1-bromooctane, 1.0 equiv) in a dry, non-polar solvent such as hexane or toluene.
  • Basification: Add P4-t-Bu (1.0 M in hexane, 1.05 equiv) dropwise at room temperature with stirring.
  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/MS.
  • Work-up: Once complete, quench the reaction carefully by adding a saturated aqueous ammonium chloride (NH₄Cl) solution.
  • Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product (e.g., 1-octene) by distillation or flash chromatography.

Note: This method yielded 96% of 1-octene from 1-bromooctane, compared to 75% with a KOt-Bu/18-crown-6 system [1].

General Procedure for Alkylation of Activated Methylene Groups

This protocol covers the monoalkylation of substrates with weakly acidic protons, such as esters or nitriles, with high selectivity [1].

Reaction Scheme: Z-CH₂-Y + R-I →(P4-t-Bu) Z-CH(R)-Y (where Z = ester, nitrile, etc.; R = alkyl group)

Protocol:

  • Setup: Perform all operations under an inert atmosphere (N₂ or Ar) in an oven-dried glassware.
  • Deprotonation: Add P4-t-Bu (1.0 M in hexane, 1.1 equiv) to a stirred solution of the substrate (e.g., 8-phenylmenthyl phenylacetate, 1.0 equiv) in a dry aprotic solvent like THF at -78°C.
  • Alkylation: After stirring for 30 minutes, add the alkyl halide (e.g., iodoethane, 1.05 equiv) dropwise.
  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir until completion (monitor by TLC).
  • Work-up: Quench the reaction with a slight excess of a mild proton source (e.g., acetic acid) in the cold.
  • Isolation and Purification: Concentrate the mixture and purify the residue via flash chromatography to isolate the monoalkylated product.

Note: Using 8-phenylmenthyl phenylacetate and iodoethane, this procedure yielded 95% of the Z-configured monoethyl derivative [1].

The following diagram summarizes the key experimental workflows where P4-t-Bu is applied.

P4tBu P4-t-Bu Superbase App1 Dehydrohalogenation of Alkyl Halides P4tBu->App1 App2 Alkylation of Active Methylene Groups P4tBu->App2 App3 Intramolecular Cyclization P4tBu->App3 App4 Trifluoromethylation of Ketones P4tBu->App4 App5 Anionic Polymerization Initiator P4tBu->App5 Mech1 Product: Alkene Yield: High (e.g., 96%) App1->Mech1 Mech2 Product: Alkylated Ester/Nitrile Selectivity: High Monoalkylation App2->Mech2 Mech3 Product: Benzofuran Conditions: Mild, Metal-free App3->Mech3 Mech4 Product: Trifluoromethyl Alcohol Reagent: HCF-23 App4->Mech4 Mech5 Product: PMMA Polydispersity: Narrow App5->Mech5

Summary of Key Applications

The table below summarizes the versatile applications of P4-t-Bu in organic synthesis, demonstrating its utility and efficiency.

Table 2: Key Synthetic Applications of P4-t-Bu

Application Substrate Class Product Class Key Conditions / Notes Performance / Yield
Dehydrohalogenation Primary alkyl bromides Terminal Alkenes Mild conditions, hexane solvent 96% (1-Octene from 1-Bromooctane) [1]
Selective Alkylation Esters (e.g., Phenylacetates) α-Monoalkylated Esters Low temperature, high stereoselectivity 95% yield, high Z-selectivity [1]
Polyalkylation Succinonitrile Tetraalkylated Nitrile Avoids Thorpe-Ziegler cyclization 98% yield [1]
Cyclization ortho-Alkynylphenyl ethers Benzofurans Metal-free catalysis, mild conditions Efficient [1]
Trifluoromethylation Ketones (e.g., Benzophenone) Trifluoromethyl Alcohol With HCF-23 and (TMS)₃N, room temperature Up to 84% yield [1]
Polymerization Methyl Methacrylate (MMA) Poly(MMA) Used as an initiator Narrow polydispersity, M~n~ up to 40,000 [1]

Conclusion

P4-t-Bu is a powerful tool for the research chemist, offering unparalleled basicity with minimal nucleophilicity. Its ability to facilitate challenging transformations under mild conditions, suppress unwanted side reactions, and function in non-polar solvents makes it invaluable, particularly in complex synthetic sequences and sensitive substrate manipulation. Adherence to the strict handling and storage protocols outlined in this document is paramount to harnessing its full potential safely and effectively. Its diverse applications, from dehydrohalogenations and alkylations to polymerizations, underscore its significance in modern organic and polymer chemistry research.

References

P4-t-Bu reaction conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu: Chemical Profile & Handling

P4-t-Bu is a member of the phosphazene superbase family, formally known as tert-butylimino-tris(dimethylamino)phosphorane. It is a neutral, nitrogenous organic superbase prized for its exceptional strength and low nucleophilicity [1].

  • Basicity: It has an extrapolated pKa of 42.1 in acetonitrile, making it one of the strongest neutral bases available and about 18 orders of magnitude stronger than the common base DBU (pKa 24.3) [1].
  • Physical Properties: It is a very hygroscopic solid with a molar mass of 633.732 g·mol⁻¹. It is thermally stable up to 120°C and is chemically stable to dry oxygen and other bases [1].
  • Solubility: It is highly soluble in both non-polar solvents (like hexane and toluene) and polar aprotic solvents (like tetrahydrofuran). It is often handled and sold as a ~1M solution in hexane for convenience [1].
  • Handling and Storage: Due to its extreme hygroscopicity, P4-t-Bu must be stored and handled under strictly anhydrous conditions, typically in a glovebox or under an inert atmosphere. Exposure to moisture will degrade its catalytic performance. Traces of water or protic impurities can be scavenged by adding bromoethane to the reaction mixture [1].

Catalytic Applications & Optimized Conditions

The following table summarizes key reaction types catalyzed by P4-t-Bu and their optimized conditions as reported in the literature.

Reaction Type Substrates P4-t-Bu Loading Solvent Temperature Key Outcomes References
Alternating Copolymerization Epoxides & Dihydrocoumarins (DHCs) Catalytic Not Specified Mild Conditions Good conversion; control over polymer molecular weight and distribution. [2]
Ring-Opening Polymerization (ROP) ω-Pentadecalactone (PDL) Catalytic (with PPA initiator) Not Specified Room Temperature High conversion even in dilute solutions (0.1 M); synthesis of homopolymers and block copolymers with PEG. [2]
Intramolecular Cyclization ortho-Alkynylphenyl Ethers Catalytic Not Specified Mild Conditions Efficient synthesis of substituted benzofurans without metal catalysts. [2] [1]
Alkylation Methyl phenylacetate (with dimethyl sulfate) 1 equivalent (for enolate generation) THF/Hexane (9/1 v/v) Not Specified Generated "naked" or loosely ion-paired enolate; faster reaction than lithium enolate. [3]
Dehydrohalogenation 1-Bromooctane Not Specified Not Specified Mild Conditions 96% yield of 1-octene; superior to KOtBu/18-crown-6 (75% yield). [1]
Ester Alkylation 8-Phenylmenthyl phenylacetate (with iodoethane) Not Specified Not Specified Not Specified 95% yield of monoethyl product with high Z-configuration selectivity. [1]

Detailed Experimental Protocols

Protocol 1: Generation and Alkylation of a "Naked" Ester Enolate

This protocol is adapted from NMR studies on the generation of methyl phenylacetate enolate [3].

  • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  • Enolate Formation:
    • Charge a flame-dried flask with methyl phenylacetate (1.0 equivalent).
    • Add a 9:1 (v/v) mixture of anhydrous THF and hexane as the solvent to achieve a concentration of approximately 0.07 M.
    • Cool the solution to -50°C.
    • Add P4-t-Bu (1.0 equivalent) slowly via syringe. The formation of the enolate can be monitored by NMR, which shows distinct signals indicating a "naked" or loosely ion-paired enolate depending on the exact solvent composition.
  • Alkylation:
    • To the generated enolate solution, add dimethyl sulfate (1.1 equivalents) dropwise.
    • Allow the reaction mixture to warm gradually to room temperature while stirring.
    • Monitor the reaction by TLC or LC-MS until completion.
  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: Metal-Free Synthesis of Benzofurans via Intramolecular Cyclization

This protocol outlines the use of P4-t-Bu for the cyclization of ortho-alkynylphenyl ethers to form benzofurans, a valuable heterocyclic scaffold [2] [1].

  • Reaction Setup: Perform reactions under an inert atmosphere using standard Schlenk techniques or in a glovebox.
  • Cyclization:
    • Dissolve the ortho-alkynylphenyl ether substrate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or toluene).
    • Add a catalytic amount of P4-t-Bu (typically 5-10 mol%) to the solution.
    • Stir the reaction mixture at room temperature or mild heating until TLC analysis indicates full consumption of the starting material.
  • Work-up and Purification: Quench the reaction with a few drops of water or a mild acid (e.g., dilute HCl). Extract with an organic solvent, dry the combined organic phases, and concentrate. Purify the resulting benzofuran product by recrystallization or flash chromatography.

Workflow and Mechanism Visualization

The following diagrams illustrate the general workflow for optimizing reactions with P4-t-Bu and its catalytic mechanism in nucleophilic aromatic substitution.

Start Define Reaction Objective P1 Screen P4-t-Bu Parameters: - Loading (mol%) - Solvent - Temperature Start->P1 P2 Execute Initial Experiments P1->P2 Decision1 Results Satisfactory? P2->Decision1 P3 Proceed to Scale-up Decision1->P3 Yes P4 Refine Conditions & Iterate Decision1->P4 No End Optimized Protocol P3->End P4->P2

Fluoroarene Fluoroarene Substrate TS Single Transition State Fluoroarene->TS Nucleophile Nucleophile Nucleophile->TS P4tBu P4-t-Bu P4tBu->TS Activates Simultaneously Product Substituted Aromatic Product TS->Product

Key Considerations for Optimization

  • Solvent Selection is Critical: The reactivity of intermediates generated by P4-t-Bu can be highly dependent on solvent composition. For example, the structure and reactivity of an ester enolate shifts significantly between THF/hexane mixtures [3]. Aprotic solvents are generally preferred.
  • Advantages Over Metal Bases: P4-t-Bu often provides superior yields and selectivity compared to traditional ionic bases (e.g., KOtBu) and avoids metal contamination in the final product, which is crucial for pharmaceutical applications [1].
  • Modern Optimization Context: While the core chemistry of P4-t-Bu is well-established, modern reaction optimization increasingly uses High-Throughput Experimentation (HTE) and AI-guided frameworks (like HiTEA and CIME4R) to efficiently navigate complex parameter spaces (solvent, base, temperature, etc.) [4] [5]. These tools can be highly effective for rapidly optimizing P4-t-Bu catalyzed reactions.

Conclusion

P4-t-Bu is a versatile and powerful organocatalyst that enables a range of transformations under mild, metal-free conditions. Its exceptional basicity and low nucleophilicity make it particularly useful for polymerization, cyclization, and the generation of reactive intermediates. The protocols and data provided herein offer a foundation for researchers to effectively apply and optimize this valuable reagent in their synthetic campaigns.

References

Known Handling Challenges & a Key Strategy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core hygroscopic problems and a primary handling strategy identified in the literature.

Challenge / Strategy Description Rationale & Evidence
High Hygroscopicity P4-t-Bu is an "extremely hygroscopic solid" [1]. Absorbs moisture from the air, compromising purity and catalytic performance [1] [2].
Impact on Performance Catalytic effectiveness is reduced upon moisture contact [2]. Traces of water and protic impurities must be eliminated to maintain activity [1].
Handling Difficulty Requires storage and handling under strictly dry conditions [2]. The free base is hygroscopic and readily water-soluble, making handling challenging [1].
Mitigation Strategy: Salt Formation Converting the free base to a tetrafluoroborate salt (P4-t-Bu·HBF₄) facilitates handling [1]. The tetrafluoroborate salt is "difficult to solubilize in water," which considerably eases its manipulation [1].

Workflow for Handling P4-t-Bu Based on Available Information

The following diagram illustrates the general handling workflow, centered on the salt conversion strategy, as mentioned in the literature.

Start Start: Handle P4-t-Bu A Free Base (Hygroscopic Solid/Solution) Start->A B Identify Handling Need A->B C Long-term Storage/General Handling B->C For D Use in Reaction requiring Free Base B->D For E Convert to Tetrafluoroborate Salt (P4-t-Bu·HBF₄) C->E G Regenerate Free Base via Deprotonation (e.g., with KOMe/NaNH₂) D->G F Store Stable Salt Form E->F H Proceed with Synthetic Application G->H

Missing Information and Recommended Next Steps

A full technical support guide would require detailed, step-by-step protocols which are not available in the search results I obtained. Specifically, the following critical information is missing:

  • Detailed, validated experimental procedures for the conversion between the free base and its salts.
  • Specific troubleshooting guides for common experimental failures related to moisture (e.g., how to recover a wet batch, how to test for activity loss).
  • Quantitative data tables comparing the stability and solubility of different salt forms.
  • Step-by-step FAQs for scenarios like safe disposal, spill management, and long-term storage best practices.

To acquire the detailed protocols needed, I suggest you:

  • Consult Primary Literature: Perform a targeted search on academic databases (like SciFinder or Reaxys) for the original synthetic procedure and related methodological papers. The Wikipedia entry cites a primary source for the synthesis that would be a good starting point [1].
  • Review Manufacturer's Documentation: If you purchase P4-t-Bu from a chemical supplier (e.g., Santa Cruz Biotechnology, as listed in one source [3]), the product documentation and Safety Data Sheets (SDS) often contain vital handling and storage information.
  • Expand Search Terms: Use more specific terms such as "handling phosphazene superbases," "P4-t-Bu experimental procedure," or "P4-t-Bu storage stability" in your future searches.

References

optimizing P4-t-Bu catalyst loading

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu Catalyst Overview

Phosphazene superbase P4-t-Bu is a metal-free organic catalyst prized for its exceptional basicity (pKa ~42.7 in acetonitrile) and broad substrate compatibility, making it a versatile tool for organic synthesis and polymerization [1].

  • Key Advantages: Its strong basicity allows for the activation of inert substrates, it operates under mild conditions, and it avoids metal contamination in products [1].
  • Key Handling Considerations: P4-t-Bu is extremely hygroscopic; it must be stored and handled under strict dry conditions (e.g., in a glovebox) to prevent decomposition and loss of catalytic activity [1].

Optimization Data & Protocols

Here are optimized conditions and methodologies for key reactions catalyzed by P4-t-Bu, based on published studies.

Alternating Copolymerization of Epoxides with Dihydrocoumarins (DHCs)

This reaction produces alternating copolymers. The general setup involves mixing DHCs and epoxides under a P4-t-Bu catalyst [1].

Table 1: Optimization for Copolymerization [1]

Factor Optimal Range / Condition Impact on Reaction
Catalyst Loading (P4-t-Bu) 0.1 - 1 mol% (relative to monomer) Higher loading increases rate; lower loading may require longer time.
Reaction Temperature Room temperature to 60 °C Higher temperatures accelerate the reaction.
Monomer Concentration 0.1 M to 2.0 M Affects polymer molecular weight and distribution.
Epoxide Scope Ethylene Oxide, Propylene Oxide, Styrene Oxide, etc. Good to high conversion across various epoxides.

Experimental Protocol [1]:

  • Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried Schlenk flask.
  • Charge Reactants: Add the dihydrocoumarin (DHC, 1.0 equiv) and epoxide (1.0-1.2 equiv) to the reaction vessel.
  • Initiate Polymerization: Add the P4-t-Bu catalyst (0.1 - 1 mol%) to the mixture.
  • React: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor conversion by NMR or other suitable methods.
  • Terminate & Purify: Once the desired conversion is reached, quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer into a cold non-solvent like hexane, then isolate it by filtration or centrifugation.
Ring-Opening Polymerization (ROP) of ω-Pentadecalactone (PDL)

P4-t-Bu efficiently catalyzes the ROP of PDL, using an alcohol initiator [1].

Table 2: Optimization for PDL Polymerization [1]

Factor Optimal Range / Condition Impact on Reaction
Catalyst Loading (P4-t-Bu) 0.1 - 1 mol% High activity even at low loadings and concentrations.
Initiator (e.g., PPA) 1.0 equiv (relative to catalyst) Controls the number of polymer chains.
Monomer Concentration As low as 0.1 M Effective even in dilute conditions.
Reaction Temperature Room temperature Proceeds efficiently at ambient conditions.

Experimental Protocol [1]:

  • Setup: Perform reactions under an inert atmosphere using standard Schlenk techniques.
  • Charge Reactants: Dissolve ω-pentadecalactone (PDL) monomer in a dry solvent (e.g., toluene). Add the initiator (e.g., 3-phenyl-1-propanol, PPA).
  • Initiate Polymerization: Add the P4-t-Bu catalyst to the solution.
  • React: Stir the mixture at room temperature. Monitor the consumption of monomer.
  • Terminate & Purify: Quench the reaction with acidic methanol. Purify the polymer by reprecipitation in cold methanol.

Troubleshooting Common Issues

Table 3: Frequently Asked Questions and Troubleshooting

Issue Possible Cause Solution

| Low Conversion / Slow Reaction | • Decomposed catalyst (moisture exposure) • Catalyst loading too low • Impurities in monomers/solvent | • Use fresh, dry catalyst from a new vial • Check loading and consider a slight increase (e.g., from 0.1 to 0.5 mol%) • Ensure monomers and solvents are pure and dry | | Poor Control in Polymerization | • Impurities initiating side reactions • Incorrect monomer-to-initiator ratio • Uneven mixing or temperature | • Strictly purify all components • Recalculate stoichiometry for target molecular weight • Ensure efficient stirring and temperature control | | Unusual Product Distribution or Side Products | • Catalyst-induced side reactions at high loading • Substrate incompatibility or instability | • Reduce catalyst loading • Screen a small set of conditions (temperature, concentration) to find a cleaner operating window |

Workflow for Systematic Optimization

For complex scenarios or a more rigorous approach, follow this data-driven optimization workflow, inspired by modern catalyst development methodologies [2] [3]. This is particularly useful when developing a new reaction or when initial results are unsatisfactory.

Start Define Problem & Objective Data Collect Initial Data Start->Data Model Train Predictive Model Data->Model Propose Algorithm Proposes New Experiments Model->Propose Experiment Run Experiments Propose->Experiment Evaluate Evaluate Performance Experiment->Evaluate Decision Target Met? Evaluate->Decision Decision->Propose No End Optimal Catalyst Identified Decision->End Yes

This workflow integrates human expertise with data-driven algorithms to efficiently navigate complex variable spaces (like catalyst composition, loading, temperature, and solvent) [3]. The core of this approach involves using a Gaussian Process (GP) model combined with Bayesian Optimization (BO). The GP model learns from existing experimental data to predict outcomes, while BO uses this model to intelligently propose the next most informative experiments, balancing the exploration of new conditions with the exploitation of promising ones [3].

References

Troubleshooting Guide for Low Yields with P4-t-Bu

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach to troubleshooting can help identify and rectify the most common problems encountered when using P4-t-Bu.

Problem Area Specific Issue Suggested Solution Key Rationale
Catalyst Handling & Purity Exposure to moisture/air during storage or handling Use sealed, dry vials; handle in glovebox or under inert gas; use fresh, dry solvent [1] [2]. P4-t-Bu is extremely hygroscopic; moisture degrades catalytic activity [1].
Low purity of commercial source or in-situ preparation Verify supplier purity data; consider purification (e.g., recrystallization of salts) [3]. Impurities can poison the catalyst or initiate side reactions.
Reaction Setup & Conditions Low yield due to substrate inhibition or side reactions Reduce catalyst loading and/or use slower reagent addition [1]. Mitigates background reactions and non-productive decomposition pathways [1].
Poor selectivity in cyclization or substitution Screen solvents and consider additives (e.g., KBr in pyridine functionalization) [2]. Additives can divert reaction pathways (e.g., from pyridyne addition to SNAr) [2].
Substrate Compatibility Low conversion of sterically hindered substrates Increase reaction temperature or extend time [1]. Enhances diffusion and interaction with sterically shielded reactive sites.
Decomposition of base-sensitive functional groups Use a weaker phosphazene base (e.g., P1-t-Bu) if possible [1]. P4-t-Bu's extreme basicity can degrade sensitive groups (esters, nitriles); a milder base may be sufficient [1].

Frequently Asked Questions (FAQs)

Q1: What makes P4-t-Bu a particularly effective base and catalyst? P4-t-Bu is a neutral, non-ionic superbase with an exceptionally high pKa of ~42.1 in acetonitrile [3]. Its strength allows it to deprotonate very weak carbon acids and generate highly reactive anionic intermediates [1]. Furthermore, it is a very weak nucleophile, which minimizes unwanted side reactions and enables high selectivity in transformations like nucleophilic aromatic substitution and polymerization [1] [4].

Q2: How should P4-t-Bu be stored and handled to maintain its activity? P4-t-Bu must be stored and handled under a strictly anhydrous and oxygen-free atmosphere, typically in a glovebox or using Schlenk-line techniques [1] [3]. It is commonly purchased and stored as a solution in dry hexane [3]. Before use, ensure all glassware is thoroughly dried and solvents are anhydrous.

Q3: Can you provide a specific example of a high-yield reaction protocol using P4-t-Bu? Yes. A study on the 4-selective etherification of 3-bromopyridines provides a clear protocol [2]:

  • Reaction: 3-Bromopyridine + Alcohol → 4-Substituted Pyridine Ether.
  • Base System: KOH with 18-crown-6 in N,N-dimethylacetamide (DMA).
  • Key Additive: KBr (50 mol%).
  • Role of P4-t-Bu: While not the stoichiometric base in this specific protocol, the research into this reaction was instigated by the discovery that P4-t-Bu catalyzes the isomerization of aryl halides via aryne intermediates [2]. This mechanistic insight is critical for developing such high-yield, high-selectivity transformations.
  • Reported Outcome: This optimized system achieved a 76% yield with >14:1 selectivity for the 4-substituted product [2].

Experimental Workflow for Yield Improvement

The following diagrams outline a logical workflow for diagnosing and solving yield problems, and a specific protocol for handling the base.

G Start Start: Low Reaction Yield A1 Check Catalyst Integrity Start->A1 A2 Confirm anhydrous conditions? (Inert atmosphere, dry solvents) A1->A2 A2->A1 No A3 Verify P4-t-Bu solution is clear and colorless? A2->A3 Yes A3->A1 No B1 Optimize Reaction Parameters A3->B1 Yes B2 Screen catalyst loading (Start low, e.g., 1-5 mol%) B1->B2 B3 Evaluate solvent effects B2->B3 B4 Test strategic additives B3->B4 C1 Assess Substrate Compatibility B4->C1 C2 Check for sensitive functional groups C1->C2 C3 Test less bulky base (e.g., P1-t-Bu) C2->C3 End Achieved Satisfactory Yield C3->End

G Start P4-t-Bu Moisture-Sensitive Handling Protocol Step1 1. Preparation Dry all glassware and equipment. Ensure anhydrous solvents are available. Start->Step1 Step2 2. Weighing/Transfer Perform in an inert atmosphere (glovebox or under nitrogen/argon stream). Step1->Step2 Step3 3. Catalyst Introduction If using a sealed vial, pierse septum with a dry syringe. Transfer the solution directly into the reaction mixture. Step2->Step3 Step4 4. Post-Reaction Quench Carefully quench the reaction e.g., with a controlled amount of a mild proton source. Step3->Step4 Step5 5. Outcome Prevents hydrolysis and preserves catalytic activity for high yield. Step4->Step5

References

tert-Buty-P4 moisture sensitivity solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Moisture Sensitivity

The core handling requirement for P4-t-Bu is protection from air and moisture due to its extremely hygroscopic nature. The table below summarizes its key identifiers and properties [1] [2].

Property Specification / Value
CAS Number 111324-04-0 [2]
Appearance Solid [2]
Moisture Sensitivity Extremely hygroscopic; must be stored and handled under dry conditions [1]
Typical Solvent 1.0 M in n-hexane (commercially available solution) [2]

Troubleshooting & Handling Guidelines

Based on its known properties, here are solutions to common issues and recommended handling protocols.

Frequently Asked Questions (FAQ)
  • Q1: Why is my P4-t-Bu solution discolored or showing reduced catalytic activity?

    • A: This is a classic sign of moisture degradation. P4-t-Bu is extremely hygroscopic. If it is exposed to air (even briefly), it will absorb water, leading to decomposition and a loss of its strong basicity, which directly impacts reaction yields [1].
  • Q2: What is the best way to store P4-t-Bu to ensure its long-term stability?

    • A: The reagent must be stored under a dry, inert atmosphere. For the solid form, this means in a sealed container under an atmosphere of argon or nitrogen. For solutions, ensure the septum-sealed bottle is not punctured unnecessarily and is kept tightly closed [1].
  • Q3: Can I use P4-t-Bu in solvents that are not anhydrous?

    • A: No. All solvents and reagents used in reactions with P4-t-Bu must be rigorously dried and deoxygenated. The use of technical-grade or non-anhydrous solvents will lead to rapid catalyst deactivation [1].
Standard Operating Procedure: Handling P4-t-Bu Solution

This workflow details the recommended procedure for handling the reagent to prevent moisture exposure.

Start Start: Retrieve P4-t-Bu Vial A Inspect vial septum for damage or leaks Start->A B Dry syringe and needle with inert gas stream A->B C Purge vial headspace with inert gas (Ar/N₂) B->C D Withdraw required volume of solution C->D E Transfer to reaction vessel under inert atmosphere D->E F Immediately reseal all containers E->F End End: Proceed with reaction F->End

Experimental Data Summary

The following table consolidates quantitative data from the search results for easy reference in your documentation [1] [2].

Parameter Value / Observation Context / Application
pKₐ (in MeCN) ~42.7 [1] Exceptional basicity, much stronger than DBU (pKₐ 24.3).
Catalytic Activity High Efficiently catalyzes anionic polymerization and ring-opening copolymerization where less basic P1-t-Bu failed [1].
Reaction Temperature Room temperature Effective even under mild conditions, e.g., in ring-opening polymerization of ω-pentadecalactone [1].

Filling the Information Gaps

The search results confirm the fundamental handling issue but lack specific troubleshooting data for advanced applications. To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search patent databases and manufacturer technical data sheets (e.g., Sigma-Aldrich, TCI) for more detailed handling and safety information.
  • Review Synthetic Methodology: Look for papers that use P4-t-Bu in your specific field of drug development (e.g., asymmetric synthesis, polymerization of pharmaceutical polymers) for application-specific tips.

References

P4-t-Bu Polymerization Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
Low Monomer Conversion Insufficient catalyst basicity/activity [1] Use P4-t-Bu (pKa ~42.7) instead of weaker bases (e.g., DBU, TBD, P1-t-Bu) [1].
Poor Molecular Weight Control / Broad Dispersity (Ð) Improper catalyst-to-initiator ratio; Impurities (e.g., water) [2] [1] Optimize [P4-t-Bu]/[I] ratio [1]; Ensure rigorous drying of reagents and equipment [2] [3].
Inconsistent Results / Catalyst Deactivation Catalyst hygroscopy; Protic impurities [2] [3] Handle P4-t-Bu under inert, anhydrous conditions; Use sealed systems; Confirm catalyst solution integrity [2] [3].
Side Reactions / Uncontrolled Polymerization Excessive catalyst loading; Overly high reaction temperature [2] Reduce catalyst amount; Lower reaction temperature [2].

Detailed Experimental Protocols

Here are detailed methodologies for key polymerization reactions using P4-t-Bu as an organic catalyst, as reported in the recent literature.

Protocol 1: Organocatalyzed Group Transfer Polymerization (O-GTP) of Muconate Esters

This protocol describes a rapid, metal-free method to synthesize bio-based and degradable polymers analogous to polyacrylates [4].

  • Key Application: Synthesis of bio-based, degradable poly(muconate ester)s [4].
  • Reaction Overview: The polymerization of dialkyl muconates (e.g., diethyl muconate) is catalyzed by P4-t-Bu, using a silyl ketene acetal initiator [4].
  • Detailed Procedure:
    • Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) in an oven-dried glass reactor.
    • Reaction Mixture: In a suitable solvent (e.g., toluene), combine the trans,trans-dialkyl muconate monomer with the initiator, 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB) [4].
    • Catalyst Addition: Add the P4-t-Bu catalyst (typically available as a 0.8 M solution in hexane) to the mixture [3] [4].
    • Reaction Conditions: Allow the reaction to proceed at room temperature. The polymerization is very fast, often reaching complete conversion within a few minutes [4].
    • Termation: The reaction can be quenched by adding a proton source (e.g., methanol).
  • Note: This method is highlighted for its speed, control, and the ability to perform chain-extension and block copolymer synthesis [4].
Protocol 2: Ring-Opening Polymerization (ROP) of ω-Pentadecalactone (PDL)

This protocol uses P4-t-Bu to synthesize poly(ω-pentadecalactone) (PPDL), a polyester with material properties of interest [2].

  • Key Application: Metal-free synthesis of PPDL-based materials [2].
  • Reaction Overview: P4-t-Bu catalyzes the ring-opening polymerization of PDL, using 3-phenyl-1-propanol (PPA) as an initiator [2].
  • Detailed Procedure:
    • Setup: Perform all operations under a dry inert gas atmosphere.
    • Reaction Mixture: Charge the PDL monomer and the PPA initiator into the reaction vessel.
    • Catalyst Addition: Add the P4-t-Bu catalyst solution.
    • Reaction Conditions: The reaction proceeds rapidly and controllably. High conversion can be achieved even in dilute solutions (as low as 0.1 M) or at room temperature [2].
    • Polymer Characterization: The resulting polymers can be characterized for molecular weight and dispersity using techniques like Gel Permeation Chromatography (GPC). This system demonstrates good control over molecular weight and enables the synthesis of homopolymers and block copolymers [2].
Protocol 3: Anionic Polymerization of n-Butyraldehyde (nBA)

This protocol covers the synthesis of a self-immolative polyacetal, where P4-t-Bu is essential for successful initiation [1].

  • Key Application: Synthesis of poly(n-butyraldehyde) (PBA), a stimulus-responsive polymer [1].
  • Reaction Overview: P4-t-Bu promotes the anionic polymerization of n-butyraldehyde, with benzyl alcohol as the initiator [1].
  • Detailed Procedure:
    • Setup: Conduct the reaction under strict anhydrous and oxygen-free conditions.
    • Solvent and Temperature: Use pentane as the solvent and maintain a temperature of -80 °C [1].
    • Reaction Mixture: Combine the nBA monomer, benzyl alcohol initiator, and P4-t-Bu catalyst.
    • End-Capping: After the desired reaction time, introduce a pre-cooled solution of acetic anhydride (the end-capping agent) to the mixture. End-capping is critical for stabilizing the otherwise thermally labile polyacetal at elevated temperatures [1].
    • Precipitation: Purify the polymer by precipitation into methanol [1].

P4-t-Bu Handling and Storage Guidelines

Proper handling of the catalyst is crucial for experimental reproducibility.

  • Storage: P4-t-Bu is commercially available as a solution (e.g., 0.8 M in hexane) [3]. Store the solution under an inert atmosphere and protect from moisture.
  • Handling: P4-t-Bu is an extremely hygroscopic solid [2] [3]. Always store and handle it under dry conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by atmospheric moisture.
  • Solubility: It is very soluble in both non-polar solvents (like hexane or toluene) and polar aprotic solvents (like THF) [3].

Workflow for P4-t-Bu Catalyzed Polymerization

The diagram below outlines the general logical workflow for setting up a polymerization reaction with P4-t-Bu.

Start Start: Define Polymerization Target A Select Monomer and Initiator Start->A B Ensure Anhydrous/Inert Conditions A->B C Weigh/Pipette Reagents B->C D Set Up Reaction in Solvent C->D E Add P4-t-Bu Catalyst D->E F Monitor Reaction (T, time, conversion) E->F G Quench and Characterize Polymer F->G End Analyze Results / Troubleshoot G->End

References

troubleshooting P4-t-Bu catalytic activity

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu Catalyst Profile

Understanding the core characteristics of P4-t-Bu is the first step in effective troubleshooting. The table below summarizes its key properties, which are often the root cause of experimental issues.

Property Description Relevance for Troubleshooting
Basicity [1] [2] Extremely strong, neutral base (pKa ~42.1 in MeCN) High catalytic potential; can be degraded by protic impurities.
Nucleophilicity [2] Very weak nucleophile Suppresses unwanted side reactions (e.g., acylations).
Physical Form [1] [2] Extremely hygroscopic solid or solutions in hexane Critical: Sensitivity to moisture and air is a primary failure point.
Stability [2] Thermally stable to ~120°C; stable to dry O2 and bases Decomposes upon contact with water or protic impurities.
Solubility [2] High solubility in non-polar (toluene, hexane) and polar aprotic (THF) solvents Ensures good compatibility with a wide range of reaction media.

Troubleshooting Guide: Common Issues & Solutions

Here are common problem areas rooted in the properties of P4-t-Bu, along with recommended corrective and preventative actions.

Issue: Low or No Catalytic Activity

This is the most common problem and is almost always linked to the catalyst's sensitivity.

  • Root Cause: Catalyst decomposition due to exposure to moisture or protic impurities. The P4-t-Bu is an extremely hygroscopic solid, and traces of water can rapidly degrade its potency [1] [2].
  • Solutions:
    • Verify Catalyst Integrity: For solid P4-t-Bu, ensure it has been stored and handled in an inert atmosphere (e.g., a glovebox) and shows no signs of clumping or liquefaction, which indicate water absorption.
    • Check Solvents and Reagents: Rigorously dry and degas all solvents and substrates before use. Even commercially available "anhydrous" solvents should be checked for water content.
    • Eliminate Protic Impurities: Ensure that glassware is thoroughly oven-dried and cooled under an inert atmosphere.
    • Test Catalyst Activity: Perform a control reaction with a known, reliable substrate to verify if the catalyst batch itself is active.
Issue: Unwanted Side Reactions
  • Root Cause: While P4-t-Bu is a weak nucleophile, its extreme basicity can sometimes promote side reactions like β-elimination or epoxide ring-opening [2].
  • Solutions:
    • Moderate Reaction Conditions: Lower the reaction temperature or reduce the catalyst loading.
    • Optimize Stoichiometry: Re-evaluate the equivalence of the catalyst and substrates to avoid over-activation.
    • Switch Catalyst: If side reactions persist, consider using a less basic phosphazene homologue (e.g., P1-t-Bu or P2-t-Bu) if the reaction allows [1].
Issue: Difficulty in Catalyst Recovery or Product Purification
  • Root Cause: The catalyst is highly soluble in both organic and aqueous phases, making separation difficult.
  • Solutions:
    • Acidic Workup: The P4-t-Bu cation is highly stabilized. Quenching the reaction with a mild acid (e.g., dilute HCl) will protonate the catalyst, converting it into a water-soluble salt that can be removed during an aqueous workup [2].
    • Salt Formation: As noted in the literature, the catalyst can be recovered almost completely from the reaction mixture by converting it into a sparingly soluble tetrafluoroborate (BF4-) salt [2].

Frequently Asked Questions (FAQs)

Q1: How should I store P4-t-Bu to ensure its long-term activity? A1: P4-t-Bu must be stored under a strictly inert atmosphere (argon or nitrogen) in a sealed container. The solid form is best kept in a glovebox freezer. Commercial solutions in hexane should also be protected from air and moisture. Always allow containers to reach room temperature before opening to prevent condensation [2].

Q2: My solid P4-t-Bu has become lumpy or liquid. Can it still be used? A2: A change in physical state is a strong indicator that the catalyst has absorbed moisture and decomposed. Its catalytic activity will be significantly compromised or completely lost. It is advisable to procure a new batch or properly stored aliquot [1].

Q3: Are there any specific handling protocols for this catalyst? A3: Yes. All handling and weighing of the solid catalyst should be performed in an inert atmosphere glovebox. When setting up reactions, use standard Schlenk line or glovebox techniques to maintain an air-free environment. The literature suggests that traces of water can be eliminated by adding bromoethane, but preventative handling is far more effective [2].

Experimental Workflow for Proper Catalyst Handling

To prevent the most common issues, follow this standardized procedure for handling P4-t-Bu. The diagram below outlines the critical steps to maintain catalyst integrity.

Start Start Experiment DryGlass Use Oven-Dried Glassware Start->DryGlass SP Solid P4-t-Bu? Soln Commercial Solution? SP->Soln No Gbox Weigh in Glovebox SP->Gbox Yes Schlenk Transfer via Schlenk or Cannula Soln->Schlenk Yes Seal Seal Vial Gbox->Seal Seal->Schlenk Reaction Proceed with Reaction Schlenk->Reaction DrySolvent Use Dry/ Degassed Solvent DryGlass->DrySolvent DrySolvent->SP

Key Takeaways for Researchers

The primary challenge when working with P4-t-Bu is managing its extreme sensitivity. Successful experimentation hinges on three pillars:

  • Prevention is Paramount: Scrupulous exclusion of moisture and protic impurities is non-negotiable.
  • Proper Technique is Key: Mastery of air-free manipulation techniques (glovebox, Schlenk line) is essential.
  • Diagnose from Properties: When activity is low, the first and most likely culprit is catalyst decomposition due to improper handling or wet reagents.

References

P4-t-Bu Stability & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently asked questions about handling P4-t-Bu, based on its fundamental chemical properties.

  • What are the critical stability properties of P4-t-Bu? P4-t-Bu is an extremely hygroscopic solid, meaning it readily absorbs moisture from the air [1]. It is thermally stable up to 120 °C and is chemically stable to dry oxygen and bases [1].

  • What are the best practices for storing P4-t-Bu? The freebase form of P4-t-Bu must be stored and handled under strictly anhydrous, inert conditions, typically in an argon or nitrogen atmosphere glovebox [1] [2]. Due to its high air sensitivity, widespread use and study are often limited by its difficult preparation and handling [2].

  • My P4-t-Bu has been exposed to air/moisture. How can I recover it? Traces of water and other protic impurities can be eliminated by adding bromoethane to the base [1]. Furthermore, the base can be recovered almost completely from reaction mixtures by converting it into its sparingly water-soluble tetrafluoroborate salt [1].

  • Are there more stable alternatives to the freebase? Yes. Recent research has developed air-stable carboxylate salts of phosphazene superbases [2]. These salts are stable, crystalline solids that can be stored on the benchtop. The freebase is generated in situ by adding the salt to a solution with an epoxide, which triggers a reaction that releases the active superbase [2]. This approach improves shelf stability, handling, and recycling.

Experimental Protocols for Handling

The following procedures can help maintain stability and troubleshoot common problems during experiments.

  • Protocol: Generating P4-t-Bu from a Stable Precursor Salt This method uses a shelf-stable carboxylate salt to generate the active base in solution, avoiding the handling of sensitive freebase [2].

    • Activation Principle: In solution, the carboxylate anion opens an epoxide ring. The resulting strongly basic alkoxide then deprotonates the P4-t-Bu conjugate acid, releasing the free superbase [2].
    • Procedure:
      • Combine the stable P4-t-Bu carboxylate salt and an aryl-substituted epoxide (e.g., styrene oxide) in an anhydrous solvent like DMSO.
      • Stir the mixture. The rate of freebase generation can be controlled by the electrophilicity of the epoxide, solvent, temperature, and concentration [2].
      • The solution can be used directly after pre-activation (e.g., 5 minutes at 80 °C in DMSO) or the reagents can be added directly to the reaction mixture for in-situ generation [2].
  • Protocol: Troubleshooting a Degraded P4-t-Bu Sample If you suspect your P4-t-Bu freebase has decomposed due to moisture or CO₂, follow these steps:

    • Inspection: Check for visible signs of absorption of moisture or formation of a solid cake.
    • Test for Activity: Use a small aliquot of the base in a simple test reaction, such as the deprotonation of a weak acid, to check its potency.
    • Purification: If the base is only slightly compromised, consider adding bromoethane to eliminate traces of water [1].
    • Salting Out: For recovery from a reaction mixture, or to purify the base, convert it to the tetrafluoroborate salt (P4-t-Bu·HBF₄), which is sparingly soluble in water and can be isolated easily [1].

Stability Data Summary

The table below summarizes the key stability parameters for P4-t-Bu.

Property Value / Condition Note / Implication
Hygroscopicity Extremely hygroscopic [1] Critical: Requires handling in a glovebox.
Thermal Stability Up to 120 °C [1] Stable under most laboratory conditions.
Storage Form (Stable) Air-stable carboxylate salts [2] Can be stored on the benchtop.
Storage Form (Sensitive) Freebase (solid or solution) [1] [2] Requires inert atmosphere.
Stability to Air Reacts with atmospheric CO₂ [2] Leads to decomposition; must exclude air.

Stability & Activation Workflow

The following diagram illustrates the core concepts of P4-t-Bu stability and the pathway to using it effectively in synthesis, including the modern approach using stable salts.

G cluster_modern Modern Improved Method cluster_traditional Traditional Method (Risky) StableSalt Stable Carboxylate Salt (Bench-top Stable) InSolution In Solution StableSalt->InSolution Dissolves StableSalt->InSolution Freebase P4-t-Bu Freebase (Air-Sensitive) ActiveBase Active P4-t-Bu Freebase->ActiveBase Handled under Inert Atmosphere Freebase->ActiveBase Degraded Degraded Product Freebase->Degraded Air/Moisture Exposure Freebase->Degraded InSolution->ActiveBase + Epoxide (Controllable Generation) InSolution->ActiveBase

References

What are the key methods for purifying tert-butyl-related compounds and proteins?

Author: Smolecule Technical Support Team. Date: February 2026

Different purification techniques are selected based on the target molecule's properties. The table below summarizes common chromatography methods.

Method Principle Common Applications Key Considerations
Reversed-Phase HPLC [1] Separation by hydrophobicity using a non-polar stationary phase and polar mobile phase. Analysis and purification of small molecules and proteins [1]. Requires high temperatures (e.g., 70-90°C) for protein recovery; uses acidic buffers with organic solvents like acetonitrile [1].
Hydrophobic Interaction Chromatography (HIC) [2] Separation based on hydrophobic interactions with the resin, promoted by high salt concentration. Purification of proteins, especially in flow-through mode to remove contaminants like host cell proteins or misfolded variants [2]. Uses high salt to bind contaminants; target protein is collected in the flow-through. Branched alkyl groups (e.g., tert-butyl) are effective functional groups [2].
Affinity Chromatography [3] Highly specific binding between a ligand (e.g., a peptide) and the target protein. Single-step purification of proteins like monoclonal antibodies (mAbs) [3]. Offers high selectivity. Peptide ligands are more stable and cost-effective than traditional Protein A [3].
Gas Chromatography (GC) [4] Separation of volatile compounds based on partitioning between a mobile gas phase and a liquid stationary phase. Analysis of small molecules, such as determining 4-tert-butylpyrocatechol (TBC) in styrene [4]. Ideal for volatile and thermally stable small molecules.

Experimental Protocol: UPLC Analysis of Additives in Plastic Films

This protocol, adapted from a method for detecting bis(2,4-di-tert-butylphenyl)phosphate, can serve as a basis for analyzing similar tert-butyl-containing compounds [5].

  • 1. Instrument Setup

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.
    • Column: CSH (Charged Surface Hybrid) Fluoro-Phenyl column.
    • Detection: UV detector at 220 nm.
    • Mobile Phase: Specific gradient of water and acetonitrile (or methanol) will require optimization for your compound.
  • 2. Sample Preparation

    • For extractables studies, prepare solutions by extracting the material of interest (e.g., single-use bioprocessing films) with appropriate solvents [5].
  • 3. Method Execution

    • Inject the prepared sample.
    • Run the optimized mobile phase gradient.
    • The method should be validated for:
      • Linearity: R² ≥ 0.9992 [5].
      • Repeatability: %RSD ≤ 1.8 [5].
      • Limit of Detection (LOD): In the range of 16-60 µg/L for the reference compound [5].

The workflow for this analytical method is summarized below.

Start Start Analysis Prep Sample Preparation (Solvent Extraction) Start->Prep Config Instrument Configuration - Column: CSH Fluoro-Phenyl - Detection: 220 nm Prep->Config Run Run UPLC with Gradient Elution Config->Run Data Data Collection & Analysis (Peak Identification/Quantification) Run->Data End End Data->End

Troubleshooting Common HPLC/UPLC Issues

The table below addresses common problems encountered during chromatographic analysis.

Problem Potential Causes Solutions
Poor Recovery/Peak Tailing (Proteins) [1] Column temperature too low; Pore size too small. Increase column temperature (70-90°C); Use wide-pore columns (≥300 Å).
Poor Resolution Inefficient column or gradient; Column overload. Optimize mobile phase gradient; Use a column with smaller particle size; Reduce sample load.
Carryover Analyte adsorption in column or system. Use a stronger wash solvent in the gradient; Ensure column temperature is high enough; Perform rigorous system flushing.

FAQ: Addressing Key Technical Questions

Q: How do I choose between HPLC and FPLC for my biomolecule? A: The choice depends on your goal and the nature of your biomolecule [6].

  • Use HPLC (with reversed-phase columns) for analysis, identification, and qualification of proteins and other biomolecules, often under denaturing conditions. It employs high pressure, stainless steel hardware, and silica-based columns [6].
  • Use FPLC (Fast Protein Liquid Chromatography) for preparative purification of proteins while maintaining their native, active state. It uses lower pressures, biocompatible materials (PEEK), polymer-based columns, and aqueous buffers to preserve protein structure and function [6].

Q: What are the safety considerations for analyzing compounds in styrene? A: Styrene is a carcinogen, so minimizing exposure is critical. A GC/FID method is recommended over colorimetric methods because it [4]:

  • Uses a very small injection volume (1 µL), reducing vapor release.
  • Requires no additional hazardous chemicals (e.g., sodium hydroxide, methanol, n-octanol).
  • Generates less hazardous waste.

Q: Are there alternatives to Protein A for antibody purification? A: Yes. While Protein A affinity chromatography is the standard, peptide-based affinity ligands are a promising alternative. They are [3]:

  • More cost-effective to produce via solid-phase synthesis.
  • More stable under harsh sanitization conditions, leading to a longer column lifespan.
  • Can be discovered and optimized for specific targets by screening combinatorial peptide libraries [3].

References

Solvent Compatibility and Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and compatible solvents for P4-t-Bu, based on the technical literature.

Property / Aspect Description
Solubility Very soluble in non-polar solvents (e.g., hexane, toluene, tetrahydrofuran) [1].
Common Commercial Form Typically available as a 0.8 to 1.0 molar solution in hexane [1] [2].
Basicity (pKa) pKa of 42.7 (in acetonitrile), making it one of the strongest neutral nitrogenous bases [3] [1].
Hygroscopicity Extremely hygroscopic solid; must be stored and handled under strict dry conditions (e.g., in a glovebox or under inert atmosphere) [3] [1].
Stability Thermally stable up to 120°C and chemically stable to dry oxygen and bases [1].

Troubleshooting Common Issues

Here are answers to frequently asked questions that users might encounter.

  • Q1: What is the best way to store P4-t-Bu and handle its hygroscopic nature?

    • A: P4-t-Bu is an extremely hygroscopic solid. Absorbed moisture will significantly degrade its catalytic performance [3] [1]. It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). When handling the solid form, use a glovebox or ensure your Schlenk line technique is impeccable. Traces of water can be eliminated by adding bromoethane [1].
  • Q2: My reaction catalyzed by P4-t-Bu is proceeding slowly or not at all. What could be the problem?

    • A: The most common cause is the deactivation of the catalyst by moisture. First, verify the integrity of your dry conditions and the quality of your P4-t-Bu. Check that the solvent is anhydrous and the substrates are properly dried. If using the solid, consider testing its activity on a small scale with a known successful reaction to confirm its potency [3].
  • Q3: Can I use P4-t-Bu in polar aprotic solvents like DMF or DMSO?

    • A: The search results do not provide explicit compatibility data for these specific solvents. P4-t-Bu is noted for its "broad solvent compatibility" [3]. Given its stability, it is likely compatible with many polar aprotic solvents, but you should conduct small-scale compatibility tests, especially since reagents can cause swelling or damage to certain lab equipment [4].

Experimental Workflow for Using P4-t-Bu

For a visual summary of the recommended procedure for handling P4-t-Bu and setting up a reaction, please refer to the following workflow diagram.

P4-t-Bu Experimental Workflow start Start Experiment Preparation storage Retrieve P4-t-Bu from Dry/Inert Atmosphere Storage start->storage solvent Ensure Solvents and Subrates are Anhydrous storage->solvent setup Set Up Reaction Apparatus (Flame-dry if necessary) solvent->setup atmosphere Purge with Inert Gas (N₂ or Argon) setup->atmosphere dispense Dispense P4-t-Bu Solution via Syringe atmosphere->dispense proceed Proceed with Reaction dispense->proceed

Key Experimental Protocols from Literature

The following documented applications demonstrate P4-t-Bu's use in specific solvent systems.

  • Alternating Copolymerization [3]

    • Reaction: Ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs).
    • Catalyst: P4-t-Bu.
    • Procedure: P4-t-Bu is added to a mixture of DHC and epoxide to initiate the reaction. The molecular weight of the resulting polymer can be controlled by adjusting monomer concentration, catalyst amount, and reaction temperature.
    • Key Insight: The high basicity of P4-t-Bu activates the hydroxyl group in DHCs, generating anionic intermediates that open the epoxide ring.
  • Ring-Opening Polymerization (ROP) [3]

    • Reaction: ROP of ω-pentadecalactone (PDL).
    • Catalytic System: P4-t-Bu, with 3-phenyl-1-propanol (PPA) as the initiator.
    • Procedure: The polymerization proceeds rapidly and controllably with this system, achieving high conversion even in dilute solutions (as low as 0.1 M) or at room temperature.
    • Key Insight: This protocol highlights the extremely high catalytic activity of P4-t-Bu, enabling controlled polymerization under mild conditions.

References

Quantitative Comparison of Superbase Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key basicity data and catalytic performance for P4-t-Bu and related compounds.

Base Name / Type pKₐ (MeCN) pKₐ (THF) Proton Affinity (Gas Phase) Key Catalytic Performance
P4-t-Bu (Phosphazene) 42.7 (extrapolated) [1] ~35 (estimated) [2] ~273.9 kcal/mol (for related triguanidinophosphazene) [3] High activity in ROP of PDL (0.1 M, room temp) [1]
t-Bu-P4 (Phosphazene) 42.1 [1] Information missing Information missing Suppresses acetone autocondensation (high barrier) [4]
Triguanidinophosphazene (Et-N=P[N=C(NMe₂)₂]₃) Information missing Information missing 273.9 kcal/mol (highest for an organic base) [3] Information missing
Tris(tetramethylguanidinyl)phosphine (Phosphine) 32.7 [5] Information missing Information missing Information missing
Proton Sponge (Reference) 18.6 [6] Information missing Information missing Information missing

Experimental Protocols for Key Applications

Here are detailed methodologies for two important reactions catalyzed by P4-t-Bu, as cited in the research.

Ring-Opening Polymerization of ω-Pentadecalactone (PDL) [1]
  • Objective: To synthesize poly(ω-pentadecalactone) (PPDL) in a controlled manner.
  • Materials:
    • Monomer: ω-Pentadecalactone (PDL).
    • Catalyst: P4-t-Bu.
    • Initiator: 3-Phenyl-1-propanol (PPA).
    • Solvent: Toluene or similar anhydrous solvent.
  • Procedure:
    • Add the initiator (PPA) and monomer (PDL) to a dried reaction flask.
    • Dissolve the mixture in anhydrous toluene. The reaction can proceed efficiently even at high dilutions (e.g., 0.1 M).
    • Start the polymerization by adding the P4-t-Bu catalyst.
    • Allow the reaction to proceed at room temperature with stirring.
    • Monitor the reaction until high conversion is achieved. The molecular weight and distribution of the polymer can be controlled by adjusting the monomer concentration, catalyst amount, and reaction temperature.
  • Key Findings: P4-t-Bu enables rapid and controllable polymerization under mild conditions (dilute solutions, room temperature), which is difficult with other organocatalysts.
Alternating Copolymerization of Epoxides and Dihydrocoumarins [1]
  • Objective: To synthesize alternating copolymers from epoxides and dihydrocoumarins (DHCs).
  • Materials:
    • Monomers: Dihydrocoumarin (DHC) and an epoxide (e.g., ethylene oxide, propylene oxide).
    • Catalyst: P4-t-Bu.
  • Procedure:
    • Combine the DHC and epoxide monomers in the reaction vessel.
    • Introduce the P4-t-Bu catalyst to the mixture.
    • The catalyst activates the hydroxyl group in DHCs, generating anionic intermediates that trigger the ring-opening of epoxides.
    • This leads to consecutive and alternating nucleophilic ring-opening reactions, forming the alternating copolymer chain.
  • Key Findings: P4-t-Bu demonstrates remarkable catalytic performance in achieving alternating copolymer structures with good conversions for various epoxide monomers.

Catalytic Mechanism of P4-t-Bu

The high activity of P4-t-Bu stems from its extreme basicity and a unique synergistic mechanism in certain reactions.

G P4-t-Bu Catalytic Mechanism in SNAr Reaction Fluoroarene\nSubstrate Fluoroarene Substrate Single Transition\nState Single Transition State Fluoroarene\nSubstrate->Single Transition\nState Nucleophile\n(e.g., Amine) Nucleophile (e.g., Amine) Nucleophile\n(e.g., Amine)->Single Transition\nState P4-t-Bu\nCatalyst P4-t-Bu Catalyst Simultaneous Activation\nof Both Substrates Simultaneous Activation of Both Substrates P4-t-Bu\nCatalyst->Simultaneous Activation\nof Both Substrates  Synergistic Action Substitution\nProduct Substitution Product Single Transition\nState->Substitution\nProduct  Avoids loss of  aromaticity Simultaneous Activation\nof Both Substrates->Single Transition\nState

  • Extreme Basicity: P4-t-Bu has an extrapolated pKₐ of 42.1 in acetonitrile, far exceeding common organic bases like DBU (pKₐ 24.3) [1]. This allows it to deprotonate very weak acids, generating highly reactive anionic intermediates.
  • Synergistic Catalysis: In reactions like nucleophilic aromatic substitution (SNAr), P4-t-Bu can activate both the fluoroarene and the nucleophile simultaneously [1]. This facilitates a single transition state, bypassing the traditional intermediate that involves a loss of aromaticity, thereby improving reaction efficiency and selectivity.

Key Advantages and Considerations for P4-t-Bu

  • Metal-Free & Green Catalyst: Avoids metal residues in products, aligning with green chemistry principles [1].
  • Broad Substrate Compatibility & Mild Conditions: Effective for various transformations (polymerization, cyclization, substitution) under mild conditions [1].
  • Suppresses Side Reactions: Its bulky conjugate acid and low nucleophilicity help suppress unwanted side reactions like aldol condensation, which is problematic with traditional strong bases [4].
  • Handling Considerations: P4-t-Bu is hygroscopic and requires storage and handling under strict anhydrous conditions. Its synthesis is complex, resulting in a relatively high cost [1].

References

P4-t-Bu metal catalyst replacement efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance of P4-t-Bu

Reaction Type Specific Transformation P4-t-Bu Performance & Key Metrics Traditional Metal Catalyst Comparative Insight

| Polymerization | Ring-Opening Polymerization (ROP) of ω-pentadecalactone (PDL) [1] | • Activity: High conversion in dilute solutions (0.1 M) or at room temperature [1]. • Control: Produced polymers with controlled molecular weight and distribution [1]. | Not specified (Implied organometallic catalysts) | Operates effectively under milder conditions and with greater control than previous organocatalytic ROP systems [1]. | | Polymerization | Organocatalyzed Group Transfer Polymerization (O-GTP) of dialkyl muconates [2] | • Speed: ~100% monomer conversion in 1 minute at room temperature [2]. • Control: Enabled synthesis of block copolymers [2]. | Not specified (Implied traditional metal-based GTP catalysts) | Offers an ultra-fast, metal-free route to bio-based and degradable polymers, avoiding metal contaminants [2]. | | Cyclization | Synthesis of 2,3-disubstituted benzofurans via C–C bond cyclization [1] | • Pathway: Enables an alternative metal-free cyclization route [1]. | Often requires transition metal catalysts (e.g., Pd, Cu) [1] | Provides a complementary, metal-free pathway for synthesizing important heterocyclic compounds [1]. | | Dehydrohalogenation | Conversion of 1-bromooctane to 1-octene [3] | • Yield: ~96% under mild conditions [3]. | Potassium tert-butoxide/18-crown-6 system | Higher yield (96%) compared to the metal-based system (75%) [3]. |

Properties and Advantages of P4-t-Bu

P4-t-Bu is a neutral phosphazene superbase. Its utility stems from several key properties that make it a compelling green alternative:

  • Exceptional Basicity: It is one of the strongest neutral nitrogenous bases, with an extrapolated pKa of 42.1 in acetonitrile. This makes it 18 orders of magnitude more basic than DBU (pKa 24.3), allowing it to activate relatively inert substrates [3].
  • Low Nucleophilicity: Despite its high basicity, it is a very weak nucleophile due to high steric hindrance. This suppresses common side reactions like aldol condensations that can be problematic with other strong bases [3].
  • Broad Solvent Compatibility: It is soluble in both non-polar solvents (e.g., hexane, toluene) and polar aprotic solvents [1] [3].
  • Metal-Free: Its primary advantage is that it avoids metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis [1].

Practical Handling Considerations

While highly effective, working with P4-t-Bu requires attention to specific handling protocols [1] [3]:

  • Moisture Sensitivity: It is an extremely hygroscopic solid and must be stored and handled under strictly dry conditions (e.g., in a glovebox). Its catalytic performance degrades if it absorbs moisture.
  • Commercial Availability: It is often commercially available as a ~0.8-1.0 M solution in hexane, which simplifies handling [3].
  • Cost and Synthesis: Its synthesis is complex, leading to a relatively high cost, which can limit its application in large-scale industrial production [1].

Experimental Protocol Example

To illustrate its application, here is a generalized experimental workflow for a P4-t-Bu catalyzed polymerization, synthesized from the methodologies described [4] [2]. The following diagram outlines the key stages:

G Start Start Reaction Setup A Dry and Purify Solvent (e.g., Toluene) Start->A B Add Monomer (e.g., Diethyl Muconate) A->B C Add Initiator (e.g., ETSB or 3-phenyl-1-propanol) B->C D Initiate Polymerization Add P4-t-Bu Catalyst (typically 1 mol%) C->D E Stir at Room Temperature (Reaction time: minutes to hours) D->E F Monitor Reaction (e.g., NMR for conversion) E->F G Terminate Reaction (e.g., Quench with acidic methanol) F->G H Purify Polymer (Precipitation, washing) G->H End Final Polymer Product H->End

Key Procedural Notes:

  • Atmosphere: The entire reaction is typically set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to exclude oxygen and moisture.
  • Catalyst Handling: The P4-t-Bu catalyst, especially if used as a solid, must be weighed and transferred in a controlled, moisture-free environment.
  • Work-up: The reaction is often terminated by adding a protic solvent (like acidic methanol), which protonates the active chain end and dissolves the catalyst for easy removal during purification [2].

Replacement Efficiency and Strategic Role

P4-t-Bu serves as a highly efficient functional alternative rather than a direct, one-to-one replacement for metal catalysts. Its value is most apparent in contexts where its unique properties are paramount:

  • When metal residues are prohibited, particularly in pharmaceuticals, electronics, or cosmetics.
  • When its extreme basicity and low nucleophilicity are required to drive a reaction that metal catalysts do not efficiently promote.
  • For polymerizations requiring precise control under mild, metal-free conditions.

For reactions like Suzuki-Miyaura cross-coupling, which are the domain of palladium and nickel catalysis, replacing the metal with an organocatalyst like P4-t-Bu is not currently feasible. Interestingly, a 2024 life-cycle assessment suggests that the environmental benefit of switching from Pd to Ni catalysts can be overstated, as the carbon footprint is often dominated by solvent use rather than the metal itself [5].

References

Performance Comparison in Key Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the performance of P4-t-Bu and traditional bases in specific experimental transformations, demonstrating P4-t-Bu's advantages in selectivity and yield.

Reaction Type P4-t-Bu Performance Traditional Base Performance Experimental Evidence & Context

| Dehydrohalogenation | 96% yield (1-bromooctane to 1-octene) [1] | 75% yield (KOtBu/18-crown-6) [1] | Substrate: 1-Bromooctane. P4-t-Bu Protocol: Reaction proceeds under mild conditions [1]. | | Alkylation of Esters | 95% yield, high stereoselectivity (Z-configuration) [1] | Prone to side reactions (β-elimination, Aldol) [1] [2] | Substrate: 8-Phenylmenthyl phenylacetate with iodoethane. P4-t-Bu Advantage: Suppresses Aldol and elimination side reactions common with organolithium bases [1] [2]. | | Anionic Polymerization | Effective catalyst for ROP of ω-pentadecalactone, even in dilute solutions (0.1 M) or at room temperature [3] | Not reported as effective under these mild conditions in this context | P4-t-Bu Protocol: Using 3-phenyl-1-propanol (PPA) as initiator and P4-t-Bu catalyst, enabling controlled molecular weight and block copolymer synthesis [3]. | | Cyclization | Efficient catalyst for intramolecular cyclization of ortho-alkynylphenyl ethers to benzofurans under mild, metal-free conditions [1] [3] | Often requires transition metal catalysts [3] | P4-t-Bu Role: Facilitates a carbon-carbon bond cyclization pathway [3]. |

Detailed Experimental Protocols

Here are the detailed methodologies for some of the key experiments cited in the tables, providing a practical guide for researchers.

Dehydrohalogenation of 1-Bromooctane [1]

This protocol describes the conversion of 1-bromooctane to 1-octene using P4-t-Bu.

  • Reagents: 1-Bromooctane, P4-t-Bu (often as a 0.8-1.0 M solution in hexane).
  • Procedure: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Add P4-t-Bu to a solution of 1-bromooctane in an appropriate anhydrous solvent. The reaction proceeds under mild conditions (specific temperature not detailed, but implies no strong heating is needed). Monitor the reaction until completion. The workup typically involves quenching and standard isolation techniques.
  • Key Advantage: The extreme basicity yet low nucleophilicity of P4-t-Bu drives the elimination efficiently without substitution side products, yielding the terminal alkene in high purity (96%).
Alternating Copolymerization of Epoxides and Dihydrocoumarins [3]

This experiment highlights P4-t-Bu's role as a metal-free catalyst for precise polymer synthesis.

  • Reagents: Dihydrocoumarin (DHC), Epoxide (e.g., ethylene oxide, propylene oxide), P4-t-Bu catalyst.

  • Procedure: Add P4-t-Bu to a mixture of DHC and the epoxide monomer. The reaction is initiated by the base deprotonating the hydroxyl group in DHC, generating a reactive anionic intermediate that opens the epoxide ring. This process repeats consecutively, growing the alternating copolymer chain.

  • Reaction Workflow:

    G A Dihydrocoumarin (DHC) D Deprotonation of DHC by P4-t-Bu A->D B Epoxide F Nucleophilic Ring-Opening of Epoxide B->F C P4-t-Bu Catalyst C->D E Formation of Reactive Anionic Intermediate D->E E->F G Chain Propagation (Alternating) F->G G->F Repeat Cycle H Alternating Copolymer Product G->H

    Diagram 1: P4-t-Bu catalyzed alternating copolymerization workflow.

  • Control: The molecular weight and distribution of the polymer can be controlled by adjusting monomer concentration, catalyst amount, and reaction temperature [3].

Alkylation of a Sterically Hindered Ester [1]

This protocol demonstrates a high-yield, stereoselective alkylation that is challenging with traditional bases.

  • Reagents: 8-Phenylmenthyl phenylacetate, Iodoethane, P4-t-Bu.

  • Procedure: Under inert atmosphere, P4-t-Bu is used to deprotonate the ester, generating an enolate. Iodoethane is then added to this enolate. The reaction proceeds to yield the monoethyl derivative with high selectivity for the Z-configuration.

  • Reaction Workflow:

    G A Ester Substrate (e.g., 8-Phenylmenthyl phenylacetate) D Deprotonation A->D B P4-t-Bu B->D C Alkyl Halide (e.g., Iodoethane) F Nucleophilic Substitution (SN2) on Alkyl Halide C->F E Formation of Ester Enolate D->E E->F G Mono-alkylated Ester Product (High Z-selectivity) F->G

    Diagram 2: P4-t-Bu mediated stereoselective alkylation workflow.

  • Key Advantage: The bulky P4-t-Bu-H⁺ cation formed upon protonation has low Lewis acidity, which stabilizes the enolate and suppresses side reactions like O-alkylation and Aldol condensation, which are common with metal-based enolates [1] [2].

A Guide for Base Selection

For researchers and scientists in drug development, the choice between P4-t-Bu and traditional bases often comes down to the specific demands of the reaction:

  • Use P4-t-Bu when:

    • You need extreme basicity to deprotonate very weak acids.
    • Low nucleophilicity is critical to avoid side reactions (e.g., with sensitive electrophiles).
    • You want to suppress metal-associated side reactions like Aldol condensation or eliminate metal residue from your final product [1] [2].
    • Good solubility in non-polar organic solvents is beneficial for your reaction system.
  • Stick with traditional bases when:

    • The required basicity is moderate and well within their range.
    • Cost-effectiveness is a primary concern for large-scale reactions.
    • The reaction mechanism benefits from the nucleophilicity of the base.

References

P4-t-Bu catalytic performance validation

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance Comparison

The tables summarize P4-t-Bu's performance across various reactions, highlighting its high efficiency and selectivity.

Table 1: Performance in Polymerization & Copolymerization Reactions

Reaction Type Substrates Key Conditions Performance Outcome Citation
Alternating Copolymerization Dihydrocoumarins (1) & Epoxides (2) P4-t-Bu catalyst; mild conditions Produced alternating copolymers (3a-3e) with good conversions and controlled molecular weight distributions. [1]
Ring-Opening Polymerization (ROP) ω-Pentadecalactone (PDL) P4-t-Bu catalyst, 3-phenyl-1-propanol (PPA) initiator High conversion even in dilute solutions (0.1 M) or at room temperature; enabled synthesis of PDL homopolymers and block copolymers. [1]

Table 2: Performance in Cyclization & Functionalization Reactions

Reaction Type Substrates Key Conditions Performance Outcome Citation
Benzofuran Synthesis o-alkynylphenyl ethers P4-t-Bu catalyst, mild conditions Efficient intramolecular cyclization via C-C bond formation to yield 2,3-disubstituted benzofurans. [1] [2]
Dehydrohalogenation 1-Bromooctane Mild conditions 96% yield of 1-octene. Outperformed KOtBu/18-crown-6 system (75% yield). [2]
Alkylation 8-phenylmenthylphenylacetate & iodoethane P4-t-Bu base 95% yield of the monoethyl derivative with high Z-configuration selectivity. [2]
Trifluoromethylation Benzophenone & Fluoroform (HFC-23) P4-t-Bu, tris(trimethylsilyl)amine, room temperature Up to 84% yield of the trifluoromethylated product. [2]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the performance tables.

Protocol 1: Alternating Copolymerization of Epoxides with Dihydrocoumarins [1]

This protocol is adapted from Hu's group work (2016).

  • Reaction Setup: In an inert atmosphere glovebox, add the dihydrocoumarin monomer (1) and the epoxide monomer (2) to a reaction vessel.
  • Catalyst Addition: Add the P4-t-Bu catalyst to the mixture of monomers.
  • Polymerization: The reaction proceeds via consecutive and alternating nucleophilic ring-opening of the two heterocycles, growing the alternating copolymer chain (3).
  • Control: The molecular weight and distribution of the resulting polymer can be controlled by adjusting the monomer concentration, catalyst amount, and reaction temperature.

The diagram below illustrates the experimental workflow.

S1 Dihydrocoumarin (1) R1 Monomers + Catalyst Mixing S1->R1 S2 Epoxide (2) S2->R1 Cat P4-t-Bu Catalyst Cat->R1 P1 Alternating Copolymer (3) R1->P1 Params Control Parameters: - Monomer Concentration - Catalyst Loading - Reaction Temperature Params->R1

Protocol 2: Synthesis of Benzofuran via Intramolecular Cyclization [1] [2]

This method provides a metal-free route to benzofuran derivatives.

  • Reaction Setup: Charge a reaction vessel with the ortho-alkynylphenyl ether substrate.
  • Catalyst Addition: Add P4-t-Bu as the catalyst.
  • Cyclization: Stir the reaction mixture under mild conditions. The superbase facilitates the intramolecular cyclization via carbon-carbon bond formation to yield the substituted benzofuran product.

Advantages and Practical Handling

The catalytic performance of P4-t-Bu is driven by its unique properties as a neutral phosphazene superbase.

  • Key Advantages: P4-t-Bu has an extrapolated pKa of 42.1 in acetonitrile, making it one of the strongest neutral bases [1] [2]. It acts as a metal-free catalyst, avoiding metal residue contamination in products [1]. Its high steric hindrance provides excellent basicity with low nucleophilicity, minimizing side reactions [2]. It also boasts broad substrate compatibility and good stability under anhydrous conditions [1].

  • Practical Handling: P4-t-Bu is commercially available as a solution in hexane or THF [2]. The freebase is extremely hygroscopic and air-sensitive, requiring handling under an inert atmosphere [1] [2]. Recent research has developed air-stable carboxylate salts of phosphazenes as precatalysts, which generate the active freebase in situ upon reaction with an epoxide, greatly improving shelf stability and handling [3].

Conclusion and Performance Synopsis

The experimental data confirms that P4-t-Bu is a versatile and highly efficient catalyst, particularly valuable as a strong, non-ionic base for polymerizations, cyclizations, and functionalization reactions. Its main advantages over traditional ionic bases include superior reactivity under mild conditions and high selectivity.

References

tert-Buty-P4 selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of P4-t-Bu

Phosphazene superbase P4-t-Bu is a metal-free organic catalyst recognized for its exceptional strength and utility in modern synthetic chemistry [1].

  • Role and Utility: It serves as a versatile and efficient catalyst for various organic transformations, such as copolymerization and cyclization reactions [1].
  • Key Characteristics: Its most notable feature is its extremely high basicity, with an extrapolated pKa of 42.7 in acetonitrile. This makes it significantly stronger than common organic bases like DBU (pKa 24.3). This powerful basicity allows it to activate inert substrates and generate highly reactive anionic intermediates [1].
  • Handling and Limitations: A key point for researchers to note is that P4-t-Bu is an extremely hygroscopic solid that requires storage and handling under strictly dry conditions, as it readily absorbs moisture, which degrades its catalytic performance [1].

A Case Study in Efficacy-Driven Selectivity: Xanomeline at mAChRs

For drug development professionals, the concept of "efficacy-driven selectivity" is highly relevant. A prominent example is the clinical drug candidate Xanomeline at muscarinic acetylcholine receptors (mAChRs) [2].

The table below summarizes key experimental data that illustrates this unique selectivity profile.

Parameter M2 mAChR M4 mAChR Experimental Details & Context
Binding Affinity (pKi) ~8.0 ~8.0 Radioligand competition binding assays showed xanomeline has nearly identical binding affinity for all five mAChR subtypes (M1-M5) [2].
Functional Efficacy (pERK1/2) Lower Significantly Higher An operational model was fitted to concentration-response curves from pERK1/2 signaling assays. Efficacy at M4 was significantly higher than at M2, M3, and M5 [2].
G Protein Activation (GoA) Lower Higher Measurements using TRUPATH biosensors confirmed xanomeline's efficacy-driven selectivity for M4 over M2, the only mAChR pair that predominantly couples to Gi/o proteins [2].
Detailed Experimental Protocols

The data in the table above was generated using the following established methodologies [2]:

  • Radioligand Competition Binding Assay: Used to determine binding affinity. Membranes from cells expressing the recombinant human mAChR subtypes were incubated with a traceable radioligand (e.g., an antagonist) and increasing concentrations of xanomeline. The concentration that displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki).
  • Functional Signaling Assay (pERK1/2): Used to measure functional efficacy. Cells expressing the mAChRs were stimulated with increasing concentrations of xanomeline. The resulting phosphorylation levels of ERK1/2, a key downstream signaling pathway, were quantified. Data were fitted to an operational model of agonism to estimate the ligand's efficacy.
  • G Protein Activation Assay: Used to provide a direct measure of efficacy proximal to the receptor. The TRUPATH biosensor system was employed, which uses Bioluminescence Resonance Energy Transfer (BRET) to detect the activation of specific G protein subunits (like GoA) in live cells upon receptor stimulation by xanomeline.
Mechanism of Selectivity

The molecular mechanism for xanomeline's selectivity was elucidated through all-atom molecular dynamics simulations [2]. The key finding was:

  • In the active state of the receptors, xanomeline adopts a different binding pose in M4 compared to M2. This is primarily due to a single amino acid difference in extracellular loop 2 (ECL2): F181 in M2 is replaced by L190 in M4.
  • The bulkier phenylalanine in M2 forces xanomeline's tail into a channel between transmembrane helices. The smaller leucine in M4 creates an extra cavity, allowing the tail to extend upward. This M4-specific pose stabilizes the active state more effectively, leading to higher efficacy [2].

The diagram below visualizes this efficacy-driven selectivity mechanism.

G Xano Xanomeline M2_Inactive M2 mAChR (Inactive State) Xano->M2_Inactive Similar Binding M4_Inactive M4 mAChR (Inactive State) Xano->M4_Inactive Similar Binding M2_Active M2 mAChR (Active State Pose) M2_Inactive->M2_Active Activation M4_Active M4 mAChR (Active State Pose) M4_Inactive->M4_Active Activation LowEff Lower Efficacy Output M2_Active->LowEff HighEff Higher Efficacy Output M4_Active->HighEff ECL2_Key Key ECL2 Residue: M2: F181 M4: L190 ECL2_Key->M2_Active ECL2_Key->M4_Active

References

Comparative Performance of P4-t-Bu

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key reactions where P4-t-Bu has been used, highlighting its efficiency compared to other bases. The data primarily shows yield comparisons, as specific kinetic constants were not available in the sources.

Reaction Type Alternative Base / Condition P4-t-Bu Performance Experimental Support & Key Findings
Dehydrohalogenation [1] Potassium tert-butoxide / 18-crown-6 96% yield of 1-octene from 1-bromooctane [1] The milder conditions and higher yield demonstrate superior efficiency.
Alkylation of Weak Acids [1] Typical basic conditions 95% yield, high stereoselectivity (Z-configuration) for monoethyl derivative of 8-phenylmenthylphenylacetate [1] Showcases high selectivity and yield for challenging alkylations.
Anionic Polymerization [2] Weaker phosphazene bases (P1-t-Bu, P2-t-Bu) and others (TBD, DBU) Only the more active P2-t-Bu and P4-t-Bu successfully initiated polymerization of n-butyraldehyde [2] Highlights that a minimum threshold of basicity is required for the reaction to proceed.
Enolate Generation & Alkylation [3] Lithium enolate (from LDA) Methyl phenylacetate enolate generated with P4-t-Bu reacted more rapidly in a model alkylation with dimethyl sulfate [3] NMR studies showed the enolate's reactivity depends on ion pairing, which is influenced by solvent composition.

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the methodologies for key experiments cited in the tables.

Dehydrohalogenation of 1-Bromooctane [1]
  • Objective: To convert 1-bromooctane to 1-octene.
  • Procedure: The reaction is performed under mild conditions using P4-t-Bu as the base. The specific protocol involves treating 1-bromooctane with P4-t-Bu, leading to the elimination product.
  • Key Findings: The reaction proceeds in 96% yield, which is significantly higher than the 75% yield obtained with the KOtBu/18-crown-6 system.
Alkylation of 8-Phenylmenthylphenylacetate [1]
  • Objective: To achieve monoalkylation of a sterically hindered ester with high diastereoselectivity.
  • Procedure: The methylene group of 8-phenylmenthylphenylacetate is deprotonated by P4-t-Bu. The resulting enolate is then alkylated with iodoethane.
  • Key Findings: The reaction provides the monoethyl derivative in 95% yield with high selectivity for the Z configuration.
Enolate Generation for Alkylation Studies [3]
  • Objective: To generate and study the reactive methyl phenylacetate enolate.
  • Procedure:
    • Methyl phenylacetate is deprotonated at low temperatures using P4-t-Bu in a solvent mixture of THF and hexane.
    • The state of the enolate ("naked" or ion-paired) is analyzed using ( ^1H ) and ( ^{13}C ) NMR spectroscopy, which is sensitive to the solvent composition.
    • The reactivity is tested in a model alkylation reaction using dimethyl sulfate as the electrophile.
  • Key Findings: The enolate generated with P4-t-Bu reacts more rapidly than the corresponding lithium enolate (generated with LDA). Its state of aggregation, which affects reactivity, can be controlled by the solvent.

The Role and Mechanism of P4-t-Bu

The following diagram illustrates the general catalytic mechanism of P4-t-Bu, which underlies its effectiveness in the protocols described above.

Substrate Substrate (e.g., Ester) AnionicIntermediate Anionic Intermediate (Reactive Enolate) Substrate->AnionicIntermediate  Deprotonation P4_tBu P4-t-Bu Base P4_tBuH P4-t-BuH⁺ (Conjugate Acid) P4_tBu->P4_tBuH  Protonation Product Alkylated Product AnionicIntermediate->Product  Nucleophilic Attack Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product

This mechanism highlights P4-t-Bu's primary function: its powerful deprotonation ability creates highly reactive anionic intermediates that drive subsequent transformations [2]. Its high basicity (pKₐ ~42.1 in acetonitrile) and low nucleophilicity make it ideal for generating enolates and other anions without engaging in side reactions [1].

A Note on Kinetic Data Availability

A thorough kinetics analysis for a comparison guide would typically require parameters such as:

  • Rate constants (k)
  • Activation energies (Eₐ)
  • Full rate laws and orders
  • Direct, side-by-side kinetic profiles with alternative bases

The searched literature confirms P4-t-Bu's superior performance through higher yields and selectivity under milder conditions, but it does not provide the detailed numerical kinetic data needed for a formal kinetic comparison table [1] [2] [3]. The statement that its enolate alkylates "more rapidly" than a lithium enolate is a key qualitative kinetic insight [3].

References

Understanding the Phosphazene Base Family

Author: Smolecule Technical Support Team. Date: February 2026

Phosphazene bases are a class of extremely strong, uncharged Brønsted bases. Their basicity increases dramatically with each additional phosphorus-nitrogen unit in their core structure [1].

The table below summarizes the key members of the phosphazene base family and how P4-t-Bu compares to them.

Base Name Core Structure Reported pKₐ (MeCN) Key Characteristics & Applications
P1-t-Bu Monomeric ~26.9 [2] Suitable for simple deprotonations (e.g., peptide coupling, alkylation) [3].
P2-t-Bu Dimeric ~33 [1] Used in oxa-Michael polymerizations; commercially available as a stable, air-insensitive solid [4] [5].
BTPP (P₁-Pyrr) Monomeric ~27.6 (est.) [5] A common P1-type base with a pyrrolidine substituent; often used in organic synthesis [5].
P4-t-Bu Tetrameric 42.1 [6] Extremely strong basicity with low nucleophilicity; broad solvent compatibility; used to activate inert substrates and in polymerizations [3] [1].

Performance Comparison and Key Applications

The extreme basicity of P4-t-Bu makes it a superior catalyst or promoter in challenging reactions where weaker bases fail.

  • In Polymerization Reactions:

    • Ring-Opening Polymerization (ROP): P4-t-Bu efficiently catalyzes the ROP of monomers like ω-pentadecalactone (PDL), achieving high conversions even in dilute solutions or at room temperature, which is difficult with less active catalysts [3].
    • Alternating Copolymerization: P4-t-Bu effectively catalyzes the ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs), providing copolymers with good conversion and controlled molecular weight [3].
    • Anionic Polymerization: Phosphazene bases like P4-t-Bu are exciting promoters because they generate highly reactive "naked" anions and avoid the formation of inactive ion pairs or aggregates common with metal-based initiators, leading to better control over the polymerization [7].
  • In Organic Synthesis:

    • Darzens Reaction: A study on Darzens condensations found that the weaker P1-t-Bu was optimal for most aromatic aldehydes. The stronger P4-t-Bu was only preferable for low-reactivity aldehydes with electron-donating groups, as its extreme strength could otherwise lead to byproduct formation [2].
    • Oxa-Michael Reaction: In oxa-Michael reactions and polymerizations, P2-t-Bu is often a performance benchmark due to its high activity and good stability [4]. While P4-t-Bu was not directly tested in this specific study, it highlights that a base of appropriate strength should be selected for the specific substrate reactivity.
  • Other Synthetic Applications: P4-t-Bu is highly effective for [6]:

    • Dehydrohalogenation of alkyl bromides to alkenes under mild conditions.
    • Alkylation of weakly acidic methylene groups in esters or nitriles with high yield and selectivity.
    • Intramolecular cyclization reactions, such as the synthesis of benzofurans from alkynylbenzene derivatives.

Practical Handling and Synthesis

The synthesis of P4-t-Bu is a multi-step, convergent process starting from phosphorus pentachloride (PCl₅), as illustrated below [6] [3]:

G PCl5 PCl₅ BranchA Branch A: Reaction with Me₂NH PCl5->BranchA BranchB Branch B: Reaction with t-BuNH₂ PCl5->BranchB P4_tBu_Salt Hydrochloride Salt of P4-t-Bu BranchA->P4_tBu_Salt BranchB->P4_tBu_Salt P4_tBu_Free Free Base P4-t-Bu P4_tBu_Salt->P4_tBu_Free Deprotonation (e.g., with KNH₂)

Handling and Stability: P4-t-Bu is an extremely hygroscopic solid and is typically sold and handled as a solution in hexane or THF [6] [8]. It must be stored under anhydrous conditions and is often manipulated in an inert atmosphere. To improve handling, researchers have developed methods to generate P4-t-Bu from more stable, air-stable carboxylate salts upon demand using epoxide activators [5].

Selection Guide Summary

  • Choose P4-t-Bu when you require the highest neutral basicity for deprotonating very weak acids, activating inert substrates, or driving challenging polymerizations under mild conditions. Its low nucleophilicity also minimizes side reactions.
  • Opt for a weaker phosphazene base (P1 or P2) for simpler deprotonation tasks or when the extreme strength of P4-t-Bu might lead to decomposition or unwanted side reactions, as was the case in the Darzens reaction with most aldehydes [2].
  • Consider P2-t-Bu as a strong, yet often more practical and cost-effective alternative that is highly effective in many reactions, such as oxa-Michael polymerizations, and is known for its good stability [4].

References

P4-t-Bu in Regio- and Stereoselective Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

P4-t-Bu is a neutral phosphazene superbase known for its exceptional basicity (pKa ~42.1 in acetonitrile) and low nucleophilicity [1] [2]. These properties make it highly effective for deprotonating weakly acidic substrates, often leading to the generation of reactive intermediates that provide high selectivity under mild conditions [2].

The table below summarizes key reaction types where P4-t-Bu has demonstrated control over selectivity.

Reaction Type Selectivity Achieved Key Experimental Observation Mechanistic Insight / Role of P4-t-Bu
Alkylation of Active Methylene Groups [1] Regioselective monoalkylation Reaction of 8-phenylmenthyl phenylacetate with iodoethane yielded 95% of the monoethylated product in the Z configuration [1]. The bulky base promotes the formation of a specific enolate ion, directing the alkylation to one regiochemical pathway and one stereoisomer.
Intramolecular Cyclization [1] [2] Regioselective ring closure ortho-Alkynylphenyl ethers cyclize to substituted benzofurans under mild, metal-free conditions [1]. P4-t-Bu facilitates the formation of a specific anion, guiding the 5-*exo-dig* cyclization pathway over other possible routes [2].
Copolymerization of Epoxides & Dihydrocoumarins [2] Regioselective ring-opening Perfectly alternating copolymers are formed from various epoxides and dihydrocoumarins [2]. P4-t-Bu activates dihydrocoumarin, generating an anionic intermediate that triggers the regioselective ring-opening of the epoxide [2].

Experimental Workflow for a Cyclization Reaction

To illustrate how P4-t-Bu can be applied, the following diagram outlines a general experimental workflow for an intramolecular cyclization reaction based on the literature [1] [2].

G Start Start: ortho-Alkynylphenyl Ether Substrate Step1 Add P4-t-Bu Catalyst (in an inert atmosphere, solvent like THF) Start->Step1 Step2 Stir at Mild Temperature (e.g., room temperature to 60°C) Step1->Step2 Step3 Anion Formation & 5-exo-dig Cyclization Step2->Step3 Step4 Work-up & Isolation Step3->Step4 End Product: Substituted Benzofuran Step4->End

Key Experimental Details:

  • Catalyst Loading: Typically used in catalytic amounts (e.g., 1-10 mol%) [2].
  • Conditions: Reactions often proceed efficiently at or near room temperature [1] [2].
  • Solvent Compatibility: Works well in a range of organic solvents, including hexane, toluene, and tetrahydrofuran (THF) [1].
  • Key Advantage: This metal-free catalysis avoids potential contamination from transition metals, which is a critical concern in pharmaceutical development [2].

Considerations for Researchers

When evaluating P4-t-Bu for your projects, consider these points:

  • Advantages: Its strong basicity allows for reactions under mild conditions, and its low nucleophilicity minimizes unwanted side reactions. It is also a metal-free alternative to traditional strong bases [1] [2].
  • Disadvantages & Handling: P4-t-Bu is an extremely hygroscopic solid and must be stored and handled under strictly anhydrous conditions (e.g., in a glovebox). It is often commercially available as a solution in hexane to facilitate handling [1] [2].

References

Green Chemistry Metrics and P4-t-Bu's Profile

Author: Smolecule Technical Support Team. Date: February 2026

Green Chemistry metrics are essential tools for quantifying the environmental impact of chemical processes [1]. Key metrics include the E-Factor (kg of waste per kg of product) and Atom Economy [1].

While specific E-Factor values for P4-t-Bu-catalyzed processes are not provided in the search results, its role as a metal-free catalyst aligns with green chemistry principles by avoiding metal residues and enabling milder reaction conditions [2] [3]. The table below summarizes its general characteristics and green advantages.

Feature Description & Green Chemistry Advantage
Catalyst Type Metal-free organic superbase [2] [3]
Key Property Extremely high basicity (pKa ~42.7 in ACN) with low nucleophilicity [2]
Primary Green Advantage Avoids Metal Catalysts: Eliminates issues of metal residue toxicity, purification costs, and reliance on scarce metals [2].
Operational Advantages Operates under mild conditions; broad substrate compatibility; can be recovered and reused via salt formation [2] [3].

Experimental Protocols with P4-t-Bu

P4-t-Bu has been demonstrated as an efficient catalyst in various synthetic transformations. Here are the detailed methodologies for two key reactions.

Alternating Copolymerization [2]

This reaction combines epoxides with dihydrocoumarins (DHCs) to form alternating copolymers.

  • Reaction Setup: P4-t-Bu is added to a mixture of a DHC and an epoxide (e.g., ethylene oxide, propylene oxide).
  • Catalytic Action: P4-t-Bu activates the hydroxyl group of the DHC by deprotonation, generating a highly reactive anionic intermediate.
  • Polymerization: This anion triggers the ring-opening of the epoxide, initiating a chain growth that alternates between the two monomers.
  • Process Control: The molecular weight and distribution of the resulting polymer can be controlled by adjusting monomer concentration, catalyst amount, and reaction temperature.
Synthesis of Benzofurans [2] [3]

This is an intramolecular cyclization of ortho-alkynylphenyl ethers to form benzofuran heterocycles.

  • Reaction Setup: The ortho-alkynylphenyl ether substrate is treated with P4-t-Bu.
  • Catalytic Action: P4-t-Bu facilitates the cyclization via a carbon-carbon (C–C) bond formation pathway.
  • Key Advantage: The reaction proceeds under mild conditions without the need for transition metal catalysts, which is a significant green chemistry improvement.

Relationship of P4-t-Bu to Green Chemistry Principles

The diagram below illustrates how P4-t-Bu's properties and applications align with the core goals of Green Chemistry.

G P4-t-Bu in Green Chemistry Framework P4 P4-t-Bu Catalyst Properties Inherent Properties P4->Properties Applications Enabled Applications P4->Applications Principles Green Chemistry Principles WastePrevention Prevent Waste Principles->WastePrevention SaferSolvents Safer Solvents & Auxiliaries Principles->SaferSolvents EnergyEfficiency Design for Energy Efficiency Principles->EnergyEfficiency InherentlySafer Inherently Safer Chemistry Principles->InherentlySafer Properties->Principles MetalFree Metal-Free Properties->MetalFree HighBasicity High Basicity Properties->HighBasicity Recoverable Easily Recoverable Properties->Recoverable Applications->Principles Polymerization Polymerization (Mild Conditions) Applications->Polymerization Cyclization Cyclization (Metal-Free) Applications->Cyclization Alkylation Selective Alkylation Applications->Alkylation

References

×

XLogP3

3.7

UNII

114S812CQB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Tert-buty-P4

Dates

Last modified: 08-15-2023

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